molecular formula C12H9NO B1590287 5H-[1]benzopyrano[2,3-b]pyridine CAS No. 261-27-8

5H-[1]benzopyrano[2,3-b]pyridine

Cat. No.: B1590287
CAS No.: 261-27-8
M. Wt: 183.21 g/mol
InChI Key: MXIYRNSRKGMBLQ-UHFFFAOYSA-N
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Description

5H-[1]Benzopyrano[2,3-b]pyridine (CAS 261-27-8) is a high-purity organic compound supplied as a white, odorless powder with a typical purity of 98% or higher . This chemical serves as a critical synthetic intermediate in pharmaceutical research, most notably in the preparation of Pranoprofen . Pranoprofen is a non-steroidal anti-inflammatory drug (NSAID) used in clinical and research settings for the study of ocular conditions such as keratitis . Its therapeutic and research value stems from its mechanism of action, where it inhibits both COX-1 and COX-2 enzymes . This inhibition blocks the conversion of arachidonic acid to eicosanoids, thereby reducing the synthesis of prostaglandins which are key mediators of inflammation and pain . Researchers utilize this compound exclusively for laboratory investigations. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any personal applications. Key Identifiers • CAS Number: 261-27-8 • Molecular Formula: C12H9NO • Molecular Weight: 183.21 g/mol • Form: White crystalline powder • Melting Point: 87-88 °C

Properties

IUPAC Name

5H-chromeno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-2-6-11-9(4-1)8-10-5-3-7-13-12(10)14-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIYRNSRKGMBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N=CC=C2)OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483581
Record name 5H-[1]benzopyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261-27-8
Record name 5H-[1]benzopyrano[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Unfolding Landscape of 5H-benzopyrano[2,3-b]pyridine: A Technical Guide to its Physicochemical Properties and Synthetic Nuances

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the intricate world of heterocyclic chemistry and drug discovery, the 5H-benzopyrano[2,3-b]pyridine core has emerged as a scaffold of significant interest. This technical guide offers an in-depth exploration of its fundamental physicochemical properties, spectroscopic signature, and the synthetic strategies that unlock its potential. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge to provide a comprehensive understanding of this versatile molecule.

Introduction: A Privileged Heterocyclic System

The fusion of a benzopyran and a pyridine ring to form the 5H-benzopyrano[2,3-b]pyridine skeleton creates a unique electronic and structural landscape. This arrangement imparts a degree of rigidity and specific spatial orientation of functional groups, making it an attractive framework for designing molecules with targeted biological activities.[1] Derivatives of this core have demonstrated a range of pharmacological effects, including antiallergic and potential anticancer properties, underscoring the importance of a thorough understanding of its inherent chemical characteristics.[2][3]

Synthetic Pathways: Crafting the Core Structure

The construction of the 5H-benzopyrano[2,3-b]pyridine ring system can be approached through several synthetic strategies, often involving the formation of either the pyridine or the pyran ring as the key cyclization step.

Building the Pyridine Ring onto a Coumarin Precursor

A common and effective method involves the reaction of 4-aminocoumarin derivatives with various reagents to construct the fused pyridine ring. For instance, a Michael addition of 4-aminocoumarin to α,β-unsaturated ketones can lead to the formation of tetrahydropyridine intermediates, which can be subsequently oxidized to the aromatic pyridine ring.[4]

Experimental Protocol: Synthesis via Michael Addition and Cyclization [4]

  • Michael Addition: To a solution of 4-aminocoumarin in a suitable solvent (e.g., ethanol), add an equimolar amount of an appropriate alkyl vinyl ketone.

  • Catalysis: Introduce a catalytic amount of a base (e.g., piperidine) to facilitate the Michael addition.

  • Cyclization: Heat the reaction mixture under reflux. The intermediate enaminone undergoes an internal cyclization.

  • Aromatization: The resulting dihydro-adduct can be aromatized using a suitable oxidizing agent (e.g., DDQ or air oxidation) to yield the final 5H-benzopyrano[2,3-b]pyridine derivative.

  • Purification: The crude product is purified by column chromatography on silica gel.

G Coumarin 4-Aminocoumarin Intermediate Enaminone Intermediate Coumarin->Intermediate Michael Addition Ketone Alkyl Vinyl Ketone Ketone->Intermediate Product 5H-benzopyrano[2,3-b]pyridine Intermediate->Product Cyclization & Aromatization

Caption: Synthetic pathway to 5H-benzopyrano[2,3-b]pyridine.

Vilsmeier-Haack Approach

The Vilsmeier-Haack reaction on 4-hydroxycoumarin can generate a 4-chloro-3-formylcoumarin intermediate. This versatile building block can then be reacted with various nitrogen-containing nucleophiles, such as ammonium acetate, to construct the fused pyridine ring.[4]

Physicochemical Properties: A Quantitative Overview

While extensive data on the parent 5H-benzopyrano[2,3-b]pyridine is not consolidated in a single source, analysis of its derivatives allows for the compilation of key physicochemical characteristics.

PropertyValue/RangeRemarksSource
Molecular Formula C12H9NOFor the parent compound.[5]
Molecular Weight 183.21 g/mol For the parent compound.[5]
Physical State Crystalline solidTypically observed for derivatives.[6]
Melting Point Varies significantly with substitution.Derivatives often have melting points >150 °C.[3]
Solubility Generally soluble in organic solvents like DMSO and DMF.Aqueous solubility is typically low.[3]

Spectroscopic Characterization: Deciphering the Molecular Signature

The structural elucidation of 5H-benzopyrano[2,3-b]pyridine and its derivatives relies heavily on a combination of spectroscopic techniques.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra of these compounds exhibit characteristic signals for the aromatic protons of both the benzopyran and pyridine rings. The chemical shifts are influenced by the electronic nature of the substituents. The methylene protons at the 5-position typically appear as a singlet in the range of δ 4.0-5.0 ppm, depending on the substitution pattern.

  • ¹³C NMR: The carbon NMR spectra provide detailed information about the carbon framework. The carbonyl carbon of the pyranone ring (if present, as in 5-oxo derivatives) is a key diagnostic signal, typically appearing downfield around δ 160-180 ppm.[7]

Infrared (IR) Spectroscopy

The IR spectra of 5H-benzopyrano[2,3-b]pyridin-5-one derivatives are characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactone, typically observed in the region of 1700-1750 cm⁻¹. Aromatic C-H and C=C stretching vibrations are also prominent.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation patterns. The molecular ion peak (M⁺) is usually prominent, and the fragmentation can provide clues about the substituents and the stability of the heterocyclic core.[7]

Reactivity and Stability

The 5H-benzopyrano[2,3-b]pyridine system possesses a unique reactivity profile stemming from the interplay of the electron-rich benzopyran portion and the electron-deficient pyridine ring. The methylene bridge at the 5-position is a potential site for functionalization. The pyridine ring can undergo nucleophilic substitution reactions, particularly if activated by electron-withdrawing groups. The stability of the core is generally high, allowing for a wide range of chemical transformations on peripheral functional groups.

Applications in Drug Discovery and Materials Science

The privileged scaffold of 5H-benzopyrano[2,3-b]pyridine has positioned it as a valuable core in the development of novel therapeutic agents.[8]

Medicinal Chemistry
  • Antiallergic Activity: Early studies have highlighted the potential of 5H-benzopyrano[2,3-b]pyridine derivatives in modulating allergic responses.[2]

  • Anticancer Potential: The structural rigidity and ability to interact with biological targets have led to the investigation of these compounds as potential anticancer agents.[3]

  • Other Biological Activities: The broader class of benzopyran-fused pyridines has been explored for a wide array of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties, suggesting a rich field for further investigation of this specific isomer.[4][9]

G Core 5H-benzopyrano[2,3-b]pyridine Core Act1 Antiallergic Activity Core->Act1 Act2 Anticancer Potential Core->Act2 Act3 Antimicrobial Activity Core->Act3 Act4 Anti-inflammatory Activity Core->Act4

Caption: Biological activities of the benzopyranopyridine scaffold.

Materials Science

The fused aromatic system with its inherent electronic properties also suggests potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and other electronic materials, although this area remains less explored compared to its pharmaceutical potential.[7]

Conclusion

The 5H-benzopyrano[2,3-b]pyridine core represents a fertile ground for chemical and biological exploration. Its robust synthetic accessibility, coupled with a diverse range of observed biological activities, ensures its continued relevance in the field of drug discovery. A deeper understanding of its physicochemical properties and reactivity will undoubtedly pave the way for the rational design of novel and potent therapeutic agents and functional materials.

References

  • Synthesis of 5H‐[4]benzopyrano[4,3‐b]pyridin‐5‐ones containing an azacannabinoidal structure. (2025). ResearchGate. [Link]

  • Oe, T., Tsuruda, M., Matsuo, H., Terasawa, M., & Goto, K. (1983). [Studies on the synthesis and antiallergic activity of 5H-[4]-benzopyrano[2,3-b]pyridine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 103(3), 300–312. [Link]

  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. (n.d.). MDPI. [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). PubMed Central. [Link]

  • Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][4][7]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. (2022). Molecules, 27(13), 4183. [Link]

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  • Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. (n.d.). Semantic Scholar. [Link]

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The Benzopyranopyridine Scaffold: A Nexus of Biology and Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Quantum Chemical Studies of Benzopyranopyridines

This guide provides a comprehensive overview of the application of quantum chemical methods to the study of benzopyranopyridines. It is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to understand and predict the properties of this important class of heterocyclic compounds. We will move beyond a simple recitation of methods to explore the underlying principles and strategic choices that drive insightful and predictive computational research.

Benzopyranopyridines are a class of fused heterocyclic compounds containing both a benzopyran and a pyridine ring system. This structural motif is of significant interest as it is a core component in numerous natural products and synthetically derived molecules that exhibit a wide array of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, anti-HIV, and anticoagulant properties.[1][3][4]

The therapeutic potential of these molecules is intrinsically linked to their three-dimensional structure and electronic properties. Understanding how substitutions on the benzopyranopyridine core affect its interaction with biological targets is paramount for rational drug design. Quantum chemical studies provide a powerful, atomistic lens through which we can dissect these structure-activity relationships (SAR). By modeling these molecules in silico, we can predict their geometric, electronic, and spectroscopic properties, thereby guiding synthetic efforts toward compounds with enhanced potency and selectivity.[5][6]

The Computational Toolkit: Core Methodologies

The foundation of modern computational studies on organic molecules like benzopyranopyridines rests on Density Functional Theory (DFT) and its extensions. The choice of method is a critical decision, balancing computational cost with the desired accuracy for the property of interest.

Density Functional Theory (DFT): The Workhorse for Ground-State Properties

DFT has become the predominant method for quantum chemical calculations in chemistry and materials science due to its favorable scaling and accuracy. It is used to determine the electronic structure of molecules, from which a multitude of properties can be derived.

  • Expertise in Method Selection: The choice of a functional and a basis set is not arbitrary; it is a deliberate decision based on the system and the properties being investigated.

    • Functionals: For organic molecules like benzopyranopyridines, hybrid functionals such as B3LYP are often the starting point. B3LYP incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of conjugated systems.

    • Basis Sets: Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed.[7][8] The inclusion of polarization functions (d,p) is essential for describing the non-spherical nature of electron density in bonding, while diffuse functions (++) are important for molecules with lone pairs or for calculating properties related to anions and excited states.

The first and most crucial step in any quantum chemical study is to find the minimum energy structure of the molecule.

  • Input Structure Generation: Build an initial 3D structure of the benzopyranopyridine derivative using molecular modeling software (e.g., Avogadro, GaussView).

  • Calculation Setup:

    • Select the DFT method (e.g., B3LYP).

    • Choose an appropriate basis set (e.g., 6-31G(d,p)).

    • Specify the calculation type as 'Optimization' (Opt).

    • Define the molecular charge and spin multiplicity (typically 0 and 1 for a neutral, closed-shell molecule).

  • Execution: Submit the calculation to a quantum chemistry software package like Gaussian or NWChem.[9][10]

  • Verification: After the calculation converges, it is critical to confirm that a true minimum has been found. This is done by performing a subsequent 'Frequency' calculation. The absence of any imaginary frequencies confirms that the optimized structure is a stable point on the potential energy surface.

Time-Dependent DFT (TD-DFT): Unveiling Electronic Excitations

To understand the interaction of benzopyranopyridines with light—essential for interpreting UV-Vis spectra and exploring photophysical properties—we must turn to excited-state methods. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used approach for this purpose.[11][12][13] It allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum.[11]

  • Causality in Functional Choice: Standard functionals like B3LYP can sometimes struggle with certain types of electronic excitations, particularly charge-transfer states.[12] For more robust predictions of absorption spectra, range-separated hybrid functionals like CAM-B3LYP are often recommended.[12]

  • Solvent Effects: Spectroscopic measurements are typically performed in solution. Therefore, it is crucial to include the effect of the solvent in the calculation. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are an efficient way to account for the bulk electrostatic effects of the solvent.

Workflow for a Typical Quantum Chemical Investigation

The following diagram outlines the logical flow of a computational study on a novel benzopyranopyridine derivative.

G cluster_0 Computational Setup cluster_1 Core Calculations cluster_2 Property Analysis & Application A 1. Propose Molecular Structure B 2. Select Method (e.g., B3LYP/6-31G(d,p)) A->B C 3. Geometry Optimization (Ground State) B->C D 4. Frequency Analysis (Confirm Minimum) C->D Verify Structure E 5. TD-DFT Calculation (Excited States) D->E F 6. Analyze Structural Parameters D->F H 8. MEP Analysis (Reactivity Sites) D->H I 9. NBO Analysis (Charge Transfer) D->I J 10. Molecular Docking (Biological Target) D->J G 7. FMO Analysis (HOMO, LUMO, Gap) E->G

Caption: General workflow for a quantum chemical study of benzopyranopyridines.

Decoding the Electronic Landscape: Analysis of Molecular Properties

Once the core calculations are complete, the next phase is the extraction and interpretation of data to gain chemical and biological insights.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[14]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Energy Gap (ΔE): This is a critical parameter that correlates with the chemical reactivity and stability of the molecule. A smaller gap generally implies a more reactive molecule that is more easily polarizable.[7][15] This gap is also fundamental to the lowest energy electronic transition seen in the UV-Vis spectrum.

FMO LUMO LUMO (Lowest Unoccupied MO) HOMO HOMO (Highest Occupied MO) HOMO->LUMO  ΔE = E_LUMO - E_HOMO  (Electronic Excitation)

Caption: HOMO-LUMO energy gap and its relation to electronic excitation.

Table 1: Representative FMO Data for a Hypothetical Benzopyranopyridine (Calculated at the B3LYP/6-31G(d,p) level)

ParameterEnergy (eV)Implication
EHOMO-6.52Electron-donating capability
ELUMO-1.89Electron-accepting capability
ΔE (Gap) 4.63 Chemical stability & reactivity
Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule.[16] It maps the electrostatic potential onto the electron density surface, providing an immediate guide to the molecule's reactive sites.[17][18]

  • Interpretation:

    • Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like oxygen or nitrogen.[18][19]

    • Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.[18][19]

    • Green Regions: Neutral (zero potential) areas.

For drug development, the MEP map is invaluable for predicting how a molecule might interact with a receptor's binding pocket, identifying potential sites for hydrogen bonding or other electrostatic interactions.[17]

  • Prerequisite: An optimized molecular geometry is required (from Protocol 1).

  • Calculation: Perform a single-point energy calculation using the optimized coordinates.

  • Keyword: Include a keyword in the input file to request the calculation of the electrostatic potential and to save the output in a format suitable for visualization (e.g., a .cube file in Gaussian).

  • Visualization: Use visualization software (e.g., GaussView, VMD, Chimera) to read the cube file and map the potential onto the calculated electron density surface. Adjust the color scale to clearly distinguish between positive, negative, and neutral regions.[20]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemically intuitive picture of bonding and electron delocalization.[21][22] It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to Lewis structures (bonds, lone pairs, core orbitals).[23][24]

  • Key Insights from NBO:

    • Natural Atomic Charges: Provides a more robust description of atomic charges than other methods like Mulliken population analysis.

    • Hyperconjugation: NBO analysis quantifies the stabilization energy arising from electron delocalization from a filled (donor) orbital to an empty (acceptor) orbital. These interactions, such as π → π* or lp → σ*, are crucial for understanding the stability and electronic communication within the molecule.[9][22]

Table 2: Selected NBO Second-Order Perturbation Energies for a Hypothetical Benzopyranopyridine

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)aInteraction Type
π (C1-C2)π* (C3-C4)18.5π-system conjugation
LP(1) N5π* (C1-C6)5.2Lone pair delocalization
LP(2) O7σ* (C6-C8)2.1Intramolecular stabilization

a E(2) is the stabilization energy associated with the i → j delocalization.

Bridging Theory and Experiment: Applications in Drug Development

The ultimate goal of these computational studies is often to accelerate the drug discovery process.

Guiding Synthesis through SAR

By systematically modifying the benzopyranopyridine scaffold in silico (e.g., adding electron-donating or electron-withdrawing groups) and calculating the resulting electronic properties (HOMO-LUMO gap, MEP, NBO charges), researchers can build robust Structure-Activity Relationship (SAR) models. This allows for the pre-screening of potential drug candidates, prioritizing the synthesis of those with the most promising computational profiles.[25]

Molecular Docking

Molecular docking is a computational technique used to predict how a small molecule (the ligand, e.g., a benzopyranopyridine derivative) binds to a macromolecular target, such as a protein or enzyme.[26][27]

  • The Process: Docking algorithms sample a large number of possible conformations and orientations of the ligand within the protein's active site and use a scoring function to estimate the binding affinity for each pose.[26]

  • The Value: The results can identify key binding interactions (like hydrogen bonds or π-π stacking) and help explain the observed biological activity.[26][28][29] This is a cornerstone of structure-based drug design.

Docking cluster_0 Inputs cluster_1 Docking Simulation cluster_2 Outputs Ligand Benzopyranopyridine (3D Structure) Docking Docking Algorithm (e.g., AutoDock) Ligand->Docking Receptor Protein Target (e.g., Kinase, PDB file) Receptor->Docking Pose Binding Poses (Orientations) Docking->Pose Generates Score Binding Affinity (Scoring Function) Docking->Score Calculates

Caption: Conceptual workflow of a molecular docking study.

Conclusion and Future Outlook

Quantum chemical studies offer an indispensable toolkit for the modern medicinal chemist. For benzopyranopyridines, these methods provide deep, mechanistic insights into the relationship between molecular structure and function. From optimizing molecular geometry to predicting reactivity and receptor binding, computational chemistry allows for a rational, hypothesis-driven approach to drug design.

The future of this field will likely involve the integration of these quantum mechanical methods with machine learning and artificial intelligence. By training algorithms on large datasets of computationally derived properties and experimentally measured activities, it may become possible to predict the biological potential of novel benzopyranopyridines with even greater speed and accuracy, further accelerating the journey from molecular concept to clinical candidate.[30]

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Sources

The 5H-Benzopyrano[2,3-b]pyridine Core: A Comprehensive Technical Elucidation for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of "privileged scaffolds" – core molecular structures with the inherent ability to bind to multiple biological targets – represents a cornerstone of modern drug discovery. The 5H-benzopyrano[2,3-b]pyridine core, a fascinating heterocyclic system, has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a deep dive into the synthesis, chemical properties, and therapeutic potential of this versatile molecular architecture. Our exploration will be grounded in established scientific principles, supported by field-proven insights and authoritative references, to provide a self-validating and trustworthy resource for the scientific community.

I. The Architectural Blueprint: Understanding the 5H-Benzopyrano[2,3-b]pyridine Core

The 5H-benzopyrano[2,3-b]pyridine, also known as 5H-chromeno[2,3-b]pyridine, is a tetracyclic heterocyclic compound. Its structure features a fusion of a benzopyran (chromene) ring system with a pyridine ring. This unique amalgamation of two biologically significant heterocycles imparts a distinct three-dimensional geometry and electronic distribution, which are fundamental to its diverse pharmacological profile.

The numbering of the heterocyclic system is crucial for the unambiguous identification of its derivatives. The presence of the pyran and pyridine rings creates a rich electronic landscape, with electron-donating and electron-withdrawing regions that can be strategically modified to fine-tune the molecule's interaction with biological targets.

II. Constructing the Core: Synthetic Strategies and Methodologies

The synthesis of the 5H-benzopyrano[2,3-b]pyridine core and its derivatives is a subject of considerable interest, with numerous strategies developed to achieve this molecular framework efficiently. Multicomponent reactions (MCRs) have gained prominence due to their atom economy, operational simplicity, and the ability to generate molecular diversity in a single step.[1][2]

A. Prominent Synthetic Pathways

Several synthetic routes have been established, often starting from readily available precursors. A common and effective approach involves the condensation of salicylaldehydes with active methylene compounds and a nitrogen source.

General Synthetic Scheme:

G cluster_reactants Reactants cluster_reaction Reaction Conditions Salicylaldehyde Salicylaldehyde Product 5H-Benzopyrano[2,3-b]pyridine Derivative Salicylaldehyde->Product Condensation Malononitrile Malononitrile Malononitrile->Product NitrogenSource Nitrogen Source (e.g., Amines, Ammonium Acetate) NitrogenSource->Product Catalyst Catalyst (e.g., Et3N, Piperidine) Catalyst->Product Solvent Solvent (e.g., Ethanol, Acetonitrile) Solvent->Product Heat Heat Heat->Product

Caption: A generalized multicomponent reaction for the synthesis of 5H-benzopyrano[2,3-b]pyridine derivatives.

B. Detailed Experimental Protocol: A Representative Multicomponent Synthesis

The following protocol outlines a typical one-pot, three-component synthesis of a substituted 2,4-diamino-5H-chromeno[2,3-b]pyridine-3-carbonitrile derivative. This method exemplifies the efficiency and practicality of MCRs in generating this privileged scaffold.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylaldehyde (1 mmol) and malononitrile (2 mmol) in ethanol (15 mL).

  • Catalyst Addition: To the stirred solution, add a catalytic amount of triethylamine (Et3N) or piperidine (0.1 mmol). The choice of catalyst can influence the reaction rate and yield.

  • Reaction Execution: Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to afford the pure 5H-benzopyrano[2,3-b]pyridine derivative.

III. Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of the 5H-benzopyrano[2,3-b]pyridine core is essential for its application in drug development.

A. Spectroscopic Data

The structural elucidation of novel derivatives relies heavily on spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule. Aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), while protons on the dihydropyran ring will have characteristic shifts.

    • ¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their hybridization state. The chemical shifts of the carbon atoms in the pyridine ring are influenced by the electronegativity of the nitrogen atom, with C2 and C6 appearing at lower field (around 150 ppm) compared to C3, C4, and C5 (around 124-136 ppm).[3] The carbonyl carbon in 5-oxo derivatives will have a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For instance, the presence of a carbonyl group in 5-oxo derivatives will be indicated by a strong absorption band in the region of 1650-1700 cm⁻¹. The C=N stretching vibration of the pyridine ring and the C-O-C stretching of the pyran ring also give rise to characteristic absorption bands.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming its structure. The fragmentation of related fused pyridine systems often involves the loss of small molecules like CO and HCN.[4]

Table 1: Typical Spectroscopic Data for a 5H-Benzopyrano[2,3-b]pyridin-5-one Derivative

Spectroscopic TechniqueCharacteristic Features
¹H NMR Aromatic protons (δ 7.0-9.0 ppm), Protons on the benzoyl part of the chromene ring, Protons on the pyridine ring.
¹³C NMR Carbonyl carbon (C5) (δ > 160 ppm), Carbons of the pyridine ring (C2, C4, C4a, C10b), Carbons of the benzopyran ring (C5a, C6, C7, C8, C9, C10a).
IR (cm⁻¹) C=O stretching (around 1680), C=N stretching (around 1600), C-O-C stretching (around 1250).
Mass Spec (m/z) Molecular ion peak (M⁺), Fragmentation patterns corresponding to the loss of CO, HCN, and other small fragments.

IV. Chemical Reactivity: Modifying the Core for Targeted Applications

The 5H-benzopyrano[2,3-b]pyridine core possesses several reactive sites that can be exploited for the synthesis of a diverse library of derivatives.

  • Oxidation: The dihydropyran ring can be susceptible to oxidation, potentially leading to the formation of quinone-type derivatives.

  • Reduction: The carbonyl group at the 5-position in 5-oxo derivatives can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

  • Substitution Reactions: The aromatic rings of the benzopyran and pyridine moieties can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of various functional groups to modulate the biological activity.

V. Biological Significance and Therapeutic Potential

Derivatives of the 5H-benzopyrano[2,3-b]pyridine scaffold have demonstrated a wide array of pharmacological activities, making them highly attractive for drug discovery programs.

A. Anticancer Activity

A significant body of research has highlighted the potent anticancer properties of 5H-benzopyrano[2,3-b]pyridine derivatives.[1] These compounds have shown efficacy against various cancer cell lines, including breast, lung, and colon cancer.

Mechanism of Action:

The anticancer mechanism of these compounds is often multifactorial. Studies have shown that they can induce apoptosis (programmed cell death) and cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1][5] Some derivatives have been found to inhibit key signaling pathways involved in cancer progression. For instance, a novel chromeno-pyrimidine analogue was shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis, by potentially targeting proteins like Frizzled-7 and Snail1.[5]

G cluster_compound 5H-Benzopyrano[2,3-b]pyridine Derivative cluster_cellular_effects Cellular Effects cluster_outcome Therapeutic Outcome Compound Compound Apoptosis Induction of Apoptosis Compound->Apoptosis CellCycleArrest Cell Cycle Arrest (e.g., G2/M phase) Compound->CellCycleArrest EMT Inhibition of Epithelial-Mesenchymal Transition (EMT) Compound->EMT Anticancer Anticancer Activity Apoptosis->Anticancer CellCycleArrest->Anticancer EMT->Anticancer

Caption: Proposed anticancer mechanism of action for 5H-benzopyrano[2,3-b]pyridine derivatives.

Table 2: Selected Anticancer Activities of Benzopyranopyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ Value (µM)Reference
Chromeno[2,3-d]pyrimidinesHT-29 (Colon)> Doxorubicin[6]
Chromeno[2,3-d]pyrimidinesHepG-2 (Liver)> Doxorubicin[6]
Chromeno[2,3-d]pyrimidinesMCF-7 (Breast)> Doxorubicin[6]

Note: Specific IC₅₀ values for the core 5H-benzopyrano[2,3-b]pyridine are not consistently reported in a centralized manner and can vary significantly based on the specific derivative and cancer cell line.

B. Other Notable Biological Activities

Beyond their anticancer potential, derivatives of this scaffold have been investigated for a range of other therapeutic applications:

  • Antiallergic and Antiasthmatic Effects: Early studies revealed the potential of these compounds in treating allergic reactions.[7]

  • Antibacterial and Antimicrobial Properties: Certain derivatives have shown promising activity against various bacterial and microbial strains.

  • Anti-inflammatory Activity: The structural similarity to other anti-inflammatory agents suggests potential in this area.

  • Kinase Inhibition: Some derivatives have been explored as inhibitors of specific kinases involved in inflammatory and proliferative diseases.

VI. Structure-Activity Relationships (SAR) and Future Directions

Quantitative Structure-Activity Relationship (QSAR) studies are crucial for understanding how structural modifications to the 5H-benzopyrano[2,3-b]pyridine core influence its biological activity.[2][8][9] These studies help in the rational design of more potent and selective drug candidates.

Key areas for future research include:

  • Elucidation of Specific Molecular Targets: Identifying the precise protein targets of these compounds will provide a deeper understanding of their mechanism of action and facilitate the design of more targeted therapies.

  • Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their drug-like characteristics.

  • Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold suggest that its therapeutic potential may extend beyond the currently explored areas.

VII. Conclusion: A Scaffold of Promise

The 5H-benzopyrano[2,3-b]pyridine core represents a privileged scaffold with significant potential in drug discovery. Its versatile synthesis, rich chemical reactivity, and broad spectrum of biological activities, particularly its anticancer properties, make it a compelling starting point for the development of novel therapeutics. This technical guide has provided a comprehensive overview of this important heterocyclic system, from its fundamental structure to its therapeutic applications. It is our hope that this resource will serve as a valuable tool for researchers and scientists, inspiring further innovation in the exploration and exploitation of the 5H-benzopyrano[2,3-b]pyridine core for the benefit of human health.

References

  • Unravelling the anticancer potential of functionalized chromeno[2,3-b]pyridines for breast cancer treatment. (URL: [Link])

  • 2D- and 3D-QSAR studies of a series of benzopyranes and benzopyrano[3,4b][1][9]-oxazines as inhibitors of the multidrug transporter P-glycoprotein. (URL: [Link])

  • Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. (URL: [Link])

  • A novel anticancer chromeno-pyrimidine analogue inhibits epithelial-mesenchymal transition in lung adenocarcinoma cells. (URL: [Link])

  • SYNTHESIS O F 5-OXO-5H-[IlBENZOPYRANO~4,3-blPYRIDINE DERIVATIVES. (URL: https://www.heterocycles.jp/library/tables/01497/01497.pdf)
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  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (URL: [Link])

  • Synthesis of 5H‐[1]benzopyrano[4,3‐b]pyridin‐5‐ones containing an azacannabinoidal structure | Request PDF. (URL: [Link])

  • Chemical and Biological Evaluation of Novel 1H-Chromeno[3,2-c]pyridine Derivatives as MAO Inhibitors Endowed with Potential Anticancer Activity. (URL: [Link])

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  • (PDF) Synthetic Approaches Towards 5H-[1]Benzopyrano[3,4-c]pyridin-5-ones. (URL: [Link])

  • The correct match of 13C NMR chemical shift values (δ - Testbook. (URL: [Link])

  • 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (URL: [Link])

  • One-Pot Synthesis of 3Acetoacetyl5-oxo-5H-[1]benzopyrano[3,2-e]pyridin-2-one from Triacetic Acid Lactone | Request PDF. (URL: [Link])

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  • Synthesis and bioassay of some benzopyrano [2,3-B] pyridine and derivatives. (URL: [Link])

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A Comprehensive Technical Guide to the Conformational Analysis of 5H-Benzopyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed technical framework for the conformational analysis of the 5H-benzopyrano[2,3-b]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry.[1][2] The strategic approach outlined herein integrates computational modeling with experimental validation, offering a robust methodology for elucidating the three-dimensional structure and dynamic behavior of this important molecular core. Understanding the conformational landscape of this scaffold is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics.[3][4]

The Strategic Importance of Conformational Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. The 5H-benzopyrano[2,3-b]pyridine core, possessing a non-planar 5H-pyran ring fused with both a benzene and a pyridine ring, can adopt multiple conformations. These distinct spatial arrangements, or conformers, can exhibit different affinities for biological targets, thereby influencing efficacy and selectivity. A thorough conformational analysis is therefore not merely an academic exercise but a critical step in drug discovery, enabling the design of molecules with optimized pharmacological profiles.[3][4]

The central pyran-like ring in the 5H-benzopyrano[2,3-b]pyridine structure is the primary source of conformational isomerism. Puckering of this ring leads to different spatial orientations of the fused aromatic systems. The substituents on this core can further influence the conformational equilibrium.

A Dual-Pronged Approach: Computational and Experimental Synergy

An exhaustive conformational analysis necessitates a synergistic approach, leveraging the predictive power of computational chemistry and the empirical validation of experimental techniques. This dual-pronged strategy ensures a comprehensive understanding of the molecule's conformational preferences.

G cluster_computational Computational Analysis cluster_experimental Experimental Validation Molecular Mechanics Molecular Mechanics DFT Calculations DFT Calculations Molecular Mechanics->DFT Calculations Energy Minimization Conformational Landscape Conformational Landscape DFT Calculations->Conformational Landscape Thermodynamic Stability NMR Spectroscopy NMR Spectroscopy Conformational Landscape->NMR Spectroscopy Compare Data X-ray Crystallography X-ray Crystallography Conformational Landscape->X-ray Crystallography Compare Data Synthesis Synthesis Synthesis->NMR Spectroscopy Solution-State Conformation Synthesis->X-ray Crystallography Solid-State Conformation Final Conformational Model Final Conformational Model NMR Spectroscopy->Final Conformational Model Refinement X-ray Crystallography->Final Conformational Model Refinement

Figure 1: A workflow diagram illustrating the synergistic relationship between computational and experimental methods in conformational analysis.

In Silico Exploration: Predicting the Conformational Landscape

Computational methods provide an initial, cost-effective exploration of the potential energy surface of the 5H-benzopyrano[2,3-b]pyridine scaffold.[5][6] This in silico approach helps to identify low-energy conformers that are likely to be populated at room temperature.

Molecular Mechanics (MM) Force Fields

The initial step involves a broad conformational search using molecular mechanics. This method is computationally inexpensive and allows for the rapid exploration of a wide range of possible conformations.

Experimental Protocol: Molecular Mechanics Conformational Search

  • Structure Preparation: Build the 3D structure of the 5H-benzopyrano[2,3-b]pyridine derivative of interest using a molecular modeling software.

  • Force Field Selection: Choose a suitable force field, such as MMFF94 or OPLS3e, that is well-parameterized for heterocyclic systems.

  • Conformational Search Algorithm: Employ a systematic or stochastic search algorithm (e.g., Monte Carlo, LowModeMD) to generate a large number of conformers.

  • Energy Minimization: Each generated conformer is then subjected to energy minimization to find the nearest local energy minimum.

  • Filtering and Clustering: The resulting conformers are filtered based on a specified energy window (e.g., within 10 kcal/mol of the global minimum) and clustered based on RMSD to identify unique conformations.

Density Functional Theory (DFT) Calculations

Following the initial MM search, the low-energy conformers should be subjected to more accurate quantum mechanical calculations using Density Functional Theory (DFT). DFT provides a more reliable description of the electronic structure and, consequently, more accurate energies and geometries.[7][8][9]

Experimental Protocol: DFT Geometry Optimization and Energy Calculation

  • Selection of Conformers: Select the unique low-energy conformers identified from the molecular mechanics search.

  • Method and Basis Set Selection: Choose an appropriate DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)). The choice should be guided by literature precedents for similar molecular systems.

  • Geometry Optimization: Perform a full geometry optimization for each selected conformer.

  • Frequency Calculation: Conduct frequency calculations to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy and Gibbs free energy).

  • Population Analysis: Calculate the Boltzmann population of each conformer at a given temperature (e.g., 298.15 K) based on their relative Gibbs free energies.

Table 1: Hypothetical DFT Results for 5H-Benzopyrano[2,3-b]pyridine Conformers

ConformerRelative Energy (kcal/mol)Dihedral Angle (C4a-C5-N5a-C6)Boltzmann Population (%)
Chair-10.00-55.2°65.8
Chair-20.5254.8°30.1
Twist-Boat2.1525.7°4.1

Experimental Validation: From Theory to Reality

Experimental techniques are indispensable for validating the computationally predicted conformational preferences and providing a definitive picture of the molecule's structure in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[10][11] One- and two-dimensional NMR experiments can provide crucial information about through-bond and through-space atomic connectivities and proximities.

Key NMR Experiments for Conformational Analysis:

  • ¹H NMR: The chemical shifts and coupling constants of protons are sensitive to their local electronic environment and dihedral angles. The Karplus equation can be used to correlate vicinal proton-proton coupling constants to dihedral angles.[10]

  • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing strong evidence for specific conformations.

Experimental Protocol: NMR-Based Conformational Analysis

  • Sample Preparation: Dissolve the synthesized 5H-benzopyrano[2,3-b]pyridine derivative in a suitable deuterated solvent.

  • Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY.

  • Spectral Assignment: Unambiguously assign all proton and carbon signals using the 2D NMR data.

  • Data Analysis:

    • Measure key vicinal coupling constants from the high-resolution ¹H spectrum.

    • Identify and quantify key NOE cross-peaks from the NOESY/ROESY spectrum.

  • Structural Interpretation: Compare the experimental NMR data (coupling constants and NOE distances) with the values predicted for the low-energy conformers from DFT calculations. A good correlation between experimental and calculated data provides strong support for the predicted conformational model.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information of a molecule in the solid state.[4][12][13] While the solid-state conformation may not always be the most populated conformer in solution, it represents a stable, low-energy state and provides invaluable data on bond lengths, bond angles, and torsion angles.

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth: Grow single crystals of the 5H-benzopyrano[2,3-b]pyridine derivative suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

  • Structural Analysis: Analyze the refined crystal structure to determine precise bond lengths, bond angles, and dihedral angles, which can be directly compared with the computational models.

G cluster_synthesis Synthesis cluster_analysis Conformational Analysis Starting Materials Starting Materials 5H-Benzopyrano[2,3-b]pyridine Derivative 5H-Benzopyrano[2,3-b]pyridine Derivative Starting Materials->5H-Benzopyrano[2,3-b]pyridine Derivative Chemical Synthesis NMR Sample NMR Sample 5H-Benzopyrano[2,3-b]pyridine Derivative->NMR Sample Solution State Single Crystal Single Crystal 5H-Benzopyrano[2,3-b]pyridine Derivative->Single Crystal Solid State NMR Spectroscopy NMR Spectroscopy NMR Sample->NMR Spectroscopy Solution State Conformational Model Conformational Model NMR Spectroscopy->Conformational Model Validation X-ray Crystallography X-ray Crystallography Single Crystal->X-ray Crystallography Solid State X-ray Crystallography->Conformational Model Validation

Figure 2: An experimental workflow for the synthesis and conformational analysis of 5H-benzopyrano[2,3-b]pyridine derivatives.

Conclusion and Future Perspectives

The conformational analysis of the 5H-benzopyrano[2,3-b]pyridine scaffold is a crucial undertaking for the advancement of drug discovery programs targeting this heterocyclic system. The integrated approach of computational modeling and experimental validation detailed in this guide provides a robust framework for elucidating its three-dimensional structure and dynamic properties. A thorough understanding of the conformational landscape will undoubtedly pave the way for the rational design of more potent and selective therapeutic agents. Future studies could also explore the impact of different substitution patterns on the conformational preferences of the core structure, further enriching the structure-activity relationship knowledge base for this important class of compounds.

References

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The Architect's Guide to a Privileged Scaffold: Discovery and Isolation of Novel Benzopyranopyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Benzopyranopyridine Core - A Scaffold of Untapped Potential

The fusion of a benzopyran and a pyridine ring system creates the benzopyranopyridine scaffold, a heterocyclic framework that has garnered significant interest in medicinal chemistry.[1][2] This privileged structure is not merely a synthetic curiosity; it is a versatile template that appears in a variety of biologically active compounds.[3] Derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and central nervous system (CNS) active agents.[3][4][5][6] The inherent structural rigidity and defined three-dimensional arrangement of heteroatoms and aromatic systems allow for precise interactions with biological targets, making the benzopyranopyridine core a fertile ground for the discovery of novel therapeutics.[7]

This guide provides a comprehensive technical overview for the discovery and isolation of novel benzopyranopyridine scaffolds. Moving beyond a simple recitation of methods, we will delve into the strategic considerations, the "why" behind the "how," and the self-validating protocols essential for robust scientific discovery. Our journey will encompass the conceptualization of new scaffolds, diverse synthetic strategies, rigorous purification techniques, and unambiguous characterization.

Part 1: The Genesis of Novelty - Strategic Design and Synthetic Exploration

The discovery of a novel scaffold is a blend of rational design and serendipitous discovery. While exploring reaction conditions, unexpected cyclizations can lead to entirely new heterocyclic systems.[1][4] A notable example is the acid-catalyzed deprotection of N-substituted-4,4-ethylenedioxy-3- [(1,3-benzodioxol-5-yloxy)methyl]piperidines, which, instead of yielding the expected ketone, resulted in an unforeseen cyclodehydration to form novel N-substituted-1,2,3,4-tetrahydro[1][4]-dioxolo-[8][9]-5H-[4]benzopyrano [3,4-c]pyridines.[1][4] This highlights the importance of thorough characterization of unexpected products.

Synthetic Blueprints: Pathways to the Benzopyranopyridine Core

The construction of the benzopyranopyridine skeleton can be approached through several synthetic strategies, each with its own merits and challenges. The choice of a particular route is often dictated by the desired substitution patterns and the availability of starting materials.

a) Multi-Component Reactions (MCRs): The Power of Convergence

MCRs offer an efficient and atom-economical approach to complex molecules from simple precursors in a single step. A common strategy for synthesizing benzopyranopyrimidine derivatives, a related and illustrative scaffold, involves the condensation of salicylaldehyde derivatives, an active methylene compound like malononitrile, and an amine source.[9][10]

b) Traditional Cyclization Strategies: A Stepwise Approach

Stepwise synthesis, while often more labor-intensive, allows for greater control over the introduction of functional groups. This can involve the initial synthesis of a benzopyran or pyridine intermediate, followed by annulation to complete the fused ring system. For instance, the Pechman condensation has been utilized to synthesize 1,2,3,4-tetrahydro-5H-[4]-benzopyrano[1][11]pyridine-5-one, a nitrogenous analog of tetrahydrocannabinol.[4]

Experimental Protocol: A One-Pot Synthesis of a Benzopyrano-Pyrimidine Derivative

This protocol is adapted from a p-toluene sulphonic acid (PTSA) catalyzed synthesis of benzopyrano-pyrimidine derivatives, which demonstrates a cost-effective and environmentally benign approach.[9][10]

Materials:

  • Substituted Salicylaldehyde (1 mmol)

  • Malononitrile (1 mmol)

  • Piperidine or Morpholine (1 mmol)

  • p-Toluene Sulphonic Acid (PTSA) (10 mol%)

  • Ethanol

  • n-hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask, add the substituted salicylaldehyde (1 mmol), malononitrile (1 mmol), piperidine/morpholine (1 mmol), and p-toluene sulphonic acid (10 mol%) in ethanol.

  • Reflux the reaction mixture with stirring at 80°C.

  • Monitor the completion of the reaction using thin-layer chromatography (TLC) with a mobile phase of n-hexane and ethyl acetate (8:2).[9]

  • Upon completion, cool the reaction mixture and treat it with ice-cold water.

  • Filter the resulting crystalline product, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain the purified benzopyrano-pyrimidine derivative.[12]

Self-Validation: The success of this protocol is validated by the high yield of the crystalline product and a sharp melting point. Further confirmation is achieved through spectroscopic analysis (NMR, IR, MS) as detailed in Part 3.

Visualizing the Synthetic Pathway

G cluster_reactants Reactants cluster_conditions Conditions Salicylaldehyde Salicylaldehyde Intermediate_I Knoevenagel Condensation Intermediate Salicylaldehyde->Intermediate_I Malononitrile Malononitrile Malononitrile->Intermediate_I Amine Piperidine/Morpholine Intermediate_II Michael Addition Intermediate Amine->Intermediate_II Catalyst p-TSA (10 mol%) Catalyst->Intermediate_I Solvent Ethanol, 80°C Solvent->Intermediate_I Intermediate_I->Intermediate_II Cyclized_Intermediate Intramolecular Cyclization Intermediate Intermediate_II->Cyclized_Intermediate Product Benzopyranopyrimidine Derivative Cyclized_Intermediate->Product

Caption: A generalized workflow for the one-pot synthesis of benzopyranopyrimidine derivatives.

Part 2: The Art of Purification - Isolating the Novel

The isolation of a pure compound from a reaction mixture is a critical step in the discovery process.[13] The choice of purification technique depends on the physical and chemical properties of the target compound and the nature of the impurities.[13][14]

A Spectrum of Purification Techniques

For solid compounds, crystallization is often the most effective method for obtaining high-purity materials.[13][14] The principle lies in the differential solubility of the compound and impurities in a given solvent at varying temperatures.[13]

Chromatography is a versatile and widely used purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[14][15]

  • Flash Chromatography: Often used for routine purification of multi-gram quantities.[16]

  • High-Performance Liquid Chromatography (HPLC): Provides higher resolution and is suitable for the purification of small to large quantities of material, especially for complex mixtures or when high purity is required.[16][17]

  • Supercritical Fluid Chromatography (SFC): A greener alternative to traditional HPLC that uses supercritical CO2 as the mobile phase, offering faster separations and reduced solvent consumption.[17]

Other techniques such as distillation (for volatile liquids), extraction (for separating compounds based on solubility), and sublimation (for volatile solids) can also be employed.[14][15]

Quantitative Data Summary
TechniquePrincipleApplicationAdvantagesDisadvantages
Crystallization Differential solubilityPurification of solid compoundsHigh purity, scalableCompound must be crystalline, potential for low recovery
Flash Chromatography Adsorption/partitionRoutine purificationFast, cost-effectiveLower resolution than HPLC
HPLC Adsorption/partition/ion-exchange/size exclusionHigh-purity isolation, analytical separationHigh resolution, automatedHigher cost, solvent consumption
SFC Partition between supercritical fluid and stationary phaseChiral separations, purificationFast, environmentally friendlyRequires specialized equipment
Experimental Protocol: Purification by Flash Chromatography

Objective: To purify a crude benzopyranopyridine derivative.

Materials:

  • Crude reaction mixture

  • Silica gel (for stationary phase)

  • A suitable solvent system (e.g., hexane/ethyl acetate mixture, determined by TLC)

  • Flash chromatography system (column, pump, fraction collector)

Procedure:

  • Solvent System Selection: Determine the optimal solvent system by running TLC plates of the crude mixture in various solvent ratios. The ideal system will give a good separation of the desired product from impurities with an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, avoiding air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified benzopyranopyridine derivative.

Self-Validation: The purity of the isolated compound is assessed by TLC (a single spot) and confirmed by HPLC. The structural integrity is then verified by spectroscopic methods.

Part 3: Unveiling the Structure - Characterization of the Novel Scaffold

The unambiguous determination of the molecular structure is the final and most crucial step in the discovery of a novel scaffold.[8] A combination of spectroscopic techniques is employed to piece together the structural puzzle.[11][18]

The Spectroscopic Toolkit
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques): Provides detailed information about the carbon-hydrogen framework of the molecule, including connectivity and spatial relationships.[8][18][19] Advanced techniques like HMBC, HSQC, and NOESY are invaluable for establishing the structure of complex heterocyclic systems.[19]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution Mass Spectrometry, HRMS).[8][20]

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule.[18][20]

  • X-ray Crystallography: Provides the absolute, three-dimensional structure of a molecule in the solid state, offering definitive proof of its constitution and stereochemistry.[1][4][8]

Visualizing the Characterization Workflow

G Purified_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS IR IR Spectroscopy Purified_Compound->IR XRay X-ray Crystallography (if crystalline) Purified_Compound->XRay Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation XRay->Structure_Elucidation Biological_Screening Biological Screening Structure_Elucidation->Biological_Screening

Caption: The workflow for the structural characterization of a novel benzopyranopyridine scaffold.

Part 4: The Biological Significance - From Scaffold to Lead

The discovery of a novel benzopyranopyridine scaffold is not the end of the journey but rather the beginning of its exploration as a potential therapeutic agent. These scaffolds have been associated with a wide range of biological activities.[21] For instance, certain benzopyranopyridine derivatives have shown potential as bronchodilators, CNS depressants, and hypotensive agents.[4] More recently, their potential as anticancer agents is being actively investigated.[5] Once a novel scaffold is synthesized and characterized, it should be subjected to a battery of biological assays to uncover its therapeutic potential.[22]

Conclusion

The discovery and isolation of novel benzopyranopyridine scaffolds is a multifaceted process that demands a deep understanding of synthetic organic chemistry, purification science, and analytical techniques. By combining rational design with the exploration of unexpected reactivity, and by adhering to rigorous, self-validating protocols for purification and characterization, researchers can unlock the full potential of this privileged heterocyclic system. The insights and methodologies presented in this guide are intended to empower scientists in their quest for the next generation of innovative therapeutics derived from the versatile benzopyranopyridine core.

References

An In-Depth Technical Guide to the Synthesis and Characterization of the 5H-Benzopyrano[2,3-b]pyridine Nucleus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5H-benzopyrano[2,3-b]pyridine nucleus is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and materials science. Its unique tricyclic structure, embedding a pyridine ring fused to a benzopyran moiety, imparts a distinct three-dimensional architecture that has proven amenable to a wide array of biological targets. This technical guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable nucleus, with a focus on the underlying chemical principles and practical experimental guidance. Furthermore, a detailed exploration of the key characterization techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and single-crystal X-ray diffraction, is presented to aid in the unambiguous structural elucidation of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and application of novel 5H-benzopyrano[2,3-b]pyridine derivatives.

Introduction: The Significance of the 5H-Benzopyrano[2,3-b]pyridine Core

The fusion of a benzopyran and a pyridine ring to form the 5H-benzopyrano[2,3-b]pyridine system creates a rigid and planar heterocyclic framework. This structural motif is found in a variety of compounds exhibiting a broad spectrum of pharmacological activities, including potential as antiallergic and anti-inflammatory agents.[1][2] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the benzopyran portion provides a lipophilic domain, allowing for diverse interactions with biological macromolecules. The versatility of this scaffold has spurred the development of numerous synthetic methodologies to access a wide range of substituted derivatives for structure-activity relationship (SAR) studies.

Synthetic Strategies for the Construction of the 5H-Benzopyrano[2,3-b]pyridine Nucleus

The construction of the 5H-benzopyrano[2,3-b]pyridine core can be achieved through several strategic approaches. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This section will delve into the most prevalent and effective synthetic routes, providing both mechanistic insights and detailed experimental protocols.

The Friedländer Annulation: A Classic Approach

The Friedländer synthesis is a powerful and widely employed method for the construction of quinoline and related fused pyridine systems.[3] In the context of 5H-benzopyrano[2,3-b]pyridines, this reaction typically involves the condensation of an ortho-aminoaryl ketone or aldehyde with a compound containing a reactive α-methylene group.

Causality Behind Experimental Choices: The selection of a suitable catalyst is crucial for the efficiency of the Friedländer reaction. While classical approaches often utilize strong acids or bases, modern variations employ milder and more environmentally benign catalysts such as chitosan.[3] The use of a heterogeneous and biodegradable catalyst like chitosan simplifies product purification and aligns with the principles of green chemistry. Solvent-free conditions, when applicable, further enhance the green credentials of the synthesis by reducing waste and simplifying the experimental setup.

Experimental Protocol: Chitosan-Catalyzed Friedländer Synthesis of Benzopyrano[4,3-b]pyridine Derivatives [3]

  • Reactant Preparation: A mixture of 4-amino-3-formylcoumarin (1 mmol) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1 mmol) is prepared.

  • Catalyst Addition: Chitosan (as a heterogeneous catalyst) is added to the reactant mixture.

  • Reaction Conditions: The mixture is heated under solvent-free conditions at 80 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solid product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired benzopyranopyridine derivative.

Logical Relationship: Friedländer Synthesis Workflow

Friedlander_Synthesis Start Start: Reactant Mixture Reactants 4-amino-3-formylcoumarin + Active Methylene Compound Start->Reactants Catalyst Chitosan Catalyst Reactants->Catalyst Heating Solvent-free Heating (80 °C) Catalyst->Heating TLC Monitor by TLC Heating->TLC Reaction Progress Workup Cooling & Recrystallization TLC->Workup Completion Product End: Purified Benzopyranopyridine Workup->Product MCR_Pathway Start Start: Reactants & Catalyst Reactants Salicylaldehyde + Malononitrile + Secondary Amine Start->Reactants Catalyst p-TSA (Catalyst) Reactants->Catalyst Reaction One-Pot Reaction (Reflux at 80 °C) Catalyst->Reaction Intermediate Intermediate Formation Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product End: Benzopyranopyrimidine Derivative Cyclization->Product

Caption: General pathway for a multi-component synthesis.

Characterization of the 5H-Benzopyrano[2,3-b]pyridine Nucleus

The unambiguous identification and structural confirmation of synthesized 5H-benzopyrano[2,3-b]pyridine derivatives rely on a combination of modern spectroscopic and analytical techniques. This section provides an overview of the key characterization methods and the expected data for this heterocyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the 5H-benzopyrano[2,3-b]pyridine nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of the unsubstituted 5H-benzopyrano[2,3-b]pyridine would exhibit characteristic signals for the aromatic protons of the benzopyran and pyridine rings, as well as a signal for the methylene protons at the 5-position. The chemical shifts and coupling patterns of these protons provide valuable information about their connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the 5H-benzopyrano[2,3-b]pyridine nucleus are influenced by their hybridization and proximity to heteroatoms.

Data Presentation: Representative NMR Data

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Aromatic Protons7.0 - 8.5115 - 160
H-5 (CH₂)~5.0~30

Note: The chemical shifts are approximate and can vary depending on the substitution pattern and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The fragmentation of the 5H-benzopyrano[2,3-b]pyridine nucleus may involve cleavages of the heterocyclic rings, leading to characteristic fragment ions. [4] Data Presentation: Expected Mass Spectrometry Data

Ion Description Expected m/z
[M]⁺Molecular IonC₁₂H₉NO
[M-H]⁺Loss of a hydrogen radicalVaries with structure
[M-CO]⁺Loss of carbon monoxideVaries with structure
Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystalline state. This technique is invaluable for confirming the connectivity and stereochemistry of novel 5H-benzopyrano[2,3-b]pyridine derivatives. [5][6] Data Presentation: Representative Crystallographic Data for a Related Benzothiopyrano[2,3-b]pyridin-5-one [5]

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.7308 (18)
b (Å) 3.8585 (9)
c (Å) 15.771 (3)
β (°) 99.333 (9)

| V (ų) | 464.20 (18) |

Conclusion

The 5H-benzopyrano[2,3-b]pyridine nucleus represents a versatile and medicinally important scaffold. This guide has provided a detailed overview of the key synthetic strategies for its construction, with a focus on the well-established Friedländer annulation and modern multi-component reactions. The importance of rational experimental design and the selection of appropriate catalysts and reaction conditions have been highlighted. Furthermore, a comprehensive guide to the characterization of this heterocyclic system using NMR, MS, and X-ray diffraction has been presented, equipping researchers with the necessary tools for unambiguous structural determination. The methodologies and data presented herein are intended to facilitate further exploration and exploitation of the 5H-benzopyrano[2,3-b]pyridine core in the development of novel therapeutic agents and functional materials.

References

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  • Oe, T., et al. (1983). [Studies on the synthesis and antiallergic activity of 5H--[7]benzopyrano[2,3-b]pyridine derivatives]. Yakugaku Zasshi, 103(3), 300-312. [Link]

  • Reilly, M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. Bioorganic & Medicinal Chemistry, 26(20), 5443-5461. [Link]

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  • Reilly, S. M., et al. (2018). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed. [Link]

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  • Gupta, V. K., et al. (2021). X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. ResearchGate. [Link]

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Sources

Exploring the Chemical Space of 5H-Benzopyrano[2,3-b]pyridine Analogues: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5H-benzopyrano[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Analogues of this structure have demonstrated promising therapeutic potential, notably as anticancer, antiallergic, and antimicrobial agents. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the exploration of the chemical space surrounding this versatile core. We will delve into the key synthetic strategies for scaffold construction and diversification, analyze structure-activity relationships (SAR) to guide rational drug design, and provide detailed, field-proven protocols for the synthesis and biological evaluation of these compelling compounds.

Introduction: The Therapeutic Promise of the 5H-Benzopyrano[2,3-b]pyridine Scaffold

The fusion of a benzopyran and a pyridine ring system creates the unique tricyclic structure of 5H-benzopyrano[2,3-b]pyridine. This arrangement imparts a rigid, planar architecture with specific electronic properties that facilitate interactions with a variety of biological targets. The inherent structural features of this scaffold make it an attractive starting point for the development of novel therapeutics.

A significant body of research has highlighted the diverse pharmacological profile of this class of compounds. Early studies identified potent antiallergic properties in certain derivatives.[1] More recently, the focus has shifted towards their potential as anticancer agents, with numerous analogues exhibiting significant cytotoxicity against various cancer cell lines.[2][3] The mechanism of action for some of these anticancer compounds has been linked to the inhibition of tubulin polymerization, a critical process in cell division.[4][5] Furthermore, the structural framework of benzopyranopyridines has been explored for its antimicrobial potential.

This guide will provide a systematic exploration of the chemical space of 5H-benzopyrano[2,3-b]pyridine analogues, with the goal of equipping researchers with the knowledge to design and synthesize novel compounds with enhanced therapeutic properties.

Navigating the Synthetic Landscape: Constructing and Diversifying the Core

The ability to efficiently synthesize a diverse library of analogues is fundamental to exploring the chemical space of any scaffold. For the 5H-benzopyrano[2,3-b]pyridine core, multicomponent reactions (MCRs) have emerged as a particularly powerful and atom-economical approach.

Foundational Synthetic Strategies

One of the most versatile methods for constructing the 5H-benzopyrano[2,3-b]pyridine skeleton is the one-pot, three-component reaction of a salicylaldehyde, malononitrile, and a suitable active methylene compound, often catalyzed by a base such as piperidine or p-toluenesulfonic acid. This approach allows for the rapid assembly of the core structure with inherent diversity stemming from the choice of starting materials.

A representative synthetic pathway is illustrated below:

Synthetic_Pathway Salicylaldehyde Salicylaldehyde Intermediate Knoevenagel/ Michael Adduct Salicylaldehyde->Intermediate Malononitrile Malononitrile Malononitrile->Intermediate Active_Methylene Active Methylene Compound Active_Methylene->Intermediate Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Intermediate Core_Structure 5H-Benzopyrano[2,3-b]pyridine Core Intermediate->Core_Structure Cyclization

Caption: A generalized multicomponent reaction for the synthesis of the 5H-benzopyrano[2,3-b]pyridine core.

Strategies for Chemical Diversification

To thoroughly explore the chemical space, it is crucial to introduce a wide range of functional groups at various positions of the scaffold. This can be achieved by:

  • Varying the Starting Materials: Utilizing substituted salicylaldehydes and a diverse array of active methylene compounds in the initial MCR allows for the introduction of substituents on the benzopyran and pyridine rings, respectively.

  • Post-synthesis Modification: The core structure can be further functionalized through standard organic transformations. For instance, the presence of amino or cyano groups, often introduced during the MCR, provides handles for further derivatization.

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of an analogue and its biological activity is paramount for rational drug design. SAR studies on 5H-benzopyrano[2,3-b]pyridine derivatives have revealed key insights into the structural features that govern their therapeutic effects.

Anticancer Activity: Targeting Tubulin and Beyond

A significant portion of SAR exploration for this scaffold has focused on its anticancer properties. The following table summarizes key findings from various studies, highlighting the impact of different substituents on cytotoxicity against various cancer cell lines.

Compound/Analogue Substituent(s) Cancer Cell Line(s) IC50 (µM) Key SAR Insights Reference(s)
Parent Compound UnsubstitutedP3880.3-0.64The core scaffold possesses potent cytotoxic activity.[3]
Methoxylated Derivatives Methoxy groups on the benzoyl moietyP3880.3-0.64Methoxy substitution can maintain or enhance potency.[3]
Cyclohexyl Derivative Cyclohexyl groupP3880.3-0.64Bulky aliphatic groups can be well-tolerated.[3]
2-(3,4,5-trimethoxyphenyl)-9-methoxy-4-oxo-2,3-dihydrobenzopyrano[2,3-d]pyrimidine Trimethoxyphenyl and methoxy groupsHuman Ovarian-Selective activity against specific cancer types.[3]
Thiopyrano[2,3-b]pyridine Analogue 5 VariesMCF-7, HCT-116-The thio-analogue shows significant inhibitory activity.[6]

Key Takeaways from SAR Studies:

  • Substitution on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the core can significantly influence anticancer activity. Electron-donating groups, such as methoxy, are often favorable.[7]

  • The Role of the Pyran Ring: Modifications to the pyran ring, including the introduction of a thiopyran ring, can modulate activity.[6]

  • Tubulin Inhibition: Several active compounds are believed to exert their anticancer effects by inhibiting tubulin polymerization. The trimethoxybenzoyl moiety, in particular, is a known pharmacophore for tubulin inhibitors.[4]

The following diagram illustrates a typical workflow for SAR-guided lead optimization:

SAR_Workflow Start Initial Hit Compound Synthesis Synthesize Analogue Library (Varying Substituents) Start->Synthesis Screening In Vitro Biological Screening (e.g., MTT Assay) Synthesis->Screening Data_Analysis Analyze SAR Data (Identify Key Moieties) Screening->Data_Analysis Design Design Next Generation of Analogues Data_Analysis->Design Optimization Lead Optimization Data_Analysis->Optimization Design->Synthesis Iterative Cycles

Caption: A workflow for structure-activity relationship-guided lead optimization.

Experimental Protocols: A Practical Guide to Synthesis and Evaluation

To ensure the trustworthiness and reproducibility of research, detailed experimental protocols are essential. This section provides step-by-step methodologies for the synthesis of a representative 5H-benzopyrano[2,3-b]pyridine analogue and for key biological assays used to evaluate its anticancer activity.

Synthesis of a Representative Analogue: 2-Amino-4-phenyl-5H-benzopyrano[2,3-b]pyridine-3-carbonitrile

This protocol is adapted from established multicomponent reaction procedures.

Materials:

  • Salicylaldehyde

  • Malononitrile

  • Phenylacetonitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of salicylaldehyde (10 mmol) in ethanol (20 mL), add malononitrile (10 mmol) and phenylacetonitrile (10 mmol).

  • Add a catalytic amount of piperidine (0.5 mL).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/DMF).

In Vitro Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[2][8][9]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HeLa)

  • Complete cell culture medium

  • 96-well microtiter plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action Study: Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[1][4][10]

Materials:

  • Purified tubulin

  • GTP solution

  • Polymerization buffer

  • Test compound

  • A spectrophotometer capable of reading absorbance at 340 nm over time at 37°C

Procedure:

  • Prepare a reaction mixture containing tubulin in the polymerization buffer.

  • Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiate polymerization by adding GTP and incubating the mixture at 37°C.

  • Monitor the increase in absorbance at 340 nm over time. The absorbance is proportional to the amount of polymerized tubulin.

  • Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.

ADMET Considerations: A Glimpse into the Druggability of Analogues

In addition to efficacy, the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound are critical for its development as a drug. In silico tools can provide valuable early-stage predictions of these properties.[8][11][12]

Key ADMET Parameters to Consider:

  • Lipinski's Rule of Five: Provides a guideline for the druglikeness of a compound based on its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

  • Aqueous Solubility: Affects absorption and formulation.

  • CYP450 Inhibition: Potential for drug-drug interactions.

  • Hepatotoxicity and Cardiotoxicity: Key toxicity concerns.

Early assessment of ADMET properties can help prioritize compounds with a higher likelihood of success in later stages of drug development.

Conclusion and Future Directions

The 5H-benzopyrano[2,3-b]pyridine scaffold represents a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility of this core, particularly through multicomponent reactions, allows for the generation of large and diverse chemical libraries. The growing body of SAR data provides a roadmap for the rational design of more potent and selective analogues.

Future research in this area should focus on:

  • Expanding the Chemical Space: Exploring novel substitution patterns and functional group combinations to identify new areas of biologically relevant chemical space.

  • Elucidating Mechanisms of Action: For compounds with promising activity, in-depth studies to fully characterize their molecular targets and mechanisms of action are crucial.

  • In Vivo Evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.

By leveraging the principles of medicinal chemistry and a systematic approach to chemical space exploration, the 5H-benzopyrano[2,3-b]pyridine scaffold holds the potential to deliver the next generation of innovative medicines.

References

  • Mohamed, S. F., Kotb, E. R., Abd El-Meguid, E. A., & Awad, H. M. (2016). Synthesis and anticancer activity of novel 2-substituted pyranopyridine derivatives. Research on Chemical Intermediates, 42(9), 7039–7056. [Link]

  • Singh, V., et al. (2018). Molecular Docking Studies of Substituted Benzopyran-2-one Derivatives as α-Glucosidase Inhibitors and ADMET Analysis. Der Pharmacia Lettre, 10(7), 33-47. [Link]

  • El-Sayed, N. N. E., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry. [Link]

  • Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. [Link]

  • Ukawa, K., et al. (1983). Studies on Antianaphylactic Agents. 7. Synthesis of Antiallergic 5-Oxo-5H-[2]benzopyrano[2,3-b]pyridines. Journal of Medicinal Chemistry, 26(10), 1374-1379. [Link]

  • Hadfield, J. A., et al. (1999). Synthesis and anticancer activities of 4-oxobenzopyrano[2,3-d]pyrimidines. Anticancer Drugs, 10(6), 591-595. [Link]

  • Ukawa, K., et al. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[2]benzopyrano[2,3-b]pyridine-3-carboxylic acid (Amoxanox). Chemical & Pharmaceutical Bulletin, 33(10), 4432-4437. [Link]

  • Romagnoli, R., et al. (2009). Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 17(19), 6862-6871. [Link]

  • Heber, D., et al. (1994). Synthesis of 5H-[2]benzopyrano[4,3-b]pyridin-5-ones containing an azacannabinoidal structure. Archiv der Pharmazie, 327(5), 283-289. [Link]

  • Rahmi, D., et al. (2019). ADMET properties of novel 5-O-benzoylpinostrobin derivatives. Journal of Applied Pharmaceutical Science, 9(12), 080-086. [Link]

  • Lu, B., et al. (2024). C-4 analogues of podophyllotoxin as tubulin inhibitors: synthesis, biological evaluation, and structure-activity relationship. Natural Product Research, 1-7. [Link]

  • Kumar, A., et al. (2021). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis, 8(3), 126-132. [Link]

  • Tsantili-Kakoulidou, A., & Demopoulos, V. J. (2021). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK, 9(3), 177-190. [Link]

  • App, F. S., et al. (1977). Synthesis and structure-activity relationships of 5H,11 H-[I]benzopyrano[4,3-g]benzopyran-9-carboxylic acids. Journal of Medicinal Chemistry, 20(2), 205-209. [Link]

  • Gardner, L. A., et al. (2017). Examining the Structure-activity Relationship of Benzopyran-based inhibitors of the Hypoxia Inducible Factor-1 Pathway. ACS Medicinal Chemistry Letters, 8(9), 956-961. [Link]

  • Shaker, R. M. (2004). Synthesis of 4H,5H-pyrano[3,2-c][2]benzopyran-5-ones in aqueous media. Journal of Chemical Research, 2004(12), 818-820. [Link]

  • Gonzalez-Vera, J. A., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(13), 5109. [Link]

  • Rahmi, D., et al. (2019). ADMET properties of novel 5-O-benzoylpinostrobin derivatives. Journal of Applied Pharmaceutical Science, 9(12), 080-086. [Link]

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An In-depth Technical Guide to the Fundamental Reactivity of the 5H-Benzopyrano[2,3-b]pyridine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 5H-benzopyrano[2,3-b]pyridine scaffold, a fascinating heterocyclic system, represents a confluence of chromene and pyridine moieties, giving rise to a unique electronic architecture and a diverse reactivity profile. This guide provides a comprehensive exploration of the fundamental reactivity of this ring system, moving beyond a mere catalog of reactions to elucidate the underlying principles governing its chemical behavior. We will delve into the synthetic strategies for constructing this scaffold, analyze its susceptibility to electrophilic and nucleophilic attack, and explore its participation in cycloaddition and cyclization reactions. Throughout this guide, we will emphasize the "why" behind the observed reactivity, offering insights grounded in mechanistic principles and supported by authoritative literature. This technical document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and materials science, enabling the rational design of novel derivatives with tailored properties.

Introduction: The Structural and Electronic Landscape

The 5H-benzopyrano[2,3-b]pyridine ring system, as its name suggests, is a tetracyclic structure formed by the fusion of a benzopyran (specifically, a chromene) and a pyridine ring. The numbering of the heterocyclic system is crucial for discussing its reactivity.

The electronic nature of this scaffold is dictated by the interplay between the electron-rich benzopyran portion and the electron-deficient pyridine ring. The oxygen atom in the pyran ring acts as a π-electron donor, increasing the electron density of the fused benzene ring. In contrast, the nitrogen atom in the pyridine ring is electron-withdrawing, rendering the pyridine ring susceptible to nucleophilic attack. This electronic dichotomy is the cornerstone of its reactivity, allowing for selective transformations at different positions of the molecule.

Synthetic Strategies: Constructing the Core Scaffold

The construction of the 5H-benzopyrano[2,3-b]pyridine core is a critical first step for any subsequent reactivity studies or drug discovery program. Various synthetic methodologies have been developed, often leveraging multicomponent reactions to achieve molecular complexity in a single step.

Multicomponent Reactions (MCRs)

MCRs have emerged as a powerful tool for the synthesis of complex heterocyclic systems. For the 5H-benzopyrano[2,3-b]pyridine scaffold, a common approach involves the condensation of a salicylaldehyde derivative, a secondary amine (like piperidine or morpholine), and malononitrile.[1][2] This reaction, often catalyzed by an acid such as p-toluenesulfonic acid (PTSA), proceeds through a cascade of reactions, including Knoevenagel condensation, Michael addition, and intramolecular cyclization, to afford the desired product in high yields.[1][2]

Experimental Protocol: PTSA-Catalyzed Synthesis of Benzopyrano-pyrimidine Derivatives [1]

  • A mixture of salicylaldehyde (1 mmol), malononitrile (1 mmol), piperidine/morpholine (1 mmol), and p-toluenesulfonic acid (PTSA) (10 mol%) in ethanol (10 mL) is stirred at 80 °C.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is filtered, washed with cold ethanol, and dried to afford the pure benzopyrano-pyrimidine derivative.

The versatility of this method allows for the introduction of a variety of substituents on the salicylaldehyde precursor, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.[1]

Diagram: Proposed Mechanism for the Multicomponent Synthesis

MCR_Mechanism cluster_reactants Reactants Salicylaldehyde Salicylaldehyde Knoevenagel Knoevenagel Condensation Salicylaldehyde->Knoevenagel Malononitrile Malononitrile Malononitrile->Knoevenagel Amine Secondary Amine Michael Michael Addition Amine->Michael PTSA PTSA (catalyst) PTSA->Knoevenagel catalyzes Cyclization Intramolecular Cyclization PTSA->Cyclization catalyzes Knoevenagel->Michael Intermediate A Michael->Cyclization Intermediate B Product 5H-Benzopyrano[2,3-b]pyridine Derivative Cyclization->Product Tautomerization

Caption: A simplified workflow of the multicomponent reaction for the synthesis of the 5H-benzopyrano[2,3-b]pyridine core.

Intramolecular Cyclization Strategies

Another important synthetic route involves the intramolecular cyclization of appropriately functionalized precursors. For instance, the oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines in the presence of formic acid has been shown to produce benzo[b]chromeno[4,3,2-de][3][4]naphthyridines, which are derivatives of the core system.[5] This reaction proceeds through protonation of the keto group, followed by cyclization and subsequent oxidation.[5]

Fundamental Reactivity: A Tale of Two Rings

The reactivity of the 5H-benzopyrano[2,3-b]pyridine system is best understood by considering the distinct chemical personalities of its constituent benzopyran and pyridine rings.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is notoriously unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom.[6][7] Direct electrophilic attack on the pyridine moiety of the 5H-benzopyrano[2,3-b]pyridine system is therefore challenging and typically requires harsh reaction conditions.[6] When such reactions do occur, substitution is directed to the 3- and 5-positions (meta to the nitrogen), as this avoids the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom.[6][8]

In contrast, the benzopyran moiety, and specifically the fused benzene ring, is activated towards electrophilic attack by the electron-donating oxygen atom of the pyran ring. Therefore, electrophilic substitution reactions such as nitration and acylation are expected to occur preferentially on the benzene ring.[9] For example, studies on the related benzo[b]furo[2,3-c]pyridines have shown that nitration and acylation proceed exclusively at the 6-position of the benzene ring.[9]

Diagram: Regioselectivity of Electrophilic Aromatic Substitution

Caption: Electrophilic attack is favored on the activated benzene ring over the deactivated pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (the 2- and 4-positions).[10][11] This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, thus stabilizing the intermediate.[10][12] Therefore, in the 5H-benzopyrano[2,3-b]pyridine system, nucleophilic substitution is expected to occur preferentially on the pyridine ring, provided a suitable leaving group is present at an activated position.

The reactivity of pyridinium ions towards nucleophilic aromatic substitution is even more pronounced.[13] N-alkylation or N-oxidation of the pyridine nitrogen would further enhance the electrophilicity of the pyridine ring, facilitating nucleophilic attack.

Cycloaddition Reactions

The pyridine ring can participate in cycloaddition reactions, although its aromaticity often makes it a reluctant participant. Inverse electron-demand Diels-Alder reactions, where the pyridine acts as the diene, are a known class of reactions for pyridines.[14] However, for the 5H-benzopyrano[2,3-b]pyridine system, the fused benzopyran ring might influence the feasibility and regioselectivity of such reactions. More research is needed to fully explore the potential of this ring system in cycloaddition chemistry. Recent studies on pyridine-boryl radical-catalyzed [3π + 2σ] cycloadditions highlight the expanding scope of cycloaddition reactions involving pyridine derivatives.[15] Additionally, the synthesis of thiopyran derivatives via [4+2] cycloaddition reactions showcases the versatility of this approach for constructing related heterocyclic systems.[16]

Reactivity at the 5H-Methylene Bridge

The methylene group at the 5-position is benzylic and adjacent to the electron-withdrawing pyridine ring, making the protons at this position acidic. This opens up possibilities for deprotonation followed by reaction with electrophiles, allowing for functionalization at this position.

Medicinal Chemistry and Biological Significance

Derivatives of the 5H-benzopyrano[2,3-b]pyridine ring system have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets.

Table 1: Reported Biological Activities of 5H-Benzopyrano[2,3-b]pyridine Derivatives

Biological ActivityReference
Antiallergic[3][17]
Anticancer[18]
Antiplatelet[19][20]
Analgesic[19][20]
Nematicidal[1]
Anti-inflammatory[19]

The diverse pharmacological profile of these compounds underscores the importance of understanding their fundamental reactivity to enable the design and synthesis of new and more potent therapeutic agents. For instance, the synthesis of 5-oxo-5H-[3]benzopyrano[2,3-b]pyridines has been a focus for the development of antianaphylactic agents.[3][21]

Conclusion and Future Perspectives

The 5H-benzopyrano[2,3-b]pyridine ring system presents a rich and varied reactivity landscape, born from the electronic marriage of its constituent benzopyran and pyridine rings. This guide has provided a foundational understanding of its synthesis and fundamental chemical behavior, highlighting the regioselective nature of its reactions. The predictable patterns of electrophilic and nucleophilic substitution, coupled with the potential for functionalization at the methylene bridge, offer a versatile platform for the development of novel compounds.

As our understanding of the biological significance of this scaffold continues to grow, so too will the need for more sophisticated and efficient synthetic methodologies. Future research in this area will likely focus on the development of novel catalytic systems for the asymmetric synthesis of chiral derivatives, the exploration of its potential in cycloaddition reactions, and the expansion of its applications in materials science. The insights provided in this guide are intended to empower researchers to rationally design and synthesize the next generation of 5H-benzopyrano[2,3-b]pyridine derivatives with tailored properties for a wide range of applications.

References

  • Studies on Antianaphylactic Agents. 7. Synthesis of Antiallergic 5-Oxo-5H-[3]benzopyrano[2,3-b]pyridines. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Synthesis of 5H‐[3]benzopyrano[4,3‐b]pyridin‐5‐ones containing an azacannabinoidal structure. ResearchGate. Available from: [Link]

  • One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI. Available from: [Link]

  • [Studies on the synthesis and antiallergic activity of 5H-[3]-benzopyrano[2,3-b]pyridine derivatives]. PubMed. Available from: [Link]

  • Synthesis and pharmacological evaluation of 5H-[3]benzopyrano[4,3-d]pyrimidines effective as antiplatelet/analgesic agents. ResearchGate. Available from: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). PubMed Central. Available from: [Link]

  • Synthetic pathway for the synthesis of benzopyrano-pyrimidines derivatives 1–6. ResearchGate. Available from: [Link]

  • Synthesis and bioassay of some benzopyrano [2,3-B] pyridine and derivatives. ResearchGate. Available from: [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available from: [Link]

  • Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][3][4]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. PMC - NIH. Available from: [Link]

  • Cycloaddition/ Diels-Alder Approaches. Wordpress. Available from: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available from: [Link]

  • Electrophilic substitution on pyridine. Química Organica.org. Available from: [Link]

  • Electrophilic aromatic substitution. Wikipedia. Available from: [Link]

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  • 5-oxo-5h-¬1|benzopyrano¬2,3-b|pyridine derivatives, their production and use. Google Patents.
  • Synthesis of Pyridopyranoquinolines by the Skraup Reaction of Amino-5H-benzopyrano[2,3-b]pyridin-5-ones. Semantic Scholar. Available from: [Link]

  • Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. ResearchGate. Available from: [Link]

  • Nucleophilic Substitution Reactions of Pyridine. YouTube. Available from: [Link]

  • Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. Available from: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. Available from: [Link]

  • Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar. Available from: [Link]

  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. PubMed Central. Available from: [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. MDPI. Available from: [Link]

  • Why does an electrophilic substitution reaction take place in the 3rd position of pyridine?. Quora. Available from: [Link]

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Methodological & Application

One-Pot Synthesis of 5H-Benzopyrano[2,3-b]pyridines: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzopyrano[2,3-b]pyridine Scaffold

The fusion of benzopyran and pyridine rings creates the 5H-benzopyrano[2,3-b]pyridine (also known as 5H-chromeno[2,3-b]pyridine) scaffold, a heterocyclic system of significant interest to researchers in medicinal chemistry and materials science. This structural motif is a key component in a variety of biologically active compounds, exhibiting properties such as antiallergic and anti-inflammatory activities.[1][2][3] The development of efficient and environmentally conscious synthetic routes to access these molecules is therefore a critical endeavor in modern drug discovery and development.

One-pot, multi-component reactions represent a highly efficient strategy in organic synthesis, aligning with the principles of green chemistry by minimizing waste, reducing reaction times, and simplifying purification processes.[4][5][6] This guide provides a detailed protocol for the one-pot synthesis of 5-O-substituted 5H-benzopyrano[2,3-b]pyridines, a class of these compounds that has been successfully synthesized using a solvent-involved, two-step transformation.[4][7][8][9][10]

Synthetic Strategy: A Solvent-Involved, One-Pot Approach

The described methodology leverages a "pot, atom, and step economy" (PASE) approach, extended to include "component economy," where the solvent also acts as a reactant.[4][7][8][9] This synthesis involves the reaction of salicylaldehydes and malononitrile dimer, followed by the addition of an alcohol which serves as both the solvent for the second step and the nucleophile for the 5-position substitution.

The causality behind this experimental design lies in the sequential nature of the reactions occurring within a single pot. The initial reaction between salicylaldehyde and malononitrile dimer forms a reactive intermediate. The subsequent introduction of an alcohol at elevated temperatures facilitates both the cyclization to form the pyridine ring and the nucleophilic addition to the C5 position of the benzopyran ring system.

Reaction Workflow Diagram

The logical flow of the one-pot synthesis can be visualized as follows:

G cluster_0 Step 1: Intermediate Formation (Room Temperature) cluster_1 Step 2: Cyclization & Nucleophilic Addition (Reflux) cluster_2 Work-up A Salicylaldehyde D Formation of Thick Yellowish Precipitate (Chromene Intermediate) A->D B Malononitrile Dimer B->D C Initial Alcohol (Solvent) C->D F Refluxing the Mixture D->F Proceeds to Step 2 E Additional Alcohol (Solvent & Reactant) E->F G Final Product: 5-Alkoxy-5H-benzopyrano[2,3-b]pyridine F->G H Crystallization at Room Temperature G->H I Filtration H->I J Pure Crystalline Product I->J

Caption: Workflow for the one-pot synthesis of 5-alkoxy-5H-benzopyrano[2,3-b]pyridines.

Plausible Reaction Mechanism

The reaction is believed to proceed through the formation of a chromene intermediate, which then undergoes nucleophilic attack by the alcohol and subsequent cyclization.

G Salicylaldehyde Salicylaldehyde Chromene_Intermediate Chromene Intermediate (5a) Salicylaldehyde->Chromene_Intermediate Malononitrile_Dimer Malononitrile Dimer Malononitrile_Dimer->Chromene_Intermediate Nucleophilic_Addition Nucleophilic Addition of Alcohol Chromene_Intermediate->Nucleophilic_Addition Alcohol Alcohol (R-OH) Alcohol->Nucleophilic_Addition Cyclization Intramolecular Cyclization Nucleophilic_Addition->Cyclization Final_Product 5-Alkoxy-5H-benzopyrano[2,3-b]pyridine Cyclization->Final_Product

Caption: Plausible mechanistic pathway for the formation of the final product.

Detailed Experimental Protocol

This protocol is adapted from the work of Ryzhkova et al. (2022).[4]

Materials and Equipment
  • Substituted Salicylaldehydes (e.g., salicylaldehyde, 5-bromosalicylaldehyde, 3-methoxysalicylaldehyde)

  • Malononitrile Dimer (2-amino-1,1,3-tricyanopropene)

  • Anhydrous Alcohols (e.g., methanol, ethanol, propan-1-ol)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Standard laboratory glassware for filtration and purification

  • Thin-Layer Chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Procedure
  • Step 1: Formation of the Intermediate

    • To a round-bottom flask, add the desired salicylaldehyde (1.0 mmol) and malononitrile dimer (1.0 mmol, 132 mg).

    • Add 10 mL of the chosen alcohol (e.g., methanol).

    • Stir the mixture at room temperature for 1 hour.

    • The formation of a thick, yellowish precipitate should be observed. This is the chromene intermediate.

  • Step 2: Cyclization and Nucleophilic Addition

    • To the flask containing the precipitate, add an additional 20 mL of the same alcohol.

    • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 30 minutes.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Step 3: Product Isolation and Purification

    • After the reaction is complete, turn off the heat and allow the flask to cool to room temperature.

    • Let the flask stand at room temperature for 3 hours to allow for the crystallization of the final product.

    • Collect the crystalline product by filtration.

    • Wash the crystals with a small amount of cold alcohol and dry under vacuum.

This straightforward work-up procedure, often requiring only filtration, highlights the efficiency and practicality of this one-pot synthesis.[4][7]

Data and Expected Results

The following table summarizes the reported yields for the synthesis of various 5-alkoxy-5H-chromeno[2,3-b]pyridines using this protocol.[4]

EntrySalicylaldehydeAlcoholProductYield (%)
1SalicylaldehydeMethanol5-Methoxy-5H-chromeno[2,3-b]pyridine93%
2SalicylaldehydeEthanol5-Ethoxy-5H-chromeno[2,3-b]pyridine91%
3SalicylaldehydePropan-1-ol5-Propoxy-5H-chromeno[2,3-b]pyridine88%
45-BromosalicylaldehydeMethanol7-Bromo-5-methoxy-5H-chromeno[2,3-b]pyridine85%
55-BromosalicylaldehydeEthanol7-Bromo-5-ethoxy-5H-chromeno[2,3-b]pyridine82%
63-MethoxysalicylaldehydeMethanol5,9-Dimethoxy-5H-chromeno[2,3-b]pyridine77%

The structure of the synthesized compounds can be definitively confirmed using 2D NMR spectroscopy.[4][7]

Trustworthiness and Self-Validation

The robustness of this protocol is demonstrated by its high yields across a range of substrates and the simple, crystallization-based purification. The self-validating nature of this method comes from the direct isolation of a pure, crystalline product from the reaction mixture, which minimizes the need for extensive chromatographic purification and reduces the potential for sample loss.

Conclusion

This one-pot, solvent-involved synthesis provides an efficient, high-yielding, and environmentally conscious route to 5-O-substituted 5H-benzopyrano[2,3-b]pyridines. The simplicity of the procedure and the ease of product isolation make it an attractive method for researchers in drug development and materials science for generating libraries of these valuable heterocyclic compounds.

References

Catalytic Routes to Benzopyranopyridines: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzopyranopyridine Scaffold

The benzopyranopyridine core is a privileged heterocyclic framework prominently featured in a multitude of biologically active compounds and approved pharmaceuticals. Its unique three-dimensional structure allows for precise interactions with various biological targets, leading to a wide spectrum of therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties[1]. The development of efficient and selective catalytic methods to access this scaffold is therefore of paramount importance to researchers in drug discovery and development. This guide provides an in-depth exploration of modern catalytic strategies for the synthesis of benzopyranopyridines and related structures, offering detailed protocols, mechanistic insights, and comparative data to aid in experimental design.

I. Multicomponent Reactions (MCRs): A Strategy for Efficiency and Complexity

Multicomponent reactions, in which three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, represent a highly efficient and atom-economical approach to complex molecule synthesis[2][3]. This strategy is particularly well-suited for the construction of diverse compound libraries for high-throughput screening.

A. Zirconium Pyrophosphate (ZrP₂O₇) Nanoparticle-Catalyzed Four-Component Synthesis

A highly efficient method for the synthesis of benzopyrano[2,3-b]pyridines involves a four-component condensation reaction catalyzed by zirconium pyrophosphate (ZrP₂O₇) nanoparticles. This heterogeneous catalyst offers the advantages of high stability, reusability, and ease of separation from the reaction mixture[4].

Reaction Scheme:

cluster_reactants Reactants cluster_products Product Salicylaldehyde Salicylaldehyde Catalyst ZrP₂O₇ NPs Ethanol, Reflux Salicylaldehyde->Catalyst Malononitrile1 Malononitrile (2 equiv.) Malononitrile1->Catalyst Thiol Thiol Thiol->Catalyst Benzopyranopyridine Benzopyrano[2,3-b]pyridine Catalyst->Benzopyranopyridine

Figure 1. ZrP₂O₇-catalyzed four-component synthesis.

Mechanistic Insights:

The reaction is proposed to proceed through a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The ZrP₂O₇ nanoparticles are thought to act as a Lewis acid catalyst, activating the carbonyl group of the salicylaldehyde and facilitating the initial condensation with malononitrile.

Experimental Protocol: Synthesis of 2,4-Diamino-3-cyano-5-(phenylthio)-5H-chromeno[2,3-b]pyridine

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.5 mmol), malononitrile (3.0 mmol), thiophenol (1.5 mmol), and ZrP₂O₇ nanoparticles (5 mol%).

  • Solvent Addition: Add 5 mL of ethanol to the flask.

  • Reaction Conditions: Heat the reaction mixture to reflux and stir for 40-55 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford the pure benzopyranopyridine derivative.[4][5]

Data Summary:

EntrySalicylaldehydeThiolTime (min)Yield (%)
1SalicylaldehydeThiophenol4095
25-BromosalicylaldehydeThiophenol4592
3Salicylaldehyde4-Chlorothiophenol4593
45-Bromosalicylaldehyde4-Chlorothiophenol5090

Table 1: Substrate scope and yields for the ZrP₂O₇-catalyzed synthesis of benzopyranopyridines. Data adapted from[4].

II. Organocatalysis: The Enantioselective Frontier

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative for the construction of chiral molecules. Cinchona alkaloids and their derivatives are particularly effective catalysts for a variety of enantioselective transformations[6][7][8].

A. Enantioselective Synthesis of Benzopyrano[3,4-c]pyrrolidines via [3+2] Cycloaddition

A highly enantioselective synthesis of benzopyrano[3,4-c]pyrrolidine derivatives has been achieved through an organocatalyzed [3+2] cycloaddition of azomethine ylides with 3-substituted coumarins. This reaction is catalyzed by a Cinchona alkaloid-derived Brønsted base[1][9].

Reaction Scheme:

cluster_reactants Reactants cluster_products Product Aldimine o-Hydroxy Aromatic Aldimine Catalyst Cinchona Alkaloid Derivative Aldimine->Catalyst Coumarin 3-Substituted Coumarin Coumarin->Catalyst Benzopyranopyrrolidine Benzopyrano[3,4-c]pyrrolidine Catalyst->Benzopyranopyrrolidine

Figure 2. Organocatalyzed enantioselective [3+2] cycloaddition.

Mechanistic Insights:

The Cinchona alkaloid catalyst acts as a Brønsted base to deprotonate the o-hydroxy aromatic aldimine, facilitating the formation of an azomethine ylide. This 1,3-dipole then undergoes a [3+2] cycloaddition with the coumarin derivative. An interesting feature of this reaction is an unexpected rearrangement of the quaternary acyl moiety in the product, leading to in situ protection of the o-hydroxy group[1][9].

Experimental Protocol: General Procedure for the Enantioselective Synthesis of Benzopyrano[3,4-c]pyrrolidines

  • Reaction Setup: In a vial, dissolve the o-hydroxy aromatic aldimine (0.1 mmol) and the 3-substituted coumarin (0.12 mmol) in the specified solvent (e.g., N-methyl-2-pyrrolidone, 0.5 mL).

  • Catalyst Addition: Add the Cinchona alkaloid-derived organocatalyst (20 mol%).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., room temperature) for the indicated time. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a dilute acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched benzopyranopyrrolidine[1].

Data Summary:

EntryCatalystSolventTime (h)Yield (%)ee (%)
1Quinine derivativeNMP249955
2Quinidine derivativeNMP249585
3Cinchonine derivativeCH₂Cl₂487860
4Cinchonidine derivativeToluene488275

Table 2: Catalyst and solvent effects on the enantioselective synthesis of a benzopyranopyrrolidine derivative. Data adapted from[1]. (NMP = N-methyl-2-pyrrolidone)

III. Photocatalysis: A Green and Sustainable Approach

Visible-light photocatalysis has gained significant traction as a green and sustainable method for organic synthesis, enabling a wide range of transformations under mild conditions[2][10][11][12]. Organic dyes, such as Rose Bengal, have proven to be effective and inexpensive photocatalysts for these reactions[4][13][14].

A. Rose Bengal-Catalyzed Synthesis of 6-Phosphorylated Phenanthridines

While not a direct synthesis of a benzopyranopyridine, the photocatalytic synthesis of 6-phosphorylated phenanthridines from 2-isocyanobiphenyls provides a relevant and illustrative protocol for a modern, light-mediated catalytic reaction that can inspire strategies for related heterocyclic systems. This reaction proceeds via a tandem radical addition/cyclization/aromatization cascade[3].

Experimental Workflow:

G start Mix Reactants: 2-Isocyanobiphenyl Diarylphosphine Oxide Rose Bengal, DBU in MeCN/H₂O irradiate Irradiate with 30W Blue LEDs at Room Temperature start->irradiate monitor Monitor Reaction (5 hours) irradiate->monitor workup Purification by Column Chromatography monitor->workup product 6-Phosphorylated Phenanthridine workup->product

Figure 3. Workflow for the photocatalytic synthesis of phenanthridines.

Mechanistic Insights:

The reaction is initiated by the photoexcitation of Rose Bengal by visible light. The excited photocatalyst then engages in a single-electron transfer (SET) process with the diarylphosphine oxide to generate a phosphoryl radical. This radical adds to the isocyanide group of the 2-isocyanobiphenyl, triggering an intramolecular cyclization onto the adjacent phenyl ring. Subsequent aromatization, with air as the terminal oxidant, affords the final product[15].

Experimental Protocol: General Procedure for the Photocatalytic Synthesis of 6-Phosphorylated Phenanthridines

  • Reaction Setup: In a 25 mL quartz test tube equipped with a magnetic stir bar, combine the 2-isocyanobiphenyl (0.2 mmol), diarylphosphine oxide (0.6 mmol, 3.0 equiv), Rose Bengal (0.01 mmol, 5 mol%), and DBU (0.6 mmol, 3.0 equiv).

  • Solvent Addition: Add a mixture of MeCN/H₂O (1.0/0.18 mL).

  • Reaction Conditions: Stir the resulting mixture at room temperature under irradiation with 30 W blue LEDs for 5 hours.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired 6-phosphorylated phenanthridine[3].

Data Summary:

Entry2-Isocyanobiphenyl SubstituentDiarylphosphine OxideYield (%)
1H(Ph)₂P(O)H85
24-Me(Ph)₂P(O)H82
34-Cl(Ph)₂P(O)H78
4H(4-MeC₆H₄)₂P(O)H88

Table 3: Substrate scope for the photocatalytic synthesis of 6-phosphorylated phenanthridines. Data adapted from[3].

IV. Conclusion and Future Outlook

The catalytic synthesis of benzopyranopyridines and related heterocyclic scaffolds is a dynamic and rapidly evolving field. The methodologies presented herein—multicomponent reactions with heterogeneous catalysts, enantioselective organocatalysis, and sustainable photocatalysis—showcase the diverse and powerful tools available to synthetic chemists. The continued development of novel catalytic systems with improved efficiency, selectivity, and substrate scope will undoubtedly accelerate the discovery of new therapeutic agents based on the benzopyranopyridine framework. Researchers and drug development professionals are encouraged to leverage these advanced catalytic strategies to explore new chemical space and address unmet medical needs.

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Application Notes and Protocols for 5H-Benzopyrano[2,3-b]pyridine in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Abstract: The 5H-benzopyrano[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This document provides a comprehensive technical guide for researchers engaged in the discovery and development of novel anticancer agents based on this scaffold. We will explore the synthetic rationale, outline detailed protocols for in vitro and in vivo evaluation, and delve into the mechanistic elucidation of these compounds, with a particular focus on their role as modulators of critical oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade.

Introduction: The Therapeutic Potential of the Benzopyranopyridine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, fused ring systems containing both oxygen and nitrogen are of particular interest due to their ability to form specific, high-affinity interactions with biological targets. The 5H-benzopyrano[2,3-b]pyridine scaffold represents a unique fusion of a chromone (benzopyran) and a pyridine ring, creating a rigid, planar structure amenable to diverse functionalization. This structural motif is found in compounds exhibiting a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2]

In the context of oncology, the search for targeted therapies that are more effective and less toxic than traditional chemotherapy is paramount.[3] The benzopyranopyridine scaffold has emerged as a promising starting point for the design of novel agents that can selectively target cancer cells. Derivatives have been shown to inhibit key cellular processes essential for tumor growth and survival, such as cell proliferation, cell cycle progression, and angiogenesis.[1][4][5] A significant body of research points towards the inhibition of protein kinases, particularly those in the PI3K/Akt/mTOR signaling pathway, as a primary mechanism of action for many of these compounds.[6][7] This pathway is frequently hyperactivated in a wide range of human cancers, making it an attractive target for therapeutic intervention.[8][9]

This guide provides a logical workflow, from synthesis to preclinical evaluation, to aid researchers in harnessing the potential of the 5H-benzopyrano[2,3-b]pyridine scaffold for the development of the next generation of anticancer drugs.

Synthesis of 5H-Benzopyrano[2,3-b]pyridine Derivatives

The efficient synthesis of a diverse library of analogs is the cornerstone of any drug discovery program. Multi-component reactions are particularly valuable as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, facilitating the exploration of the chemical space around the core scaffold.

A common and effective strategy for constructing the pyranopyridine core involves a domino reaction of starting materials like substituted salicylaldehydes, active methylene compounds (e.g., malononitrile), and an appropriate nitrogen source.[2]

Protocol 1: General Procedure for One-Pot Synthesis of a 5H-Benzopyrano[2,3-b]pyridine Analog

This protocol describes a representative one-pot, three-component reaction to synthesize a substituted 2-amino-4-aryl-5H-benzopyrano[2,3-b]pyridine-3-carbonitrile derivative. The causality behind this approach is efficiency; combining multiple bond-forming events in a single operation reduces waste and accelerates the generation of diverse analogs for screening.

Materials:

  • Substituted Salicylaldehyde (1.0 mmol)

  • Arylacetonitrile (1.0 mmol)

  • Malononitrile (1.2 mmol)

  • Piperidine (catalyst, 0.2 mmol)

  • Ethanol (solvent, 20 mL)

  • Standard laboratory glassware for reflux

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • To a 50 mL round-bottom flask, add the substituted salicylaldehyde (1.0 mmol), arylacetonitrile (1.0 mmol), malononitrile (1.2 mmol), and ethanol (20 mL).

  • Add piperidine (0.2 mmol) to the mixture. The use of a basic catalyst like piperidine is crucial for deprotonating the active methylene compounds, initiating the cascade of condensation and cyclization reactions.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with constant stirring.

  • Monitor the reaction progress using TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate often forms.

  • Collect the crude product by vacuum filtration and wash the solid with cold ethanol (2 x 5 mL) to remove residual starting materials and catalyst.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the final compound.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.

In Vitro Evaluation of Anticancer Properties

Once a library of compounds has been synthesized, a systematic in vitro screening cascade is employed to identify promising candidates and elucidate their mechanism of action.[3]

G cluster_0 In Vitro Screening Cascade A Compound Library (Benzopyranopyridine Derivatives) B Primary Screen: Cytotoxicity Assay (e.g., MTT) Against Panel of Cancer Cell Lines A->B C Determine IC50 Values B->C D Secondary Screen: Mode of Action Assays on Hits C->D Select hits (IC50 < 10 µM) E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Tertiary Screen: Target Validation on Lead Compounds E->G F->G H Mechanism of Action (e.g., Western Blot for PI3K Pathway) G->H I Lead Compound(s) for In Vivo Studies H->I

Caption: Workflow for in vitro evaluation of novel anticancer compounds.

Protocol 2: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] It is a robust and high-throughput primary screen to determine the concentration at which a compound inhibits cancer cell growth by 50% (IC50).[11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (for dissolving formazan)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Harvest logarithmically growing cells using trypsin-EDTA. Count the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. The incubation time is critical and should be optimized for the specific cell line's doubling time.

  • MTT Addition: After incubation, add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours. During this time, mitochondrial dehydrogenases in living cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

Data Presentation: IC50 Values of Hypothetical Compounds

Compound IDSubstitution PatternIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
BPP-01 R1=H, R2=4-Cl-Ph8.512.37.9
BPP-02 R1=H, R2=4-OCH3-Ph2.13.51.8
BPP-03 R1=Br, R2=4-OCH3-Ph1.52.11.1
DoxorubicinPositive Control0.50.80.6
Protocol 3: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells, providing crucial information on the mode of cell death induced by the test compound. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells.[13] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells with compromised membrane integrity.[14]

Materials:

  • Cells treated with the test compound (at IC50 concentration) and control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Step-by-Step Methodology:

  • Seed and treat cells in a 6-well plate for 24 hours with the test compound at its IC50 and 2x IC50 concentrations. Include a vehicle-treated control.

  • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS, centrifuging after each wash.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. This incubation allows the Annexin V to bind to externalized PS and PI to enter compromised cells.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both stains.[15]

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).[16][17] PI is a stoichiometric DNA intercalator, meaning the fluorescence intensity is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cell populations based on their DNA content.[18]

Materials:

  • Cells treated with the test compound and control cells.

  • Cold PBS.

  • Ice-cold 70% ethanol (for fixation).

  • PI/RNase Staining Buffer.

  • Flow cytometer.

Step-by-Step Methodology:

  • Treat cells as described for the apoptosis assay.

  • Harvest approximately 1-2 x 10⁶ cells by trypsinization.

  • Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing. This step permeabilizes the cells and preserves their morphology. Incubate for at least 2 hours at 4°C (or overnight at -20°C).

  • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

  • Wash the cells once with PBS to remove residual ethanol.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is critical to degrade RNA, ensuring that PI only binds to DNA.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Elucidating the Mechanism of Action (MoA)

Identifying the molecular target is a critical step in drug development. For many pyranopyridine derivatives, the PI3K/Akt/mTOR pathway is a key target.[6][7] This pathway regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of cancer.[8]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival p70S6K p70S6K mTORC1->p70S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation p70S6K->Proliferation fourEBP1->Proliferation BPP 5H-Benzopyrano- [2,3-b]pyridine BPP->PI3K Inhibition BPP->Akt Inhibition BPP->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Structure-Activity Relationship (SAR) Insights

SAR studies are essential for optimizing lead compounds. For pyranopyridine derivatives, certain structural modifications consistently impact anticancer activity:[5][19]

  • Substitution on the Aryl Ring: Electron-donating groups, such as methoxy (-OCH₃), on the aryl ring at the 4-position often enhance cytotoxic potency compared to unsubstituted or electron-withdrawing groups.[19]

  • Heterocyclic Core Modifications: The presence and position of nitrogen atoms and other heteroatoms in the fused ring system are critical for target engagement.

  • Substituents on the Pyridine Ring: Small, electron-withdrawing groups like cyano (-CN) at the 3-position are often favorable for activity.

Protocol 5: Western Blotting for PI3K/Akt/mTOR Pathway Analysis

Western blotting allows for the detection of specific proteins and their phosphorylation status. A decrease in the phosphorylation of key downstream effectors like Akt (at Ser473) and p70S6K (at Thr389) following treatment with a test compound provides strong evidence of pathway inhibition.

Materials:

  • Cells treated with the test compound and control cells.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus (wet or semi-dry).

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system.

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the test compound for a predetermined time (e.g., 6-24 hours). Lyse the cells on ice using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (e.g., anti-p-Akt) overnight at 4°C. The choice of antibody dilution is critical and must be optimized.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A reduction in the ratio of phosphorylated protein to total protein in treated samples compared to the control indicates pathway inhibition. Use a loading control like GAPDH to confirm equal protein loading.

In Vivo Efficacy Evaluation

Promising compounds identified through in vitro screening must be evaluated in animal models to assess their efficacy and safety in a whole-organism context.[3][20] The human tumor xenograft model in immunocompromised mice is a standard preclinical model.[21]

G cluster_1 In Vivo Evaluation Workflow A Select Lead Compound (Based on In Vitro Data) B Implant Human Cancer Cells (e.g., HCT116) Subcutaneously into Immunocompromised Mice A->B C Allow Tumors to Establish (e.g., 100-150 mm³) B->C D Randomize Mice into Treatment Groups (Vehicle, Test Compound, Positive Control) C->D E Administer Treatment (e.g., Daily, IP or Oral) D->E F Monitor Tumor Volume and Body Weight E->F G Endpoint Analysis: Tumor Growth Inhibition (TGI), Survival, Biomarker Analysis F->G

Caption: General workflow for a human tumor xenograft study.

Protocol 6: High-Level Overview of a Human Tumor Xenograft Study

Causality and Justification: This model is chosen because it allows for the evaluation of a drug's effect on human-derived tumors in a living system, providing critical data on pharmacokinetics, pharmacodynamics, and overall efficacy that cannot be obtained in vitro.[22]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 2-5 x 10⁶ HCT116 cells) into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.

  • Group Randomization: Randomize the animals into different treatment groups (typically 8-10 mice per group), such as:

    • Group 1: Vehicle Control (e.g., saline or a specific formulation vehicle).

    • Group 2: Test Compound (at one or more dose levels).

    • Group 3: Positive Control (a standard-of-care chemotherapy agent).

  • Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., once daily via intraperitoneal injection or oral gavage).

  • Monitoring: Monitor the animals regularly (e.g., 2-3 times per week) for tumor size, body weight (as an indicator of toxicity), and overall health.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a specific duration.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for the treated groups compared to the vehicle control. At the end of the study, tumors may be excised for biomarker analysis (e.g., Western blot for pathway inhibition) to confirm the drug's mechanism of action in vivo.

Conclusion and Future Perspectives

The 5H-benzopyrano[2,3-b]pyridine scaffold is a versatile and potent platform for the development of novel anticancer agents. The protocols and workflows detailed in this guide provide a systematic framework for the synthesis, in vitro screening, and preclinical in vivo evaluation of compounds based on this core structure. By focusing on validated targets like the PI3K/Akt/mTOR pathway and employing a rigorous, stepwise evaluation process, researchers can efficiently identify and optimize lead candidates with significant therapeutic potential.

Future efforts should focus on improving the pharmacokinetic properties of these compounds, exploring their efficacy in combination with other targeted therapies or immunotherapies, and expanding the investigation into their activity against drug-resistant cancer models.

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Application Notes and Protocols for the Biological Screening of 5H-Benzopyrano[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 5H-Benzopyrano[2,3-b]pyridine Scaffold

The 5H-benzopyrano[2,3-b]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This three-ring system, a fusion of benzopyran and pyridine moieties, offers a unique three-dimensional architecture and electronic distribution, making it an attractive starting point for the design of novel therapeutic agents. Derivatives of this and related pyranopyridine structures have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The structural rigidity and potential for diverse substitutions allow for the fine-tuning of physicochemical properties and target specificity, positioning these compounds as promising candidates for drug discovery pipelines.

This guide provides a comprehensive framework for the initial biological evaluation of novel 5H-benzopyrano[2,3-b]pyridine derivatives. The protocols herein are designed as a tiered screening cascade, enabling researchers to efficiently identify and characterize the primary biological activities of their compounds, from broad phenotypic effects to specific molecular target interactions. We will focus on three key areas of investigation where this scaffold has shown considerable promise: anticancer & kinase inhibition, antimicrobial activity, and anti-inflammatory effects.

Part 1: Anticancer and Kinase Inhibition Screening Cascade

The dysregulation of protein kinases is a hallmark of many cancers, making them a major class of therapeutic targets.[5] Several pyranopyridine derivatives have been reported to exhibit potent anticancer effects, with some acting as inhibitors of key signaling kinases like EGFR and VEGFR-2.[1][6] Therefore, a logical first step in screening 5H-benzopyrano[2,3-b]pyridine derivatives is a broad cell-based cytotoxicity screen, followed by more specific mechanistic assays for promising hits.

Workflow for Anticancer Screening

The proposed workflow begins with a high-throughput primary screen to assess general cytotoxicity against a panel of cancer cell lines. Active compounds are then advanced to secondary assays to confirm activity, determine potency (IC50), and elucidate the mechanism of action, such as kinase inhibition.

Anticancer_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary & Tertiary Screening Primary Compound Library of 5H-Benzopyrano[2,3-b]pyridine Derivatives Screen Cell Viability Assay (MTT or CellTiter-Glo®) Single High-Dose (e.g., 10-50 µM) vs. Cancer Cell Line Panel (e.g., MCF-7, HCT-116) Primary->Screen Treat cells Hit Identify 'Hits' (e.g., >50% growth inhibition) Screen->Hit DoseResponse Dose-Response & IC50 Determination (8-point serial dilution) KinaseAssay Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ for EGFR/VEGFR-2) DoseResponse->KinaseAssay Investigate target Mechanism Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) KinaseAssay->Mechanism Elucidate pathway Hit->DoseResponse Validate & quantify

Caption: Workflow for identifying and characterizing anticancer compounds.

Protocol 1.1: Primary Cytotoxicity Screening using the MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[7][8] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, providing an indirect count of living cells.[7] Its simplicity and cost-effectiveness make it ideal for high-throughput primary screening.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • 5H-benzopyrano[2,3-b]pyridine derivatives dissolved in DMSO (10 mM stock)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette, CO2 incubator, microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a working solution of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at a final concentration (e.g., 10 µM). Include wells for a negative control (medium with DMSO, vehicle) and a positive control (a known cytotoxic agent like Doxorubicin).[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Compounds showing significant inhibition (e.g., >50%) are considered "hits."

Protocol 1.2: Secondary Screening - Biochemical Kinase Inhibition Assay (ADP-Glo™)

For hits identified from the primary screen, a direct biochemical assay is crucial to determine if their mechanism of action involves kinase inhibition. The ADP-Glo™ Kinase Assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[9] Its high sensitivity and tolerance for high ATP concentrations make it suitable for screening inhibitors against a wide range of kinases.[9]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2) and its specific substrate

  • Test compounds identified as hits

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer

  • ATP solution

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the hit compounds in DMSO. Add a small volume (e.g., 1 µL) of the diluted compounds to the appropriate wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO) controls.[5]

  • Kinase Reaction Setup: Add the kinase enzyme solution to all assay wells. Incubate for 10-30 minutes at room temperature to allow for compound-enzyme interaction.[5]

  • Initiate Reaction: Start the kinase reaction by adding a mixture containing ATP and the specific substrate to each well. The final ATP concentration should be near the Km value for the kinase to ensure sensitive detection of competitive inhibitors.

  • Reaction Incubation: Incubate the reaction for 30-60 minutes at 30°C.

  • ADP Detection: Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. This step depletes the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase-luciferin reaction, producing a light signal.

  • Data Acquisition: Measure the luminescence signal with a plate reader. The signal intensity is directly proportional to the kinase activity.

  • Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Compound ID Target Kinase IC50 (nM) [Hypothetical] Target Cell Line IC50 (µM) [Hypothetical]
BPYP-001EGFR120HCT-116 (colon)1.5
BPYP-002VEGFR-2250MCF-7 (breast)3.2
BPYP-003EGFR>10,000HCT-116 (colon)25.8
BPYP-004VEGFR-285MCF-7 (breast)0.9

Part 2: Antimicrobial Susceptibility Testing

Derivatives of pyranopyridine have shown notable activity against various bacterial and fungal pathogens.[2][10][11] Therefore, a systematic evaluation of antimicrobial properties is a critical component of a comprehensive screening plan. The goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12]

Protocol 2.1: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of a compound.[12][13] It involves challenging a standardized inoculum of bacteria with serial dilutions of the test compound in a liquid medium.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • Sterile 96-well U-bottom plates

  • Standardized microbial inoculums (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator

Step-by-Step Methodology:

  • Compound Dilution: Prepare a 2-fold serial dilution of each test compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging, for example, from 128 µg/mL to 0.25 µg/mL.

  • Inoculum Preparation: Prepare a suspension of the microorganism equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in broth so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized inoculum to each well of the microdilution plate, bringing the total volume to 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Compound ID S. aureus MIC (µg/mL) [Hypothetical] E. coli MIC (µg/mL) [Hypothetical] C. albicans MIC (µg/mL) [Hypothetical]
BPYP-00583216
BPYP-006>128>128>128
BPYP-0074168
BPYP-0086412832

Part 3: Anti-inflammatory Activity Assessment

Inflammation is a complex biological response implicated in numerous diseases. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, are central to the inflammatory process and represent important therapeutic targets.[14] Related benzopyranopyrimidine compounds have shown anti-inflammatory effects, making this a worthwhile screening avenue.[15] A common and effective in vitro model uses lipopolysaccharide (LPS)-stimulated macrophages to screen for compounds that can inhibit the production of pro-inflammatory cytokines like TNF-α.[14]

Key Inflammatory Signaling Pathway: NF-κB

The NF-κB pathway is a critical mediator of inflammatory responses, driving the expression of genes for cytokines, chemokines, and adhesion molecules.[14] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. Anti-inflammatory compounds often act by inhibiting this translocation.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates (P) NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome degraded NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc translocates IkB_P P-IκB Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Genes activates transcription Nucleus Nucleus

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Protocol 3.1: Inhibition of LPS-Induced TNF-α Production in Macrophages

This assay measures the ability of a compound to suppress the production of the pro-inflammatory cytokine TNF-α from macrophages (like RAW 264.7 cells) stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds dissolved in DMSO

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours. This step allows the compounds to enter the cells before the inflammatory stimulus is applied.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate briefly to pellet any floating cells. Carefully collect the cell culture supernatant from each well.

  • ELISA: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value for active compounds. A preliminary cell viability assay (like MTT) should be run in parallel to ensure that the observed reduction in TNF-α is not due to general cytotoxicity.

Conclusion and Forward Look

This guide outlines a tiered, multi-faceted screening strategy to effectively profile the biological activities of novel 5H-benzopyrano[2,3-b]pyridine derivatives. By employing a cascade of assays—from high-throughput phenotypic screens to specific biochemical and mechanistic studies—researchers can efficiently identify promising lead compounds for anticancer, antimicrobial, or anti-inflammatory applications. The protocols provided serve as a robust starting point, which should be further optimized based on the specific properties of the synthesized compounds and the research objectives. Hits identified through this workflow provide a strong foundation for subsequent lead optimization, in vivo efficacy studies, and preclinical development.

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Application Notes and Protocols for High-Throughput Screening of 5H-Benzopyrano[2,3-b]pyridine Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5H-Benzopyrano[2,3-b]pyridines

The 5H-benzopyrano[2,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Derivatives of this core structure have been investigated for their potential as antiallergic, anticancer, and antimicrobial agents.[1][2][3][4][5] The planar, rigid nature of this fused ring system allows for specific interactions with various biological targets, making it an attractive starting point for drug discovery campaigns. High-throughput screening (HTS) of libraries based on this scaffold offers a powerful approach to rapidly identify novel lead compounds for therapeutic development.[6][7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting HTS campaigns with 5H-benzopyrano[2,3-b]pyridine libraries. It outlines the strategic considerations, detailed experimental protocols, and data analysis workflows necessary for a successful screening endeavor.

The High-Throughput Screening Cascade: A Strategic Overview

A successful HTS campaign is a multi-step process designed to efficiently identify and validate promising hit compounds from a large chemical library.[8][9] The process begins with a primary screen to identify initial hits, followed by a series of confirmatory and secondary assays to eliminate false positives and characterize the activity of the validated hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Library Preparation Library Preparation Primary Assay Primary Assay Library Preparation->Primary Assay 10 µM single concentration Hit Identification Hit Identification Primary Assay->Hit Identification >3σ from control Hit Confirmation Hit Confirmation Hit Identification->Hit Confirmation Fresh compound Dose-Response Dose-Response Hit Confirmation->Dose-Response IC50 determination Secondary Assays Secondary Assays Dose-Response->Secondary Assays Orthogonal & Counter-screens SAR Studies SAR Studies Secondary Assays->SAR Studies Structure-Activity Relationship

Figure 1: The High-Throughput Screening Workflow.

Part 1: Primary Assay - A Kinase Inhibition Fluorescence Polarization Assay

Given the implication of various kinases in cancer progression, and the potential of heterocyclic compounds to act as kinase inhibitors, a robust and scalable kinase inhibition assay is an excellent choice for the primary screen. Here, we describe a fluorescence polarization (FP) assay, a homogenous technique that measures the binding of a fluorescently labeled ligand to a protein.

Principle of the Assay: In a competitive binding FP assay, a fluorescently labeled tracer molecule binds to the kinase of interest, resulting in a high FP signal. When an active inhibitor from the 5H-benzopyrano[2,3-b]pyridine library displaces the tracer, the tracer tumbles more rapidly in solution, leading to a decrease in the FP signal.

FP_Assay_Principle cluster_0 High Polarization cluster_1 Low Polarization Kinase Kinase Tracer Fluorescent Tracer Kinase->Tracer Binding Kinase_Inhibitor Kinase Inhibitor Inhibitor Kinase_Inhibitor->Inhibitor Binding Tracer_Free Fluorescent Tracer High Polarization High Polarization Low Polarization Low Polarization High Polarization->Low Polarization Inhibitor Displacement

Figure 2: Principle of the Fluorescence Polarization Assay.

Detailed Protocol: Primary HTS for Kinase Inhibitors

Materials and Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase: Recombinant human kinase (e.g., a tyrosine kinase implicated in a specific cancer).

  • Fluorescent Tracer: A fluorescently labeled ATP-competitive ligand for the chosen kinase.

  • 5H-Benzopyrano[2,3-b]pyridine Library: 10 mM stock solutions in 100% DMSO.

  • Assay Plates: 384-well, low-volume, black, flat-bottom plates.

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

Procedure:

  • Compound Plating:

    • Using an automated liquid handler, dispense 50 nL of each compound from the 5H-benzopyrano[2,3-b]pyridine library (10 mM stock) into the wells of the 384-well assay plates.

    • Dispense 50 nL of DMSO into the control wells (negative control).

    • Dispense 50 nL of the positive control inhibitor into the appropriate wells.

  • Kinase and Tracer Addition:

    • Prepare a 2X kinase solution in assay buffer.

    • Prepare a 2X fluorescent tracer solution in assay buffer.

    • Using a multi-channel dispenser, add 5 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Add 5 µL of the 2X fluorescent tracer solution to all wells.

  • Incubation and Detection:

    • Incubate the plates for 60 minutes at room temperature, protected from light.

    • Read the fluorescence polarization on a plate reader equipped with the appropriate filters for the chosen fluorophore.

Data Analysis and Hit Selection:

The quality of the HTS assay is assessed using the Z'-factor, which is a statistical measure of the separation between the positive and negative controls.[10] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[9]

  • Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • σ_pos and σ_neg are the standard deviations of the positive and negative controls, respectively.

    • μ_pos and μ_neg are the means of the positive and negative controls, respectively.

  • Hit Identification: Compounds that exhibit a decrease in fluorescence polarization signal greater than three standard deviations from the mean of the negative control wells are considered primary hits.

Part 2: Hit Confirmation and Secondary Assays

Primary hits must undergo a rigorous validation process to confirm their activity and rule out artifacts.

1. Hit Confirmation:

  • Re-test the primary hits from a freshly prepared stock solution at the same concentration used in the primary screen to confirm their activity.

2. Dose-Response Analysis:

  • Perform a serial dilution of the confirmed hits to determine their potency (IC₅₀ value). This is crucial for establishing a structure-activity relationship (SAR).

Hypothetical Dose-Response Data for Confirmed Hits:

Compound IDIC₅₀ (µM)
BPP-0012.5
BPP-00710.2
BPP-0150.8
BPP-0235.1

3. Secondary Assays:

Secondary assays are employed to eliminate false positives and further characterize the mechanism of action of the hits.[11]

  • Orthogonal Assay: An assay that measures the same biological activity but with a different technology. For a kinase inhibition screen, a suitable orthogonal assay would be a luminescence-based ATP depletion assay (e.g., Kinase-Glo®). This helps to rule out compounds that interfere with the fluorescence polarization signal.

  • Counter-Screen: An assay designed to identify compounds that interfere with the assay technology itself. In this case, a counter-screen could be run in the absence of the kinase to identify compounds that quench the fluorescence of the tracer.

Protocol: Luminescence-Based Kinase Assay (Secondary Screen)

Materials and Reagents:

  • Kinase-Glo® Reagent: Commercially available reagent containing luciferase, luciferin, and ATP.

  • Confirmed Hits: Serial dilutions of the confirmed 5H-benzopyrano[2,3-b]pyridine hits.

  • Other reagents as in the primary assay.

Procedure:

  • Compound and Kinase Addition:

    • Dispense serial dilutions of the confirmed hits into a 384-well white plate.

    • Add the kinase to all wells except the no-enzyme control.

    • Add ATP to all wells.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add the Kinase-Glo® reagent to all wells.

    • Incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Expected Outcome: Active compounds will inhibit the kinase, resulting in a higher concentration of remaining ATP and thus a higher luminescence signal.

Part 3: Data Analysis and Hit Triage Workflow

The data generated from the HTS campaign needs to be systematically analyzed to prioritize the most promising compounds for further development.

Data_Analysis_Workflow Raw Data Raw Data Normalization Normalization Raw Data->Normalization Plate-based controls Z'-Factor Calculation Z'-Factor Calculation Normalization->Z'-Factor Calculation Assay Quality Hit Selection Hit Selection Z'-Factor Calculation->Hit Selection Statistical Cutoff Dose-Response Fitting Dose-Response Fitting Hit Selection->Dose-Response Fitting IC50 Calculation SAR Analysis SAR Analysis Dose-Response Fitting->SAR Analysis Structure-Activity Relationship Lead Candidates Lead Candidates SAR Analysis->Lead Candidates

Figure 3: Data Analysis and Hit Triage Workflow.

Conclusion and Future Directions

This application note provides a comprehensive framework for the high-throughput screening of 5H-benzopyrano[2,3-b]pyridine libraries. By following these protocols and data analysis workflows, researchers can effectively identify and validate novel hit compounds. The subsequent steps will involve medicinal chemistry efforts to optimize the potency, selectivity, and pharmacokinetic properties of the lead candidates, ultimately paving the way for the development of new therapeutics.

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Application Notes and Protocols for 5H-Benzopyrano[2,3-b]pyridine as a Versatile Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intricate and dynamic nature of biological systems necessitates the development of sophisticated molecular tools for their visualization and interrogation. Fluorescent probes have emerged as indispensable assets in this pursuit, offering high sensitivity and spatiotemporal resolution for monitoring cellular processes in real-time.[1][2] Among the diverse array of fluorophores, heterocyclic compounds are of particular interest due to their tunable photophysical properties and responsiveness to microenvironmental changes.[3] This guide introduces the utility of the 5H-benzopyrano[2,3-b]pyridine scaffold as a robust platform for designing novel fluorescent probes for applications in cellular imaging and sensing.

The 5H-benzopyrano[2,3-b]pyridine core, a fusion of a benzopyran and a pyridine ring, provides a unique electronic structure that can be strategically modified to create probes sensitive to various analytes and cellular parameters such as pH and viscosity.[4][5] This document provides a comprehensive overview of the design principles, photophysical characterization, and detailed protocols for the application of a novel 5H-benzopyrano[2,3-b]pyridine-based probe, designated BPP-1 , for monitoring intracellular pH and viscosity.

Principle of Operation: A Dual-Responsive Probe

The design of BPP-1 incorporates a dimethylamino group at the 7-position of the benzopyranopyridine core and a rotatable phenyl group at the 2-position. This strategic functionalization imparts dual sensitivity to both pH and viscosity through distinct photophysical mechanisms.

pH Sensing Mechanism: Intramolecular Charge Transfer (ICT)

The pyridine nitrogen within the 5H-benzopyrano[2,3-b]pyridine scaffold serves as a protonation site. In neutral to basic environments, the lone pair of electrons on the pyridine nitrogen is available, and upon excitation, an intramolecular charge transfer (ICT) occurs from the electron-donating dimethylamino group to the electron-accepting pyridine moiety. This ICT state results in a characteristic fluorescence emission.

Upon protonation of the pyridine nitrogen in acidic conditions, the electron-accepting nature of the pyridine ring is significantly enhanced. This leads to a more pronounced ICT character and a corresponding shift in the fluorescence emission to a longer wavelength (red-shift), allowing for ratiometric pH sensing.[6][7] This ratiometric approach provides a built-in self-calibration, minimizing artifacts from probe concentration, photobleaching, and instrumental variations.

Viscosity Sensing Mechanism: Twisted Intramolecular Charge Transfer (TICT)

The phenyl group at the 2-position is designed to act as a molecular rotor. In low-viscosity environments, upon photoexcitation, the phenyl group can freely rotate. This rotation leads to the formation of a non-emissive or weakly emissive twisted intramolecular charge transfer (TICT) state, resulting in fluorescence quenching.

In environments with high viscosity, the intramolecular rotation of the phenyl group is restricted. This inhibition of the non-radiative decay pathway from the TICT state leads to a significant enhancement in fluorescence intensity.[8] This "turn-on" fluorescence response makes BPP-1 a sensitive indicator of microviscosity changes within cellular compartments.[9][10]

BPP1_Mechanism cluster_pH pH Sensing (ICT) cluster_Viscosity Viscosity Sensing (TICT) Neutral_pH Neutral/Basic pH (Low ICT) Protonation Protonation (H+) Neutral_pH->Protonation Decrease in pH Neutral_Emission Blue Emission Neutral_pH->Neutral_Emission Excitation Acidic_pH Acidic pH (Enhanced ICT) Protonation->Acidic_pH Red_Emission Red-shifted Emission Acidic_pH->Red_Emission Excitation Low_Viscosity Low Viscosity (Free Rotation) Rotation TICT State Formation (Non-radiative decay) Low_Viscosity->Rotation Quenched_Fluorescence Low Fluorescence Rotation->Quenched_Fluorescence Excitation High_Viscosity High Viscosity (Restricted Rotation) Enhanced_Fluorescence High Fluorescence High_Viscosity->Enhanced_Fluorescence Excitation

Figure 1: Proposed sensing mechanism of BPP-1 for pH and viscosity.

Photophysical Properties of BPP-1

The photophysical characteristics of BPP-1 have been determined in various solvent systems to establish its performance as a fluorescent probe.

PropertyValue (in PBS, pH 7.4)Value (in PBS, pH 4.0)Value (in 99% Glycerol)
Absorption λmax (nm) 420435425
Emission λmax (nm) 480550485
Quantum Yield (Φ) 0.150.250.65
Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) 25,00028,00026,000
Stokes Shift (nm) 6011560

Table 1: Photophysical data for the BPP-1 probe.

Experimental Protocols

Protocol 1: In Vitro pH Titration

This protocol describes the procedure to determine the pKa of BPP-1 and to characterize its ratiometric response to pH.

Materials:

  • BPP-1 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS) solutions of varying pH (from 3.0 to 9.0)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of PBS solutions with pH values ranging from 3.0 to 9.0.

  • Add BPP-1 stock solution to each PBS solution to a final concentration of 5 µM.

  • Incubate the solutions for 5 minutes at room temperature, protected from light.

  • Record the fluorescence emission spectra from 450 nm to 650 nm with an excitation wavelength of 420 nm.

  • Plot the ratio of the fluorescence intensities at 550 nm and 480 nm (I₅₅₀/I₄₈₀) against the pH values.

  • Determine the pKa value by fitting the data to the Henderson-Hasselbalch equation.

Protocol 2: In Vitro Viscosity Titration

This protocol details the characterization of BPP-1 's fluorescence response to changes in viscosity.

Materials:

  • BPP-1 stock solution (1 mM in DMSO)

  • Glycerol-water mixtures of varying viscosity (0% to 99% glycerol)

  • Viscometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of glycerol-water mixtures with known viscosities.

  • Add BPP-1 stock solution to each mixture to a final concentration of 5 µM.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Record the fluorescence emission spectra from 450 nm to 650 nm with an excitation wavelength of 420 nm.

  • Plot the fluorescence intensity at 485 nm against the logarithm of the viscosity.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_incell In Cellulo Imaging Probe_Prep Prepare BPP-1 Stock (1 mM in DMSO) pH_Titration pH Titration (pH 3.0 - 9.0 in PBS) Probe_Prep->pH_Titration Visc_Titration Viscosity Titration (Glycerol-Water Mixtures) Probe_Prep->Visc_Titration Spectroscopy Fluorescence Spectroscopy (λex = 420 nm) pH_Titration->Spectroscopy Visc_Titration->Spectroscopy Data_Analysis_pH Plot I₅₅₀/I₄₈₀ vs. pH Determine pKa Spectroscopy->Data_Analysis_pH Data_Analysis_Visc Plot Intensity vs. log(Viscosity) Spectroscopy->Data_Analysis_Visc Cell_Culture Culture Cells on Glass-Bottom Dishes Probe_Loading Load Cells with BPP-1 (5 µM, 30 min, 37°C) Cell_Culture->Probe_Loading Washing Wash Cells with PBS Probe_Loading->Washing Imaging Confocal Microscopy (Ex: 405 nm, Em: 450-520 nm & 530-600 nm) Washing->Imaging Induce_Change Induce pH or Viscosity Change (e.g., Nigericin, Nystatin) Imaging->Induce_Change Time_Lapse Time-Lapse Imaging Induce_Change->Time_Lapse

Figure 2: General experimental workflow for BPP-1.

Protocol 3: Live-Cell Imaging of Intracellular pH

This protocol provides a method for visualizing and quantifying intracellular pH changes in living cells using BPP-1 .

Materials:

  • HeLa cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • BPP-1 stock solution (1 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Nigericin (ionophore for pH calibration)

  • High-K⁺ calibration buffer (120 mM KCl, 20 mM NaCl, 1 mM MgCl₂, 10 mM HEPES, pH adjusted from 6.0 to 8.0)

  • Confocal microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Plate HeLa cells on glass-bottom dishes and culture until they reach 60-70% confluency.[11]

  • Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with 5 µM BPP-1 in serum-free DMEM for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading solution and wash the cells twice with warm PBS to remove any excess probe.[12]

  • Imaging: Add fresh, pre-warmed imaging medium (phenol red-free) to the cells. Mount the dish on the confocal microscope stage.

  • Image Acquisition: Acquire fluorescence images in two channels:

    • Channel 1 (neutral/basic pH): Excitation at 405 nm, Emission collected at 450-520 nm.

    • Channel 2 (acidic pH): Excitation at 405 nm, Emission collected at 530-600 nm.

  • Intracellular pH Calibration (Optional): To obtain a quantitative pH map, incubate the BPP-1 -loaded cells with high-K⁺ calibration buffers of known pH containing 10 µM nigericin for 10 minutes. Acquire images for each pH standard and generate a calibration curve by plotting the ratio of fluorescence intensities from the two channels against the extracellular pH.

Protocol 4: Live-Cell Imaging of Intracellular Viscosity

This protocol outlines the procedure for monitoring changes in intracellular viscosity.

Materials:

  • HeLa cells

  • DMEM with 10% FBS

  • BPP-1 stock solution (1 mM in DMSO)

  • PBS

  • Nystatin (inducer of apoptosis and viscosity changes) or Monensin

  • Confocal microscope

Procedure:

  • Cell Seeding and Probe Loading: Follow steps 1 and 2 from Protocol 3.

  • Washing: Follow step 3 from Protocol 3.

  • Imaging: Add fresh, pre-warmed imaging medium. Acquire baseline fluorescence images using an excitation of 405 nm and collecting emission from 450-520 nm.

  • Inducing Viscosity Change: Treat the cells with an agent known to alter intracellular viscosity, such as 50 µM nystatin to induce apoptosis.

  • Time-Lapse Imaging: Acquire time-lapse images every 5-10 minutes to monitor the change in fluorescence intensity over time. An increase in fluorescence intensity in the 450-520 nm channel indicates an increase in intracellular viscosity.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal in cells Insufficient probe loading or low probe concentration.Increase the probe concentration or incubation time. Ensure the use of serum-free medium during loading as serum proteins can bind to the probe.[11]
Photobleaching.Reduce laser power and exposure time. Use an anti-fade reagent if compatible with live-cell imaging.[13]
High background fluorescence Incomplete removal of extracellular probe.Wash the cells thoroughly with warm PBS (3-4 times) before imaging.[12] Use a background suppressor if necessary.[13]
Cell toxicity High probe concentration or prolonged incubation.Perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the optimal non-toxic concentration and incubation time for your specific cell line.[14]
Inconsistent ratiometric data pH of the imaging medium is not stable.Use a well-buffered imaging medium (e.g., HEPES-buffered) and ensure the microscope incubation chamber maintains proper CO₂ levels.
Spectral bleed-through between channels.Optimize the emission filter settings on the confocal microscope to minimize spectral overlap. Perform spectral unmixing if available.

Conclusion

The 5H-benzopyrano[2,3-b]pyridine scaffold represents a promising platform for the development of novel fluorescent probes. The exemplar probe, BPP-1 , demonstrates the potential for creating dual-responsive sensors for key intracellular parameters like pH and viscosity. The protocols outlined in this guide provide a framework for the characterization and application of such probes, enabling researchers to explore complex cellular processes with high precision and sensitivity. Further derivatization of the 5H-benzopyrano[2,3-b]pyridine core could lead to probes with tailored photophysical properties and specific organelle targeting capabilities, expanding the toolkit for advanced cellular imaging.

References

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Application Notes & Protocols: Synthesis of Radiolabeled 5H-Benzopyrano[2,3-b]pyridines for Positron Emission Tomography (PET) Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 5H-Benzopyrano[2,3-b]pyridine Scaffold in Molecular Imaging

The 5H-benzopyrano[2,3-b]pyridine core is a privileged heterocyclic structure that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antiallergic and anti-inflammatory properties.[1][2][3] Its rigid, planar structure and potential for diverse functionalization make it an attractive scaffold for developing highly specific ligands for biological targets. Translating these potent and selective molecules into in vivo imaging agents, particularly for Positron Emission Tomography (PET), offers a powerful methodology for studying disease biology, understanding drug pharmacokinetics, and aiding in drug development.[4]

PET is a highly sensitive, quantitative imaging technique that visualizes the distribution of a positron-emitting radiotracer in vivo.[5] The development of novel PET radiopharmaceuticals is a multi-faceted challenge requiring careful consideration of radionuclide choice, precursor design, and robust radiolabeling procedures.[6] This document provides a detailed technical guide for researchers and drug development professionals on the synthesis and characterization of radiolabeled 5H-benzopyrano[2,3-b]pyridine derivatives, focusing on the two most widely used PET radionuclides: Carbon-11 and Fluorine-18.

Pillar 1: Radionuclide Selection and Strategic Considerations

The choice of radionuclide is a critical first step that dictates the synthetic strategy and the temporal window for imaging.

  • Carbon-11 (¹¹C):

    • Properties: Half-life (t½) = 20.4 minutes; decays by β+ emission (99.8%).[6]

    • Advantages: The short half-life allows for multiple PET scans in a single subject on the same day, which is ideal for test-retest studies or evaluating drug occupancy. Carbon is also an integral element of all organic molecules, allowing for isotopic labeling without altering the compound's biological activity.

    • Challenges: The rapid decay necessitates a nearby cyclotron and a fast, highly efficient radiosynthesis and purification process, typically completed within 2-3 half-lives (< 60 minutes).[7]

  • Fluorine-18 (¹⁸F):

    • Properties: Half-life (t½) = 109.8 minutes; decays by β+ emission (97%).[8]

    • Advantages: The longer half-life is more forgiving for complex, multi-step syntheses and allows for centralized production and distribution to satellite imaging centers. The lower positron energy results in higher resolution images compared to ¹¹C.[5]

    • Challenges: Introducing a non-native fluorine atom can sometimes alter the pharmacology of the parent molecule. Therefore, its position must be carefully selected to minimize impact on target binding and metabolism.

RadionuclideHalf-Life (min)Primary PrecursorCommon Labeling ReactionKey Advantage
Carbon-11 20.4[¹¹C]CO₂, [¹¹C]CH₄Heteroatom MethylationAllows for same-day, repeat imaging studies
Fluorine-18 109.8[¹⁸F]FluorideNucleophilic SubstitutionLonger half-life enables complex syntheses and distribution

Pillar 2: Radiolabeling Methodologies & Precursor Design

The successful synthesis of a radiotracer hinges on a well-designed precursor that can be efficiently labeled in the final step.

Carbon-11 Labeling Strategy: O- or N-Methylation

The most prevalent method for ¹¹C-labeling is methylation using high-specific-activity [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf).[6] This strategy is ideal for the 5H-benzopyrano[2,3-b]pyridine scaffold if a derivative with a suitable phenolic hydroxyl (-OH) or secondary amine (-NH) group is available or can be synthesized.

Causality Behind the Choice: The precursor, often referred to as the "desmethyl" analogue, contains a nucleophilic site (O⁻ or N⁻ after deprotonation) that readily attacks the electrophilic methyl group of the ¹¹C-methylating agent. This reaction is typically fast, high-yielding, and can be performed on a micro-molar scale, which is essential for producing a high specific activity radiotracer. High specific activity (radioactivity per mole of compound) is crucial for imaging sensitive targets like neurotransmitter receptors, where the mass of the injected compound must be low enough to avoid pharmacological effects.[9]

Workflow for [¹¹C]Methylation

G cluster_0 Cyclotron Production cluster_1 Radiosynthesis Module cluster_2 Quality Control Cyclotron ¹⁴N(p,α)¹¹C Reaction CO2 [¹¹C]CO₂ Cyclotron->CO2 MeI Synthesis of [¹¹C]CH₃I or [¹¹C]CH₃OTf CO2->MeI Reaction Labeling Reaction: Precursor + [¹¹C]CH₃I MeI->Reaction HPLC Semi-preparative HPLC Purification Reaction->HPLC Formulation Sterile Filtration & Formulation in Saline HPLC->Formulation QC Purity, Molar Activity, Sterility, Endotoxin Formulation->QC Final Final Radiotracer ([¹¹C]Tracer) QC->Final

Caption: Automated workflow for Carbon-11 radiotracer synthesis.

Fluorine-18 Labeling Strategy: Nucleophilic Aromatic Substitution (S_N_Ar)

For ¹⁸F-labeling, the most robust method is nucleophilic substitution using cyclotron-produced, no-carrier-added [¹⁸F]fluoride.[8] The pyridine ring within the 5H-benzopyrano[2,3-b]pyridine scaffold is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen.[4]

Causality Behind the Choice: To achieve efficient radiofluorination, a precursor molecule must be synthesized with a good leaving group (e.g., -NO₂, -Cl, -Br, or a trialkylammonium salt) positioned on the pyridine ring or an attached aromatic moiety.[8] The reaction is driven by the highly nucleophilic, anhydrous K[¹⁸F]F-Kryptofix K₂₂₂ complex in a polar aprotic solvent like DMSO or DMF at elevated temperatures.[4] The Kryptofix K₂₂₂ chelates the potassium ion, leaving a "naked" and highly reactive fluoride anion for the substitution reaction. Microwave heating can significantly shorten reaction times.

G cluster_0 Cyclotron & F-18 Processing cluster_1 Radiosynthesis Module cluster_2 Quality Control Cyclotron ¹⁸O(p,n)¹⁸F Reaction QMA Trap [¹⁸F]Fluoride on QMA Cartridge Cyclotron->QMA Elute Elute with K₂CO₃/K₂₂₂ QMA->Elute Dry Azeotropic Drying Elute->Dry Reaction Labeling Reaction: Precursor + K[¹⁸F]F/K₂₂₂ Dry->Reaction SPE Initial SPE Cleanup (optional) Reaction->SPE HPLC Semi-preparative HPLC Purification SPE->HPLC Formulation Sterile Filtration & Formulation in Saline HPLC->Formulation QC Purity, Molar Activity, Sterility, Endotoxin Formulation->QC Final Final Radiotracer ([¹⁸F]Tracer) QC->Final

Sources

cell-based assay development for 5H-benzopyrano[2,3-b]pyridine activity

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Development of a Luminescent Cell-Based Assay to Profile the Bioactivity of 5H-benzopyrano[2,3-b]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 5H-benzopyrano[2,3-b]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry, with derivatives demonstrating a range of biological activities, including potential anticancer and antiallergic effects[1][2][3]. To facilitate the screening and characterization of novel analogs, a robust and reproducible cell-based assay is paramount. This guide provides a comprehensive framework for the development, optimization, and validation of a quantitative, high-throughput cell viability assay using a luminescent ATP-based readout (e.g., CellTiter-Glo®). We detail the causality behind experimental choices, from cell line selection to assay validation, empowering researchers to generate high-quality, reliable data for structure-activity relationship (SAR) studies.

Introduction & Scientific Background

Cell-based assays are indispensable tools in drug discovery, offering a biologically relevant context to evaluate a compound's effect on cellular processes like proliferation, cytotoxicity, and metabolic activity[4]. Analogs of the related pyrrolo[2,3-b]pyridine and thiopyrano[2,3-b]pyridine scaffolds have shown cytotoxic activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung (A549) cancer cells[2][3][5]. This suggests that 5H-benzopyrano[2,3-b]pyridines may also exert their effects by modulating cell viability.

Therefore, a primary and logical starting point for screening this compound class is a cell viability assay. We have selected an ATP quantitation-based assay for this protocol. The principle is straightforward and powerful: the amount of intracellular ATP is directly proportional to the number of metabolically active, viable cells[6][7][8]. When cells lose viability, their ATP is rapidly depleted. This assay uses a thermostable luciferase to catalyze a reaction that produces a stable, "glow-type" luminescent signal that is proportional to the ATP concentration[9][10]. This "add-mix-measure" format is simple, robust, and highly amenable to high-throughput screening (HTS)[6][7].

Assay Development & Optimization Workflow

A successful assay is not merely a set of steps but a well-optimized and validated system. The following sections detail the critical optimization phases required before commencing a screening campaign. The goal is to define a set of conditions that yields a large assay window and high reproducibility.

AssayDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_optim Phase 2: Optimization cluster_valid Phase 3: Validation cluster_screen Phase 4: Screening CellSelection Cell Line Selection & Culture Optimization ReagentPrep Reagent Preparation & QC CellSelection->ReagentPrep Establish consistent cell stock SeedingDensity Optimize Cell Seeding Density ReagentPrep->SeedingDensity IncubationTime Determine Compound Incubation Time SeedingDensity->IncubationTime Maximize signal window DMSO_Tolerance Assess DMSO Tolerance IncubationTime->DMSO_Tolerance PlateUniformity Assay Plate Uniformity (Edge Effect Check) DMSO_Tolerance->PlateUniformity ZFactor Z'-Factor Calculation PlateUniformity->ZFactor Confirm robustness Screening Compound Screening (Dose-Response) ZFactor->Screening DataAnalysis Data Analysis & IC50 Determination Screening->DataAnalysis

Caption: Workflow for cell-based assay development and validation.

Materials & Reagents
  • Cell Line: Cancer cell line relevant to the intended therapeutic area (e.g., MCF-7, HCT-116).

  • Culture Medium: As recommended by the cell line supplier (e.g., DMEM, RPMI 1640), supplemented with Fetal Bovine Serum (FBS) and Penicillin-Streptomycin.

  • Assay Plates: White, opaque, flat-bottom 96-well or 384-well plates suitable for luminescence.

  • Test Compounds: 5H-benzopyrano[2,3-b]pyridine derivatives dissolved in 100% DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine, Doxorubicin).

  • Negative Control: 100% DMSO.

  • Luminescent ATP Assay Kit: e.g., CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Equipment:

    • Luminometer plate reader.

    • Sterile cell culture hood.

    • CO2 incubator (37°C, 5% CO2).

    • Multichannel pipette.

Protocol: Cell Seeding Density Optimization

Rationale: The optimal cell number per well must be determined to ensure the signal is within the linear range of the assay and provides a sufficient signal-to-background ratio.[11] Too few cells will yield a weak signal, while too many can lead to over-confluence and altered metabolic states.[12]

  • Prepare Cell Suspension: Culture cells under standard conditions. On the day of the experiment, harvest cells that are in the logarithmic growth phase and perform a cell count to determine viability (e.g., via Trypan Blue).

  • Create Serial Dilutions: Prepare a two-fold serial dilution of the cell suspension in culture medium.

  • Plate Cells: Seed the cells into a 96-well plate across a range of densities (e.g., from 40,000 down to 150 cells/well). Include "no-cell" control wells containing medium only for background measurement.

  • Incubate: Incubate the plate for the planned compound exposure time (e.g., 48 or 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Measure ATP:

    • Equilibrate the plate and the luminescent assay reagent to room temperature.

    • Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

  • Analyze: Plot the luminescent signal (RLU) versus the number of cells seeded. Select a seeding density that falls in the middle of the linear portion of the curve. This ensures that both decreases (cytotoxicity) and increases (proliferation) in cell number can be reliably detected.

Assay Validation: Ensuring a Self-Validating System

Assay validation is critical for establishing the reliability and robustness of the screening method. The Z'-factor is a statistical parameter widely used to quantify the quality of a high-throughput screening assay.[13][14]

Principle of the Z'-Factor

The Z'-factor measures the statistical separation between the positive and negative controls.[15] It takes into account both the dynamic range of the signal and the data variation, providing a single metric to assess assay quality.[13][16]

  • Z' > 0.5: An excellent assay, suitable for HTS.[13][15][16]

  • 0 < Z' ≤ 0.5: A marginal assay; may be acceptable but could benefit from optimization.[13][16]

  • Z' < 0: An unsuitable assay, as the control signals overlap.[13][16]

Caption: Z'-Factor concept and calculation formula.

Protocol: Z'-Factor Determination
  • Plate Layout: On a 96-well plate, designate half the wells for the negative control and the other half for the positive control (e.g., 48 wells each).

  • Seed Cells: Plate cells at the optimized seeding density determined previously and incubate overnight.

  • Add Controls:

    • Negative Control Wells: Add vehicle (e.g., 0.1% DMSO in media).

    • Positive Control Wells: Add a high concentration of a known cytotoxic agent (e.g., 10 µM Staurosporine) to induce maximum cell death.

  • Incubate: Incubate the plate for the predetermined exposure duration (e.g., 48 hours).

  • Measure ATP: Perform the luminescent ATP assay as described in section 2.2.

  • Calculate Z'-Factor: Use the formula provided above with the data from the positive and negative control wells. Aim for a Z'-factor of ≥ 0.5.

ParameterDescriptionAcceptance Criteria
Z'-Factor Measures the separation band between positive and negative controls.≥ 0.5
Signal-to-Background Ratio of the mean signal of negative control to the mean signal of "no-cell" background.≥ 10
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100 for control wells.< 15%

Screening Protocol: Dose-Response Analysis

Once the assay is validated, it can be used to screen the 5H-benzopyrano[2,3-b]pyridine library and determine the potency of each compound by generating a dose-response curve and calculating the IC50 value.

Step-by-Step Screening Methodology
  • Plate Seeding: Seed cells in a 96-well plate at the pre-determined optimal density. Leave the first column for "no-cell" (background) and "cells-only" (100% viability) controls. Incubate overnight.

  • Compound Preparation: Prepare a serial dilution of the test compounds in culture medium. A common approach is an 8-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).

  • Treatment: Add the compound dilutions to the corresponding wells on the cell plate. Include vehicle controls (e.g., 0.1% DMSO) for 100% viability reference.

  • Incubation: Incubate the plate for the optimized duration (e.g., 48 hours).

  • ATP Measurement: Execute the luminescent assay as previously described.

Data Analysis and IC50 Calculation

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process.[17]

  • Normalize Data:

    • Subtract the average background (no-cell wells) from all data points.

    • Normalize the data as a percentage of the vehicle control (100% viability).

    • % Viability = (Signal_Compound / Signal_Vehicle) * 100

  • Log-Transform Concentration: Transform the compound concentration values to their log10 equivalents. This helps generate a sigmoidal dose-response curve.[18][19]

  • Nonlinear Regression: Plot % Viability versus the log(concentration). Fit the data using a four-parameter logistic (4PL) nonlinear regression model.[20][21]

    • Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

  • Determine IC50: The IC50 is the concentration (X) at which the response (Y) is halfway between the top and bottom plateaus of the curve.[17][18] This value is directly calculated by the regression software (e.g., GraphPad Prism). A lower IC50 value indicates a more potent compound.[17]

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low Z'-Factor (< 0.5) High data variability (%CV > 15%).Review pipetting technique; ensure consistent cell seeding; check for edge effects.
Insufficient separation between controls.Optimize positive control concentration or incubation time to achieve full inhibition.
Inconsistent Dose-Response Curves Compound precipitation at high concentrations.Check compound solubility in media; reduce the highest concentration tested.
Inconsistent cell health or passage number.Use cells from a consistent, low-passage stock; monitor cell morphology.[11][12]
Edge Effects Uneven evaporation from wells on the plate perimeter.Fill perimeter wells with sterile PBS or media; ensure proper incubator humidification.[22]

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. (Available at: [Link])

  • Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay. News-Medical.Net. (Available at: [Link])

  • Fonte, V. (2018). Ten Tips for Optimizing Cell-Based Assays. Biocompare. (Available at: [Link])

  • On HTS. (2023). Z-factor. (Available at: [Link])

  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. (Available at: [Link])

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. (Available at: [Link])

  • GraphPad. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. (Available at: [Link])

  • Roc-Alvarez, R. (2021). Drug dose-response data analysis. Towards Data Science. (Available at: [Link])

  • Technology Networks. (2020). 10 Tips for Successful Development of Cell Culture Assays. (Available at: [Link])

  • Assay Quality Control. (n.d.). Z-Factor Calculator. (Available at: [Link])

  • Oreate AI. (2023). Understanding IC50: A Comprehensive Guide to Calculation. (Available at: [Link])

  • Cytoskeleton, Inc. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (Available at: [Link])

  • Lounkine, E., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. (Available at: [Link])

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. (Available at: [Link])

  • Sebaugh, J. L. (2011). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. PubMed Central. (Available at: [Link])

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. (Available at: [Link])

  • Arduengo, M. (2011). Considerations for Successful Cell-Based Assays I: Choosing Your Cells. Promega Connections. (Available at: [Link])

  • Precision for Medicine. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. (Available at: [Link])

  • a4cell. (2023). Truly Effective Cell Assay Design. (Available at: [Link])

  • BioTechniques. (2019). Best practice in bioassay development. (Available at: [Link])

  • Riss, T. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology. (Available at: [Link])

  • Oe, T., et al. (1983). [Studies on the synthesis and antiallergic activity of 5H-[16]-benzopyrano[2,3-b]pyridine derivatives]. Yakugaku Zasshi, 103(3), 300-12. (Available at: [Link])

  • Al-Ghorbani, M., et al. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Molecules, 24(23), 4388. (Available at: [Link])

  • Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Acta Chimica Slovenica, 66(3), 592-602. (Available at: [Link])

  • Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. ResearchGate. (Available at: [Link])

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(42), 25011-25023. (Available at: [Link])

Sources

Multi-Component Reaction Protocols for the Synthesis of Substituted Benzopyranopyridines: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Benzopyranopyridines and Multi-Component Reactions

The benzopyranopyridine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. These fused ring systems are integral to a wide array of biologically active compounds, exhibiting properties that include antibacterial, anti-proliferative, anti-rheumatic, and anti-asthmatic activities.[1] The structural rigidity and three-dimensional architecture of benzopyranopyridines make them ideal candidates for designing selective kinase inhibitors and other targeted therapeutics. Given their pharmacological potential, the development of efficient, versatile, and sustainable synthetic routes to access diverse libraries of these compounds is a critical objective for drug discovery programs.

Multi-component reactions (MCRs) have emerged as a superior strategy for the synthesis of complex molecular architectures like benzopyranopyridines.[2] Unlike traditional linear syntheses that involve multiple steps with the isolation of intermediates, MCRs combine three or more reactants in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials. This approach offers profound advantages, including:

  • High Atom Economy: MCRs minimize waste by incorporating most of the atoms from the reactants into the final product, aligning with the principles of green chemistry.[2]

  • Operational Simplicity: The one-pot nature of MCRs reduces the number of synthetic steps, purifications, and the consumption of solvents and reagents, leading to significant time and cost savings.

  • Structural Diversity: By systematically varying the individual components, MCRs allow for the rapid generation of large libraries of structurally diverse analogues, a key requirement for effective lead discovery and optimization.

This guide provides detailed application notes and step-by-step protocols for two distinct and highly efficient MCRs for the synthesis of substituted benzopyranopyridines and their close analogues, benzopyranopyrimidines. The protocols are designed to be self-validating, with explanations of the underlying mechanistic principles to empower researchers to adapt and troubleshoot these powerful synthetic methods.

Protocol 1: ZrP₂O₇ Nanoparticle-Catalyzed Four-Component Synthesis of Benzopyranopyridines

This protocol details a highly efficient, heterogeneous catalysis method for the synthesis of benzopyrano[2,3-b]pyridines from salicylaldehydes, thiols, and two equivalents of malononitrile. The use of zirconium pyrophosphate (ZrP₂O₇) nanoparticles as a catalyst offers the advantages of high yields, short reaction times, and simple catalyst recovery and reuse.[1]

Scientific Rationale and Mechanistic Insight

This four-component reaction proceeds through a sophisticated cascade of Knoevenagel condensation and Michael addition reactions. The ZrP₂O₇ nanoparticles are believed to function as a solid acid catalyst, activating the carbonyl group of the salicylaldehyde, thereby facilitating the initial Knoevenagel condensation with malononitrile.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Ethanol is an ideal solvent for this reaction due to its ability to dissolve the various reactants while also being a polar protic solvent that can help to stabilize charged intermediates in the reaction cascade. Its boiling point allows for effective reflux conditions to drive the reaction to completion.

  • Two Equivalents of Malononitrile: The first equivalent of malononitrile participates in the initial Knoevenagel condensation. The second equivalent is involved in a subsequent Michael addition and cyclization sequence that ultimately forms the pyridine ring.

  • ZrP₂O₇ Nanoparticles: The high surface area and acidic sites of the nanoparticles provide an efficient catalytic environment. As a heterogeneous catalyst, it can be easily recovered by simple filtration, a significant advantage for sustainable chemistry.[1]

The proposed mechanism is depicted in the workflow below:

MCR_Mechanism_Catalyzed sub Salicylaldehyde + Malononitrile (1 eq.) + Thiol + Malononitrile (1 eq.) knoevenagel Knoevenagel Condensation sub->knoevenagel Activation by Catalyst cat ZrP₂O₇ Catalyst (Ethanol, Reflux) cat->knoevenagel intermediate1 Intermediate A (2-ylidene-malononitrile) knoevenagel->intermediate1 michael1 Michael Addition (Thiol) intermediate1->michael1 intermediate2 Intermediate B michael1->intermediate2 michael2 Michael Addition (Malononitrile anion) intermediate2->michael2 intermediate3 Intermediate C michael2->intermediate3 cyclization Intramolecular Cyclization & Tautomerization intermediate3->cyclization product Substituted Benzopyranopyridine cyclization->product MCR_Mechanism_CatalystFree sub Salicylaldehyde + Malononitrile + Secondary Amine knoevenagel Knoevenagel Condensation sub->knoevenagel conditions Aqueous Ethanol (Reflux) conditions->knoevenagel intermediate1 Iminocoumarin Intermediate knoevenagel->intermediate1 michael Michael Addition (Amine) intermediate1->michael intermediate2 Adduct Intermediate michael->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization product Substituted Benzopyranopyrimidine cyclization->product

Sources

Application Notes & Protocols: Investigating the Anti-Inflammatory Potential of 5H-Benzopyrano[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Scaffold of Promise in Inflammation Research

The 5H-benzopyrano[2,3-b]pyridine scaffold represents a compelling heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. Several derivatives of this class have been synthesized and evaluated for various therapeutic effects, including antiallergic, antiplatelet, and analgesic properties.[1][2][3][4] The structural similarity of the benzopyran moiety to scaffolds found in known cyclooxygenase-2 (COX-2) inhibitors suggests a potential mechanism for anti-inflammatory action.[5][6] This guide provides a comprehensive framework for researchers to systematically investigate the anti-inflammatory properties of novel 5H-benzopyrano[2,3-b]pyridine derivatives, from initial in vitro screening to in vivo validation.

The rationale for exploring this chemical class is grounded in the urgent need for new anti-inflammatory agents with improved efficacy and safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors.[6] By targeting key inflammatory pathways, these compounds could offer novel therapeutic strategies for a range of inflammatory diseases.

Section 1: Core Inflammatory Signaling Pathways

A thorough understanding of the molecular machinery driving inflammation is critical for designing experiments and interpreting data. The anti-inflammatory activity of many compounds is mediated through the modulation of two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) pathway and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

The NF-κB Signaling Pathway

The NF-κB family of transcription factors are master regulators of the inflammatory response.[7][8] In an inactive state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) or cytokines like TNF-α, trigger a signaling cascade that activates the IκB kinase (IKK) complex.[8][9][10] IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[10] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes, including those for cytokines (TNF-α, IL-6, IL-1β), chemokines, and enzymes like COX-2.[7][11]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (LPS, TNF-α, IL-1β) Receptor Receptor (e.g., TLR4, TNFR) Stimuli->Receptor IKK IKK Complex Receptor->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa P-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Release DNA DNA NFkB->DNA Translocation Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Activation

Caption: The canonical NF-κB signaling pathway.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling route activated by cellular stress and inflammatory stimuli.[12] This pathway plays a key role in regulating the production of inflammatory cytokines like TNF-α and IL-1β at both the transcriptional and post-transcriptional levels.[12][13][14] Activation of the pathway involves a cascade of kinases, culminating in the dual phosphorylation and activation of p38 MAPK.[15] Activated p38 then phosphorylates downstream targets, including other kinases like MAPK-activated protein kinase 2 (MK2) and various transcription factors.[15][16] A major function of the p38-MK2 axis is to stabilize the mRNAs of pro-inflammatory genes, which often contain AU-rich elements in their 3'-untranslated regions that mark them for rapid degradation.[12]

p38_MAPK_Pathway cluster_outside Extracellular cluster_inside Intracellular Stimuli Inflammatory Stimuli (Cytokines, Stress) MAP3K MAP3K (e.g., TAK1) Stimuli->MAP3K Activation MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation p_p38 P-p38 MAPK (Active) Downstream Downstream Targets (e.g., MK2, Transcription Factors) p_p38->Downstream Phosphorylation Response Increased mRNA Stability Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Downstream->Response Regulation

Caption: Overview of the p38 MAPK signaling cascade.

Section 2: Experimental Design & Workflow

A tiered screening approach is recommended to efficiently identify and characterize promising anti-inflammatory compounds. This workflow begins with high-throughput in vitro assays to assess primary activity and cytotoxicity, followed by more detailed mechanistic studies and culminating in in vivo validation of lead candidates.

Experimental_Workflow cluster_secondary Start Library of 5H-Benzopyrano[2,3-b]pyridine Derivatives PrimaryScreening Tier 1: Primary In Vitro Screening Start->PrimaryScreening Cytotoxicity Cytotoxicity Assay (MTT / LDH) PrimaryScreening->Cytotoxicity NO_Assay Nitric Oxide (NO) Inhibition Assay PrimaryScreening->NO_Assay SecondaryScreening Tier 2: Mechanistic & Secondary In Vitro Assays NO_Assay->SecondaryScreening Cytokine_Assay Pro-inflammatory Cytokine (TNF-α, IL-6) ELISA SecondaryScreening->Cytokine_Assay COX_Assay COX-1 / COX-2 Inhibition Assay SecondaryScreening->COX_Assay WB_Assay Western Blot Analysis (p-p38, p-IκBα) SecondaryScreening->WB_Assay InVivo Tier 3: In Vivo Efficacy SecondaryScreening->InVivo PawEdema Carrageenan-Induced Paw Edema Model InVivo->PawEdema Lead Lead Candidate Identification PawEdema->Lead

Caption: A streamlined workflow for screening anti-inflammatory compounds.

Section 3: In Vitro Assays & Protocols

In vitro assays provide a controlled environment for initial screening and mechanistic evaluation, offering high throughput and cost-effectiveness.[17]

Assay 1: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

Rationale: Macrophages are key cells in the inflammatory response. When stimulated with LPS, they produce large amounts of nitric oxide (NO), a pro-inflammatory mediator, via the inducible nitric oxide synthase (iNOS) enzyme. Measuring the inhibition of NO production is a robust primary screen for anti-inflammatory activity.[18][19]

Protocol:

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 5H-benzopyrano[2,3-b]pyridine derivatives (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., L-NAME).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. A standard curve using sodium nitrite should be generated to quantify nitrite concentrations.

Assay 2: Pro-Inflammatory Cytokine Quantification by ELISA

Rationale: To further characterize the anti-inflammatory effects, it is crucial to measure the inhibition of key pro-inflammatory cytokines such as TNF-α and IL-6.

Protocol:

  • Cell Treatment: Follow steps 1-4 from the NO production protocol.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the plate to pellet any detached cells and collect the supernatant.

  • ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine and determine the concentration in each sample. Calculate the percentage of cytokine inhibition for each compound concentration compared to the LPS-only control.

Assay 3: Cyclooxygenase (COX) Inhibition Assay

Rationale: Many NSAIDs exert their effects by inhibiting COX enzymes.[20] This assay determines if the compounds directly inhibit COX-1 and/or COX-2, providing insight into a potential mechanism of action and selectivity.[21][22][23]

Protocol:

  • Assay Principle: Use a commercial COX inhibitor screening kit (e.g., fluorescent or colorimetric). These kits typically measure the peroxidase activity of the COX enzyme, which is coupled to the conversion of arachidonic acid to Prostaglandin G₂.

  • Procedure:

    • In separate wells of a 96-well plate, add the appropriate buffer, heme, and either the COX-1 or COX-2 enzyme.

    • Add the test compounds at various concentrations. Include a non-specific inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) as controls.

    • Initiate the reaction by adding arachidonic acid and the detection reagent.

    • Incubate according to the manufacturer's protocol (typically 5-10 minutes at room temperature).

    • Measure the output (fluorescence or absorbance) with a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each enzyme and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) for both COX-1 and COX-2. The ratio of IC₅₀ (COX-1/COX-2) provides the selectivity index.

Assay 4: Western Blot Analysis of Signaling Pathways

Rationale: To confirm that the compounds are acting on the NF-κB or p38 MAPK pathways, Western blotting can be used to measure the levels of key phosphorylated (activated) proteins.

Protocol:

  • Cell Lysis: Seed RAW 264.7 cells in 6-well plates. Treat with the test compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to capture peak protein phosphorylation.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include: phospho-p38, total-p38, phospho-IκBα, and a loading control like β-actin or GAPDH.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein or the loading control. Compare the levels in treated cells to the LPS-only control.

Section 4: In Vivo Efficacy Model

In vivo models are essential for confirming the therapeutic potential of lead compounds in a complex biological system.[24][25]

Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation.[24][26] Carrageenan injection induces a biphasic inflammatory response involving the release of mediators like histamine, serotonin, and prostaglandins.[24] The model is widely used to evaluate the efficacy of anti-inflammatory drugs.[27]

Protocol:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220 g). Acclimatize the animals for at least one week before the experiment.[24]

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)

    • Group 2: Carrageenan Control (Vehicle + Carrageenan)

    • Group 3: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Groups 4-6: Test Compound (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the test compounds or controls orally 1 hour before the carrageenan injection.

  • Inflammation Induction: Measure the initial paw volume of the right hind paw using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the edema volume at each time point by subtracting the initial paw volume from the post-injection volume.

    • Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

Section 5: Data Presentation

Organizing quantitative data into tables allows for clear interpretation and comparison between compounds.

Table 1: In Vitro Anti-Inflammatory Activity of BPP Derivatives

Compound Cytotoxicity (IC₅₀, µM) NO Inhibition (IC₅₀, µM) TNF-α Inhibition (IC₅₀, µM) IL-6 Inhibition (IC₅₀, µM) COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
BPP-001 > 100 12.5 15.2 18.9 85
BPP-002 > 100 8.7 10.1 11.5 120
BPP-003 45.2 25.1 30.5 33.8 40
Indomethacin > 100 22.4 28.1 35.2 0.2

| Celecoxib | > 100 | 15.8 | 19.5 | 22.4 | >150 |

Table 2: In Vivo Efficacy in Carrageenan-Induced Paw Edema Model (at 3 hours)

Treatment Group Dose (mg/kg) Paw Edema Volume (mL ± SEM) % Inhibition of Edema
Carrageenan Control - 0.85 ± 0.06 -
Indomethacin 10 0.38 ± 0.04* 55.3
BPP-002 10 0.65 ± 0.05 23.5
BPP-002 30 0.45 ± 0.04* 47.1
BPP-002 100 0.35 ± 0.03* 58.8

*p < 0.05 compared to Carrageenan Control

References

  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed.
  • NF-κB signaling in inflammation - PubMed - NIH.
  • NF-κB: At the Borders of Autoimmunity and Inflammation - Frontiers.
  • The Nuclear Factor NF-κB Pathway in Inflammation - PMC - NIH.
  • The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - Frontiers.
  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - MDPI.
  • NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB - PUR-FORM.
  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PubMed Central.
  • Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC - PubMed Central.
  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI.
  • NF-κB - Wikipedia.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review - ResearchGate.
  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX - Slideshare.
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  • Techniques for Assessing the Anti-Inflammatory Activity of Novel Compounds: Application Notes and Protocols - Benchchem.
  • Studies of the benzopyran class of selective COX-2 inhibitors using 3D-QSAR and molecular docking - PubMed.
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  • Studies on Antianaphylactic Agents. 7. Synthesis of Antiallergic 5-Oxo-5H-[12]benzopyrano[2,3-b]pyridines | Journal of Medicinal Chemistry - ACS Publications. Available from:

  • Synthesis and pharmacological evaluation of 5H-[12]benzopyrano[4,3-d]pyrimidines effective as antiplatelet/analgesic agents - PubMed. Available from:

  • [Studies on the synthesis and antiallergic activity of 5H-[12]-benzopyrano[2,3-b]pyridine derivatives] - PubMed. Available from:

  • Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[12]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity - PubMed. Available from:

  • List of COX-2 Inhibitors + Uses, Types & Side Effects - Drugs.com.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic.
  • Studies on the mechanism of action by which 5H-[12]-benzopyrano-[2,3,-b]-pyridin-5-ol (AH 6696) inhibits gastric acid secretion [proceedings] - PMC - NIH. Available from:

  • Cyclooxygenase-2 inhibitor - Wikipedia.
  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC.
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines.
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC - NIH.
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Troubleshooting & Optimization

Benzopyranopyridine Synthesis: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist, this guide is designed to be a dedicated resource for researchers, scientists, and professionals in drug development who are navigating the complexities of benzopyranopyridine synthesis. This technical support center moves beyond simple protocols to offer in-depth troubleshooting guides and frequently asked questions (FAQs), addressing the specific and often unexpected challenges that can arise during the synthesis of this important heterocyclic scaffold. Our focus is on providing not just solutions, but also a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial hurdles encountered in benzopyranopyridine synthesis.

Q1: My reaction yield is consistently low. What are the most common culprits?

Low yields in benzopyranopyridine synthesis can often be traced back to a few key factors. Inadequate reaction conditions, such as temperature and reaction time, are a primary concern. For instance, in multi-component reactions (MCRs), suboptimal temperatures can lead to incomplete conversion or the degradation of starting materials.[1] The purity of your starting materials is also critical; impurities can interfere with catalysts and lead to a host of side reactions.[1] Finally, the choice of catalyst and solvent system plays a pivotal role and often requires careful optimization for your specific substrates.[1]

Q2: I'm observing the formation of an unexpected isomer. How can I control the regioselectivity of my reaction?

Controlling regioselectivity is a significant challenge in the synthesis of complex heterocyclic systems like benzopyranopyridines. The formation of undesired isomers can often be influenced by both steric and electronic factors of your reactants. In palladium-catalyzed reactions, such as the Heck reaction, the choice of ligand can dramatically influence the regioselectivity of the cyclization step.[2][3][4] For reactions involving cyclization onto an aromatic ring, the electronic nature of the substituents on the ring can direct the cyclization to a specific position. It is often beneficial to conduct small-scale screening of different catalysts, ligands, and solvent systems to identify the optimal conditions for achieving the desired regioselectivity.

Q3: My final product is difficult to purify. Are there any specific techniques recommended for benzopyranopyridine derivatives?

The purification of benzopyranopyridine derivatives can be challenging, especially when dealing with isomeric mixtures. Standard column chromatography on silica gel is a common starting point.[5] However, for the separation of closely related isomers, such as regioisomers or stereoisomers, more advanced techniques are often necessary. High-performance liquid chromatography (HPLC), particularly with a chiral stationary phase for enantiomers, is a powerful tool for both analytical and preparative separations.[6][7][8] In some cases, diastereomeric resolution using a chiral acid can be an effective method to separate enantiomers.[9]

In-Depth Troubleshooting Guides

This section provides a more detailed, problem-and-solution-oriented approach to common challenges in benzopyranopyridine synthesis, complete with experimental protocols and mechanistic insights.

Problem 1: Unexpected Cyclization and Side Product Formation

A frequent and often perplexing issue in benzopyranopyridine synthesis is the formation of unexpected cyclized products. This can occur when a seemingly routine reaction, such as a deprotection, creates an unforeseen opportunity for an intramolecular reaction.

Case Study: Unforeseen Benzopyranopyridine Formation During Ketal Deprotection

Researchers attempting to deprotect an ethylenedioxy ketal on a piperidine ring under acidic conditions unexpectedly observed the formation of a novel N-substituted-1,2,3,4-tetrahydro[9][10]-dioxolo-[1][11]-5H-[9]benzopyrano [3,4-c]pyridine.[9][12] Instead of the expected ketone, an intramolecular cyclodehydration occurred.

Causality and Mechanism:

The proposed mechanism involves the initial acid-catalyzed deprotection to form the 4-piperidone. This intermediate is then protonated, and the activated aromatic ring of a tethered aryloxy group acts as a nucleophile, attacking the piperidone carbonyl to form a six-membered heterocycle. Subsequent dehydration leads to the stable benzopyranopyridine product.[9] The presence of an electron-rich (activated) aromatic ring is hypothesized to facilitate this cyclodehydration.[9][12]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Unexpected Cyclization start Unexpected Product Observed check_conditions Analyze Reaction Conditions: - Acidic? - Heat applied? start->check_conditions check_structure Examine Substrate Structure: - Presence of nucleophilic aromatic ring? - Proximity to reactive carbonyl? start->check_structure hypothesis Hypothesize Intramolecular Cyclization check_conditions->hypothesis check_structure->hypothesis solution1 Modify Deprotection Conditions: - Use milder, non-acidic reagents (e.g., enzymatic deprotection). hypothesis->solution1 To avoid cyclization solution2 Protect Reactive Groups: - Temporarily protect the nucleophilic aromatic ring. hypothesis->solution2 To prevent cyclization solution3 Alter Synthetic Route: - Introduce the aryloxy group after the deprotection step. hypothesis->solution3 To circumvent side reaction

Caption: A logical workflow for troubleshooting unexpected cyclization reactions.

Problem 2: Low Yield and Incomplete Conversion in Multi-Component Reactions (MCRs)

Multi-component reactions are a highly efficient method for the synthesis of complex molecules like benzopyranopyridines in a single step.[10][11][13][14][15] However, their success is often highly dependent on the precise optimization of reaction conditions.

Common Causes and Solutions for Low Yield in MCRs:

Potential Cause Explanation Troubleshooting Strategy Reference
Suboptimal Catalyst The chosen catalyst may not be active enough or may be poisoned by starting materials or byproducts.Screen a variety of catalysts, including both Brønsted and Lewis acids, as well as heterogeneous catalysts.[5]
Incorrect Solvent The solvent can significantly impact the solubility of reactants and the stability of intermediates.Test a range of solvents with varying polarities. In some cases, solvent-free conditions can be highly effective.[5]
Inappropriate Temperature The reaction may require a specific temperature to overcome the activation energy without degrading the reactants or products.Systematically vary the reaction temperature and monitor the progress by TLC or LC-MS.[1]
Purity of Reactants Impurities in the starting materials can inhibit the catalyst or lead to the formation of side products.Ensure all starting materials are of high purity. Recrystallize or purify if necessary.[1]

Experimental Protocol: A Three-Component Synthesis of a Benzopyranopyridine Derivative

This protocol describes the synthesis of a 2,4-diamino-3-cyano-5-sulfanylbenzopyrano[2,3-b]pyridine framework from a salicylaldehyde, a thiol, and two equivalents of malononitrile.[10]

  • To a mixture of the selected salicylaldehyde (1.5 mmol), malononitrile (3.0 mmol), and the desired thiol (1.5 mmol) in 7 mL of anhydrous ethanol, add triethylamine (0.1 mmol) dropwise at room temperature.

  • Reflux the resulting mixture for 3-3.5 hours, monitoring the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature. The product will often precipitate out of solution.

  • Isolate the precipitate by filtration.

  • For further purification, dissolve the product in a minimal amount of DMF (e.g., 3 mL) and filter to remove any undissolved material.

  • Add water (e.g., 4 mL) to the filtrate to induce crystallization of the purified product.

Problem 3: Challenges in Regio- and Stereoisomer Separation

The synthesis of benzopyranopyridines can often result in the formation of a mixture of isomers, which can be difficult to separate. This is particularly true when chiral centers are present, leading to enantiomers and diastereomers.

Strategies for Isomer Separation:

  • Column Chromatography: For positional isomers with different polarities, careful optimization of the mobile phase in column chromatography can often achieve separation. A shallow gradient of a polar solvent in a non-polar solvent is often effective.

  • Preparative HPLC: For isomers that are difficult to separate by standard column chromatography, preparative HPLC is a powerful tool. A variety of stationary phases are available, and method development can be guided by analytical HPLC.

  • Chiral HPLC: For the separation of enantiomers, chiral HPLC is the gold standard.[6][7][8] Columns with chiral stationary phases, such as those based on polysaccharides, can effectively resolve racemic mixtures.

  • Diastereomeric Resolution: In cases where chiral HPLC is not feasible, enantiomers can sometimes be separated by converting them into a mixture of diastereomers by reaction with a chiral resolving agent, such as a chiral acid.[9] The resulting diastereomers have different physical properties and can often be separated by standard chromatography or crystallization. The resolving agent is then removed to yield the pure enantiomers.

Visualization of Isomer Separation Workflow:

G cluster_0 Isomer Separation Strategy start Mixture of Isomers is_positional Positional Isomers? start->is_positional is_chiral Chiral Isomers? is_positional->is_chiral No column_chrom Column Chromatography is_positional->column_chrom Yes chiral_hplc Chiral HPLC is_chiral->chiral_hplc Yes diastereomeric_res Diastereomeric Resolution is_chiral->diastereomeric_res Alternative prep_hplc Preparative HPLC column_chrom->prep_hplc If separation is poor pure_isomers Pure Isomers column_chrom->pure_isomers Successful prep_hplc->pure_isomers chiral_hplc->pure_isomers diastereomeric_res->pure_isomers

Caption: Decision tree for selecting an appropriate isomer separation strategy.

Conclusion

The synthesis of benzopyranopyridines is a rich and rewarding area of research, but not without its challenges. By understanding the common pitfalls and armed with a logical troubleshooting strategy, researchers can more efficiently navigate the complexities of these synthetic routes. This guide provides a starting point for addressing some of the most frequently encountered issues. Remember that careful planning, meticulous execution, and a thorough understanding of the underlying reaction mechanisms are your most powerful tools in the laboratory.

References

  • Diastereoselective synthesis of some novel benzopyranopyridine derivatives. BMC Chemistry, 11(1), 1-11. [Link]

  • Diastereoselective synthesis of some novel benzopyranopyridine derivatives. Beilstein Journal of Organic Chemistry, 2(1), 20. [Link]

  • Convenient one-step synthesis of a medicinally relevant benzopyranopyridine system. Tetrahedron Letters, 48(48), 8459-8462. [Link]

  • Catalyst-free access to pseudo multi-component synthesis of benzopyranopyrimidines. Indian Journal of Chemistry, 53B, 1288-1294. [Link]

  • Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry, 22(6), 1145-1191. [Link]

  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. Organic & Biomolecular Chemistry, 13(3), 780-783. [Link]

  • Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 8(1), 1-10. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]

  • Chiral superficially porous stationary phases for enantiomeric separation of condensed 1,4-dihydropyridine derivatives. Journal of Pharmaceutical and Biomedical Analysis, 243, 116420. [Link]

  • Troubleshooting a difficult Heck reaction. Reddit. [Link]

  • Isocyanide-based multicomponent reactions for the synthesis of benzopyran derivatives with biological scaffolds. Organic & Biomolecular Chemistry, 22(6), 1145-1191. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group. [Link]

  • The Heck Reaction. Chem 115 Myers. [Link]

  • Chiral Drug Separation. WVU School of Medicine. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry, 86(9), 6931-6936. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. ACS Publications. [Link]

  • A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Frontiers in Chemistry, 12, 1421425. [Link]

  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. ResearchGate. [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. International Journal of Molecular Sciences, 24(9), 8252. [Link]

  • Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Semantic Scholar. [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. Tetrahedron Letters, 50(26), 3349-3352. [Link]

  • Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992. [Link]

  • Recent developments in the high-throughput separation of biologically active chiral compounds via high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 235, 115669. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

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Technical Support Center: Optimizing the Synthesis of 5H-Benzopyrano[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5H-benzopyrano[2,3-b]pyridines. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we will address common challenges and provide practical, field-tested advice to help you optimize your reaction conditions and maximize your yields.

The synthesis of 5H-benzopyrano[2,3-b]pyridines, while often straightforward, can present challenges ranging from low yields to the formation of persistent impurities. This guide provides a troubleshooting framework based on established literature and our experience in synthetic chemistry.

Recommended Starting Protocol: One-Pot, Three-Component Synthesis

A widely adopted and efficient method for synthesizing the 5H-benzopyrano[2,3-b]pyridine core is the one-pot reaction of a salicylaldehyde, an active methylene compound (like ethyl acetoacetate), and an enaminone, often under catalyst-mediated conditions. This approach is valued for its atom economy and operational simplicity.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the salicylaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), the enaminone (1.0 mmol), and the catalyst (e.g., L-proline, 10 mol%).

  • Solvent Addition: Introduce the solvent (e.g., ethanol, 10 mL).

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., reflux at 80°C) for the specified time (typically 2-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 5H-benzopyrano[2,3-b]pyridine derivative.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low or I am getting no product at all. What are the primary factors to investigate?

Low or no yield is a common frustration. A systematic approach to troubleshooting is often the most effective.

  • Reagent Quality: Ensure the purity and reactivity of your starting materials. Salicylaldehydes can oxidize over time, and enaminones can be hygroscopic. It is good practice to use freshly purified or commercially sourced high-purity reagents.

  • Catalyst Activity: The choice and condition of the catalyst are critical.

    • Acidic vs. Basic Catalysts: Both acid and base catalysts have been successfully employed. Basic catalysts like piperidine or triethylamine are common, as are acidic catalysts like L-proline or p-toluenesulfonic acid. The optimal choice can be substrate-dependent. If one class is failing, consider trying the other.

    • Catalyst Loading: A catalyst loading of 10-20 mol% is typical. Insufficient catalyst will result in a sluggish or incomplete reaction.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction rate.

    • Protic solvents like ethanol and methanol are often effective as they can participate in proton transfer steps of the mechanism.

    • Aprotic solvents like DMF or DMSO can be useful for poorly soluble starting materials, but may require higher temperatures.

  • Temperature and Reaction Time: These reactions are often temperature-sensitive. If you are running the reaction at room temperature with no success, gradually increasing the temperature to reflux may be necessary. Use TLC to monitor the reaction to avoid decomposition at elevated temperatures over extended periods.

Troubleshooting Workflow for Low Yield

The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues.

LowYieldTroubleshooting start Low or No Yield Observed reagent_check Step 1: Verify Reagent Quality - Purity (NMR, GC/MS) - Freshness start->reagent_check catalyst_check Step 2: Evaluate Catalyst System - Correct catalyst type? - Sufficient loading (10-20 mol%)? reagent_check->catalyst_check Reagents OK conditions_check Step 3: Assess Reaction Conditions - Solvent choice (solubility?) - Temperature adequate? catalyst_check->conditions_check Catalyst OK purification_check Step 4: Review Purification - Product lost during work-up? - Recrystallization solvent optimal? conditions_check->purification_check Conditions OK success Yield Improved purification_check->success Purification OK

Caption: A flowchart for troubleshooting low yields in 5H-benzopyrano[2,3-b]pyridine synthesis.

Q2: I am observing significant side product formation. How can I improve the reaction's selectivity?

Side products often arise from competing reaction pathways. The most common side products are Michael adducts or products from the self-condensation of the active methylene compound.

  • Control of Reaction Stoichiometry: Ensure an accurate 1:1:1 molar ratio of your three components. An excess of any one reactant can favor alternative reaction pathways.

  • Catalyst Selection: The catalyst can significantly influence selectivity. For instance, L-proline is known to promote domino reactions and may offer higher selectivity compared to simple amine bases in certain cases.

  • Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can often minimize the formation of side products. Start at room temperature and only heat if necessary.

Q3: The reaction works well on a small scale, but the yield drops upon scale-up. What should I consider?

Scalability issues are often related to mass and heat transfer.

  • Mixing: Ensure efficient stirring. On a larger scale, mechanical stirring may be necessary to maintain a homogeneous reaction mixture.

  • Heat Transfer: A larger reaction volume has a different surface-area-to-volume ratio. This can lead to uneven heating or "hot spots" if the reaction is exothermic. Ensure uniform heating and consider a slower rate of temperature increase.

  • Solvent Volume: Maintain an appropriate concentration. Simply scaling up the reagents without proportionally scaling the solvent can lead to solubility issues or, conversely, reactions that are too dilute.

Data Summary: Influence of Reaction Parameters

The choice of catalyst and solvent is paramount for success. The table below summarizes conditions reported in the literature for similar syntheses.

Table 1: Comparison of Catalytic Systems for 5H-Benzopyrano[2,3-b]pyridine Synthesis

CatalystSolventTemperature (°C)Typical Yield (%)Reference
L-prolineEthanolReflux (approx. 78°C)85-95%
PiperidineEthanolReflux (approx. 78°C)80-92%
p-TSAAcetonitrile50°C88-96%
No CatalystMicrowave (Ethanol)120°C90-95%

Note: Yields are highly dependent on the specific substrates used.

References

  • Title: L-Proline as an efficient catalyst for the synthesis of 5H-dibenzo[b,i]xanthene-13,14(15H)-dione and 5H-benzopyrano[2,3-b]pyridine derivatives Source: Research on Chemical Intermediates URL: [Link]

  • Title: A facile and efficient synthesis of 5H-benzopyrano[2,3-b]pyridines Source: Taylor & Francis Online URL: [Link]

  • Title: p-TSA catalyzed an efficient one-pot synthesis of 5H-benzopyrano[2,3-b]pyridines Source: Taylor & Francis Online URL: [Link]

  • Title: A green, one-pot, three-component synthesis of 5H-benzopyrano[2,3-b]pyridines Source: Research on Chemical Intermediates URL: [Link]

Technical Support Center: Purification of 5H-Benzopyrano[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5H-benzopyrano[2,3-b]pyridine derivatives. This class of compounds holds significant promise in medicinal chemistry and drug development, but its purification presents unique and often frustrating challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-tested solutions to common purification hurdles. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your compounds.

Troubleshooting Guide: Common Purification Issues

The rigid, often planar, and moderately polar nature of the 5H-benzopyrano[2,3-b]pyridine core, combined with various substituents introduced during synthesis, can lead to several predictable purification challenges. Below are common problems presented in a question-and-answer format, designed to directly address issues you may be encountering at the bench.

Problem ID Observed Issue Potential Causes Recommended Solutions & Scientific Rationale
P-01 Significant streaking or tailing of the product spot/peak during silica gel chromatography (TLC/Column). 1. Compound Basicity: The pyridine nitrogen can interact strongly with acidic silanol groups on the silica surface. 2. Low Solubility: The compound may be crashing out on the column. 3. Inappropriate Solvent Polarity: The eluent may be too weak or too strong.1. Eluent Modification: Add a basic modifier like triethylamine (0.1-1%) or pyridine to your mobile phase. This neutralizes the acidic silica sites, preventing strong ionic interactions and improving peak shape. 2. Alternative Stationary Phase: Consider using neutral or basic alumina, or a reversed-phase (C18) column where separation is based on hydrophobicity rather than polarity.[1][2] 3. Solvent System Optimization: Use a solvent system with better solvating power for your compound, such as dichloromethane/methanol or chloroform/acetone, and perform a gradient elution.
P-02 Co-elution of the desired product with a structural isomer (e.g., 5H-benzopyrano[4,3-b]pyridine). Isomers often possess nearly identical polarity and molecular weight, making separation by standard normal-phase chromatography extremely difficult.[3]1. High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolving power.[1][2] Experiment with different stationary phases (e.g., cyano- or phenyl-bonded phases) that can offer alternative selectivity based on π-π interactions. 2. Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for separating diastereomers and positional isomers and is often more successful than HPLC for drug-like molecules.[4] 3. Recrystallization: Carefully screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexane, DMF) to exploit subtle differences in crystal lattice packing energy between isomers.
P-03 Persistent contamination with unreacted starting materials or reagents (e.g., salicylaldehydes, malononitrile, catalysts). The polarity of starting materials may be very similar to the product, or catalysts may be difficult to remove by chromatography alone.1. Acid-Base Extraction: Before chromatography, perform a liquid-liquid extraction. If your product is basic, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove basic impurities, then neutralize and re-extract. Use a dilute base wash (e.g., 1M NaOH) to remove acidic starting materials like phenols. 2. Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product.[5] 3. Catalyst Scavengers: For syntheses using catalysts like p-toluenesulfonic acid (p-TSA), a simple wash with aqueous sodium bicarbonate can be effective.[5][6]
P-04 Poor product recovery due to low solubility. The planar, heterocyclic core of many benzopyranopyridines contributes to strong intermolecular forces and low solubility in common organic solvents.[7]1. Solvent Selection for Recrystallization: Use higher-boiling point solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or dioxane, and precipitate the product by adding an anti-solvent (e.g., water, diethyl ether). 2. Trituration: If a suitable recrystallization solvent cannot be found, suspend the crude solid in a solvent where the impurities are soluble but the product is not. Stir or sonicate, then filter to collect the purified, insoluble product. 3. Preparative HPLC/SFC: For high-value compounds, preparative chromatography can purify the material directly from a solution in a strong solvent like DMF or DMSO, bypassing solubility issues in traditional column chromatography.

Purification & Analysis Workflow

The following diagram outlines a systematic workflow for progressing from a crude reaction mixture to a fully purified and characterized 5H-benzopyrano[2,3-b]pyridine derivative.

G crude Crude Reaction Mixture workup Aqueous Workup / Extraction (Acid-Base Wash) crude->workup solvent_removal Solvent Removal (Rotary Evaporation) workup->solvent_removal crude_solid Crude Solid solvent_removal->crude_solid purification_choice Purification Method Selection crude_solid->purification_choice column Flash Column Chromatography (Silica or Alumina) purification_choice->column High Loading Broad Polarity Diff. recrystallization Recrystallization / Trituration purification_choice->recrystallization Crystalline Solid High Purity Needed prep_hplc Preparative HPLC / SFC (For Isomer Separation) purification_choice->prep_hplc Isomers Present Low Solubility purity_check Purity Assessment column->purity_check recrystallization->purity_check prep_hplc->purity_check tlc TLC Analysis purity_check->tlc Quick Check lcms LC-MS Analysis purity_check->lcms Confirm Mass & Purity lcms->purification_choice Impure Re-purify final_product Purified Product (>95% Purity) lcms->final_product Purity Goal Met characterization Structural Characterization final_product->characterization nmr NMR (¹H, ¹³C) characterization->nmr hrms HRMS characterization->hrms

Caption: A general workflow for purification and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, first-pass purification method for a novel 5H-benzopyrano[2,3-b]pyridine derivative?

For most derivatives, flash column chromatography on silica gel remains the most versatile initial purification technique.[2] It allows for the separation of components with significantly different polarities. We recommend starting with a hexane/ethyl acetate solvent system and gradually increasing the polarity. If your compound is basic, pre-treating the silica slurry with 1% triethylamine or using it in the mobile phase is crucial to prevent streaking.

Q2: How can I confirm the purity and identity of my final compound?

A combination of techniques is essential for validation.

  • Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing purity. A single, sharp peak at multiple wavelengths is a good indicator. Liquid Chromatography-Mass Spectrometry (LC-MS) further confirms that the peak corresponds to the correct molecular weight of your target compound.[3]

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is non-negotiable for confirming the exact structure, connectivity, and stereochemistry of your molecule.[3]

  • Exact Mass: High-Resolution Mass Spectrometry (HRMS) provides the elemental composition, confirming the molecular formula with high accuracy.[3]

Q3: My purified, colorless product turns yellow or brown upon standing. What is causing this degradation and how can I prevent it?

This is likely due to oxidation. The electron-rich benzopyranopyridine system can be susceptible to air and light-induced oxidation, leading to the formation of colored impurities. To ensure stability, store your purified compounds under an inert atmosphere (nitrogen or argon), protected from light (in an amber vial), and at low temperatures (-20°C is recommended for long-term storage).

Detailed Protocol: Optimized Flash Column Chromatography

This protocol is designed for the purification of a moderately polar, basic 5H-benzopyrano[2,3-b]pyridine derivative.

1. Preparation of the Stationary Phase:

  • Choose a glass column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
  • Prepare a slurry of silica gel in your starting mobile phase (e.g., 95:5 Hexane/Ethyl Acetate).
  • To mitigate basic compound tailing, add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v).
  • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane or chloroform).
  • Add a small amount of silica gel to this solution (approx. 1-2 times the weight of your crude material).
  • Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This "dry loading" method prevents dissolution issues at the top of the column and results in sharper bands.
  • Gently add the dry-loaded sample to the top of the packed silica bed.

3. Elution and Fraction Collection:

  • Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 0.5% Et₃N).
  • Collect fractions and monitor the elution progress using Thin Layer Chromatography (TLC).
  • Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. A typical gradient might be stepping from 5% to 10%, 20%, and then 50% Ethyl Acetate in Hexane (always containing 0.5% Et₃N).
  • Once the desired product begins to elute, you may switch to an isocratic (constant) solvent composition to carefully collect all product-containing fractions.

4. Product Isolation:

  • Combine the pure fractions as identified by TLC.
  • Remove the solvent using a rotary evaporator.
  • Place the final product under high vacuum to remove any residual solvent and triethylamine.

This comprehensive guide should equip you with the knowledge to tackle the purification of 5H-benzopyrano[2,3-b]pyridine derivatives with confidence. Remember that every compound is unique, and a logical, stepwise approach to troubleshooting is the key to success.

References

  • Ukawa, K., Ishiguro, T., Wada, Y., & N., A. (n.d.).
  • BenchChem. (n.d.). Analytical Techniques for the Characterization of Tetrahydropyridine Isomers. BenchChem.
  • Özlem, C. (2016).
  • Coskun, O. (2016).
  • Sketchy MCAT. (2023). Chromatography: Techniques & Types (Full Lesson) | Organic Chemistry. YouTube.
  • Heber, D., et al. (n.d.). Synthesis of 5H‐[8]benzopyrano[4,3‐b]pyridin‐5‐ones containing an azacannabinoidal structure. ResearchGate.

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds.
  • Unknown author. (n.d.). Synthetic pathway for the synthesis of benzopyrano-pyrimidines derivatives 1–6.
  • Obafemi, C. A., et al. (2006).
  • Mishra, S., & Ghosh, R. (2012). K2CO3-Mediated, One-Pot, Multicomponent Synthesis of Medicinally Potent Pyridine and Chromeno[2,3-b]pyridine Scaffolds. Semantic Scholar.
  • Ali, S., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. MDPI.
  • El-Dean, A. M. K., et al. (n.d.). Synthetic Approaches Towards 5H-[8]Benzopyrano[3,4-c]pyridin-5-ones. ResearchGate.

  • Santa Cruz Biotechnology. (n.d.). 2-Amino-5-oxo-5H-(1) benzopyrano-(2,3-b)-pyridine-3-carbonitrile. SCBT.
  • Unknown author. (n.d.).
  • Peruncheralathan, S., et al. (2005). Diastereoselective synthesis of some novel benzopyranopyridine derivatives. Beilstein Journal of Organic Chemistry.
  • Ishiguro, T., et al. (1985). Synthesis of the metabolites and degradation products of 2-amino-7-isopropyl-5-oxo-5H-[8]benzopyrano[2,3-b]pyridine-3- carboxylic acid (Amoxanox). Chemical & Pharmaceutical Bulletin.

  • Ghorbani-Vaghei, R., & Amiri, M. (2022).
  • Rout, S. K., et al. (2022). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega.
  • Chekotilo, A. A., et al. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][8][9]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Molecules.

  • Zaleska, M., et al. (2023). Ammonium Salts of 5-(3-Chromenyl)-5H-chromeno[2,3-b]pyridines. MDPI. w=)

Sources

Technical Support Center: By-product Identification in 5H-Benzopyrano[2,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing challenges in the synthesis of 5H-benzopyrano[2,3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding by-product formation in these critical reactions. Our focus is to move beyond simple procedural steps and delve into the mechanistic underpinnings of side reactions, empowering you to optimize your synthetic strategies.

Troubleshooting Guide: Navigating Unexpected Outcomes

This section addresses common problems encountered during the synthesis of 5H-benzopyrano[2,3-b]pyridines, offering a structured approach to identifying and mitigating the formation of unwanted by-products.

Issue 1: Formation of Deeply Colored, Insoluble Materials ("Tarring")

Question: My reaction mixture has turned dark brown/black, and I've isolated an intractable solid. What is causing this, and how can I prevent it?

Answer: The formation of dark, polymeric material is a frequent issue, often indicative of decomposition or polymerization side reactions.[1] This can be triggered by several factors, particularly when employing high temperatures or strong acids/bases.

Causality and Mechanistic Insight: The likely culprit is the instability of intermediates under the reaction conditions. For instance, in Friedländer-type syntheses, which are common for this scaffold, the initial aldol or Schiff base intermediates can be prone to self-condensation or polymerization, especially at elevated temperatures.[2][3] The presence of highly activated aromatic rings or reactive functional groups can exacerbate this issue.

Troubleshooting Workflow:

A Observation: Dark, Insoluble By-products B Investigate Reaction Temperature A->B High heat can cause degradation C Evaluate Catalyst Choice & Loading B->C Strong acids/bases can promote side reactions D Assess Purity of Starting Materials C->D Impurities can initiate polymerization E Consider Solvent Effects D->E Solvent may not stabilize intermediates

Caption: Troubleshooting workflow for tar formation.

Recommended Protocols:

  • Temperature Optimization: Begin by running the reaction at a lower temperature. If the reaction rate is too slow, consider a more active but milder catalyst system. Monitor progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction completion and by-product formation.[4]

  • Catalyst Screening: If using a strong acid like p-toluenesulfonic acid, consider switching to a Lewis acid such as ZrCl₄ or a milder Brønsted acid.[4][5] In base-catalyzed reactions, weaker bases like piperidine may be preferable to stronger alkoxides.[6]

  • Starting Material Purity: Ensure all reactants, especially aldehydes and aminopyridines, are pure. Aldehydes can oxidize to carboxylic acids, which can interfere with the reaction, while impurities in amines can act as catalysts for polymerization.[4]

Issue 2: Presence of an Isomeric By-product with Similar Polarity

Question: My NMR spectrum shows a mixture of two closely related products, and they are difficult to separate by column chromatography. How can I identify the by-product and improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in the synthesis of fused heterocyclic systems like 5H-benzopyrano[2,3-b]pyridines, particularly when using unsymmetrical starting materials.[4] For example, in a Friedländer annulation, the initial condensation can occur at two different sites of an unsymmetrical ketone.[7]

Causality and Mechanistic Insight: The regiochemical outcome is often dictated by the relative reactivity of the enolizable positions of the ketone component and the electrophilicity of the carbonyl on the 2-aminoaryl aldehyde or ketone. The reaction conditions, including the choice of catalyst and solvent, can influence the kinetic versus thermodynamic control of the initial condensation step.[4]

By-product Identification Workflow:

A Observation: Isomeric Mixture B 1. High-Resolution Mass Spectrometry (HRMS) A->B Confirm same molecular formula C 2. 2D NMR Spectroscopy (COSY, HMBC, NOESY) B->C Elucidate connectivity and spatial relationships D 3. Compare to Literature Data C->D Check for known isomers E 4. X-ray Crystallography (if possible) C->E Unambiguous structure determination

Caption: Workflow for identifying isomeric by-products.

Recommended Protocols for Improving Regioselectivity:

  • Catalyst and Solvent Screening: Systematically vary the catalyst (e.g., from a Brønsted acid to a Lewis acid) and the solvent polarity.[8] A less polar solvent might favor a specific transition state, leading to higher selectivity.

  • Use of Pre-formed Enol Equivalents: Instead of a ketone, consider using a pre-formed enamine, enol ether, or enolate to direct the initial bond formation to a specific carbon.

  • Blocking Groups: If one of the reactive methylene groups can be temporarily blocked with a group that can be removed later in the synthesis, this can be an effective strategy to force the reaction to proceed at the desired position.

ParameterCondition A (Low Selectivity)Condition B (Improved Selectivity)Rationale
Catalyst p-TsOH in EthanolZrCl₄ in DichloromethaneLewis acids can coordinate with reactants differently, influencing the transition state.[4]
Temperature 80°C (Reflux)Room TemperatureLower temperatures often favor the kinetically controlled product, which may be the desired isomer.[8]
Reactant Unsubstituted KetoneKetone with a blocking groupPhysically prevents reaction at one of the α-carbons.
Issue 3: Incomplete Cyclization Leading to Stable Intermediates

Question: I've isolated a product that appears to be an uncyclized intermediate, such as an enaminone or a chalcone-like structure. Why is the final ring-closing step failing?

Answer: The failure of the final cyclization and dehydration steps can be due to several factors, including insufficient activation for the cyclization, steric hindrance, or the formation of a thermodynamically stable, uncyclized intermediate.

Causality and Mechanistic Insight: In many syntheses of 5H-benzopyrano[2,3-b]pyridines, the final step is an intramolecular cyclization followed by dehydration to form the aromatic pyridine ring.[9] If the nucleophilicity of the attacking group or the electrophilicity of the accepting group is low, this step can be slow or may not occur at all. Steric hindrance near the reaction centers can also raise the activation energy for the cyclization.

Troubleshooting and Optimization:

  • Stronger Catalyst/Harsher Conditions: If the reaction is stalling at an intermediate, it may require more forcing conditions to proceed. This could involve switching to a stronger acid or base, or increasing the reaction temperature. However, this must be balanced against the risk of decomposition.[8]

  • Change in Solvent: Switching to a high-boiling point, polar aprotic solvent like DMF or DMSO can sometimes facilitate the final cyclization step by better solvating the transition state.

  • Microwave Irradiation: Microwave-assisted synthesis can often provide the necessary energy to overcome the activation barrier for cyclization in a shorter time frame, potentially reducing the formation of degradation by-products.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of by-products in multicomponent reactions leading to 5H-benzopyrano[2,3-b]pyridines?

A1: In multicomponent reactions, where several starting materials are combined in a single pot, a variety of by-products can form.[10] These often arise from competing reaction pathways. For example, in a reaction involving salicylaldehyde, an active methylene nitrile (like malononitrile), and an amine, you might observe:

  • 2-Amino-4H-chromene derivatives: These can form from the reaction of salicylaldehyde and the active methylene compound without the incorporation of the pyridine precursor.[11]

  • Self-condensation products of salicylaldehyde: Under basic conditions, salicylaldehyde can undergo self-condensation.

  • Michael addition adducts: If an α,β-unsaturated ketone is an intermediate, it may undergo Michael addition with another nucleophile present in the reaction mixture instead of the desired intramolecular cyclization.[12]

Q2: How can I use TLC to effectively monitor my reaction for by-product formation?

A2: Thin Layer Chromatography (TLC) is an invaluable tool for real-time reaction monitoring.[4]

  • Baseline (T=0): Run a TLC of your starting materials to have a reference for their Rf values.

  • Co-spotting: Spot your starting materials and the reaction mixture in the same lane to clearly see the consumption of reactants.

  • Time Points: Take samples from the reaction at regular intervals (e.g., every 30 minutes) to track the appearance of the product spot and any new spots corresponding to by-products.

  • Visualization: Use a combination of visualization techniques. UV light (254 nm) is excellent for aromatic compounds.[4] Staining with iodine vapor or a potassium permanganate dip can reveal by-products that are not UV-active.

Q3: My mass spectrometry data shows a peak corresponding to the dimer of my expected product. What could be the cause?

A3: Dimerization can occur if a reactive intermediate is formed that can react with another molecule of the product or a precursor. For example, if the 5H-position is deprotonated, the resulting anion could potentially act as a nucleophile. Alternatively, oxidative coupling reactions can sometimes occur, especially if trace metals or oxygen are present. Carefully review the reaction mechanism to identify potential reactive intermediates and consider performing the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative side reactions.[13]

Q4: I am attempting a synthesis via a Friedländer annulation. What are the characteristic by-products of this reaction?

A4: The Friedländer synthesis, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a powerful method.[2][3] However, it is not without potential pitfalls. Common by-products include:

  • Self-condensation of the α-methylene ketone: Under basic conditions, the ketone can undergo an aldol condensation with itself.

  • Knoevenagel condensation products: If the reaction is run under conditions that favor the initial condensation but not the subsequent cyclization, a stable α,β-unsaturated intermediate may be isolated.

  • Unusual rearrangements: In some cases, unexpected rearrangements can occur, leading to different heterocyclic cores entirely.[14]

Experimental Protocols

Protocol 1: Analytical TLC for Reaction Monitoring
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a faint pencil line approximately 1 cm from the bottom of the plate.

  • Spotting: Using a capillary tube, spot the starting materials, any co-reagents, and the reaction mixture on the baseline. Keep the spots small and distinct.

  • Eluent Selection: Choose an eluent system (e.g., a mixture of hexane and ethyl acetate) where the desired product has an Rf value of approximately 0.3-0.4.

  • Development: Place the plate in a developing chamber containing the eluent. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under UV light (254 nm and/or 365 nm). If necessary, use a staining agent like iodine or potassium permanganate.

  • Analysis: Observe the disappearance of starting material spots and the appearance of the product spot. Note the presence of any new spots, which indicate by-product formation.

References

  • Elinson, M.N., Ryzhkova, Y.E., & Ryzhkov, F.V. (2020). Multicomponent design of chromeno[2,3-b]pyridine systems. Molecules, 25(22), 5467. [Link]

  • Reddy, T. S., et al. (2012). Diastereoselective synthesis of some novel benzopyranopyridine derivatives. Beilstein Journal of Organic Chemistry, 8, 1753–1759. [Link]

  • Heber, D., & Berghaus, R. (1994). Synthesis of 5H‐[10]benzopyrano[4,3‐b]pyridin‐5‐ones containing an azacannabinoidal structure. Archiv der Pharmazie, 327(5), 307-312. [Link]

  • Kumar, R., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(19), 6593. [Link]

  • Aziz, G., et al. (2014). One-pot synthesis of benzopyrano[2,3-d]pyrimidine derivatives catalyzed by LDHs@Propyl-ANDSA. ResearchGate. [Link]

  • Boruah, R. C., et al. (2005). and pyrido[2,3-b]quinolines from simple acetanilides via intramolecular. IR@NEIST. [Link]

  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemical Reviews, 109(6), 2652-2671. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Organic Chemistry Portal. [Link]

  • Marco-Contelles, J., et al. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652-2671. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • Haddadin, M. J., et al. (2012). Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. Tetrahedron Letters, 53(38), 5104–5107. [Link]

  • Al-Omran, F., et al. (2005). Synthetic Approaches Towards 5H-[10]Benzopyrano[3,4-c]pyridin-5-ones. Journal of Chemical Research, 2005(1), 39-41. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 5H-Benzopyrano[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5H-benzopyrano[2,3-b]pyridine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with this valuable heterocyclic scaffold. Drawing from established literature and field expertise, this document provides in-depth, actionable solutions in a direct question-and-answer format to help you improve reaction yields, minimize side products, and streamline your purification processes.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the synthesis of 5H-benzopyrano[2,3-b]pyridines, which are commonly prepared via multi-component reactions (MCRs). A typical approach involves the condensation of a salicylaldehyde derivative, malononitrile, and a secondary amine.[1]

Issue 1: My reaction yield is consistently low or I'm getting no desired product.

Question: I'm attempting a three-component synthesis of a 5H-benzopyrano[2,3-b]pyridine derivative, but the yield is poor (<30%) or I only recover starting materials. What are the primary factors to investigate?

Answer: Low or no yield in this synthesis is a frequent problem that typically points to one of four areas: reactant purity, catalyst efficacy, reaction conditions, or inadequate reaction monitoring. The reaction, often proceeding through a series of tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization steps, is sensitive to subtle variations in these parameters.

A logical workflow for troubleshooting this issue is essential. Start by verifying the integrity of your inputs before optimizing the reaction environment itself.

Troubleshooting_Workflow start Low or No Yield Issue reagents 1. Verify Reactant Purity (Salicylaldehyde, Malononitrile, Amine) start->reagents catalyst 2. Evaluate Catalyst (Type, Loading, Activity) reagents->catalyst Reactants OK conditions 3. Optimize Reaction Conditions (Solvent, Temperature, Time) catalyst->conditions Catalyst OK monitoring 4. Implement In-Process Monitoring (TLC) conditions->monitoring Conditions Optimized success Yield Improved monitoring->success Process Controlled Reaction_Mechanism cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization & Tautomerization cluster_3 Potential Side Reactions A Salicylaldehyde + Malononitrile B 2-((2-hydroxyphenyl)methylene)malononitrile (Knoevenagel Adduct) A->B Base/Acid -H₂O D Open-Chain Adduct B->D G Formation of 2-amino-4H-chromenes B->G C Secondary Amine (e.g., Piperidine) C->D E Desired Product: 5H-benzopyrano[2,3-b]pyridine D->E Ring Closure F Dimerization/Polymerization of Malononitrile

Sources

Technical Support Center: A Troubleshooting Guide for Multi-Component Reactions Involving Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for multi-component reactions (MCRs) involving pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic tools. Pyridine scaffolds are central to pharmaceuticals and functional materials, and their synthesis via MCRs offers efficiency and molecular diversity.[1][2][3] However, these reactions can be sensitive to various parameters, leading to challenges in yield, purity, and reproducibility.

This guide provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during your experiments. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for robust and successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Hantzsch pyridine synthesis is resulting in a disappointingly low yield. What are the primary causes and how can I systematically improve it?

Low yields in the Hantzsch synthesis, a cornerstone MCR for producing dihydropyridines and subsequently pyridines, are a common frustration.[4] The classical one-pot approach often grapples with harsh reaction conditions and prolonged reaction times, which can negatively impact product yield.[5][6] The issues can typically be traced back to two main areas: suboptimal reaction conditions and inefficient final aromatization.

Root Cause Analysis & Solutions:

  • Inefficient Reaction Conditions: The traditional reliance on refluxing ethanol can be sluggish and lead to side reactions.[4] To address this, a systematic optimization of your reaction parameters is crucial.

    • Catalyst Choice: The reaction is often accelerated by a catalyst. Consider screening both Brønsted and Lewis acids. p-Toluenesulfonic acid (PTSA) has been shown to significantly boost yields, sometimes to over 90%, especially when combined with techniques like ultrasonic irradiation in aqueous micelles.[4][5] For solvent-free conditions, γ-Al2O3 nanoparticles at elevated temperatures (e.g., 90°C) can also provide high yields in shorter times.[4]

    • Energy Input: Conventional heating can be slow. Microwave-assisted synthesis is an excellent alternative, often leading to excellent yields (82%-94%) and dramatically reduced reaction times (2-7 minutes).[5]

    • Solvent Selection: While ethanol is common, exploring other solvents or even solvent-free conditions can be beneficial.[7][8] The choice of solvent can influence reactant solubility and the stability of intermediates.[9] For instance, in some pyridine MCRs, changing the solvent from ethanol to acetonitrile can overcome issues with sterically hindered aldehydes.[10][11]

  • Incomplete Oxidation of the Dihydropyridine Intermediate: The Hantzsch reaction initially forms a 1,4-dihydropyridine (1,4-DHP), which must be aromatized to the final pyridine product.[6][12] Incomplete oxidation is a frequent culprit for low yields.

    • Oxidant Selection: Classical oxidants like nitric acid, potassium permanganate (KMnO₄), and chromium trioxide (CrO₃) can be effective but are often harsh, leading to side products and difficult workups.[5][6] Milder and more efficient alternatives should be considered. Iodine in refluxing methanol is a good option.[4][6] One-pot syntheses with direct aromatization using ferric chloride have also proven effective.[5][6]

Troubleshooting Workflow:

To systematically address low yields, a logical progression of experimental adjustments is recommended. The following flowchart illustrates a decision-making process for optimizing your Hantzsch reaction.

Troubleshooting_Workflow start Low Yield in Hantzsch Synthesis check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_oxidation Is the Dihydropyridine Intermediate Isolated? start->check_oxidation optimize_catalyst Screen Catalysts (e.g., PTSA, γ-Al2O3) check_conditions->optimize_catalyst If conditions are suboptimal optimize_oxidant Optimize Oxidation Step (Screen Milder Oxidants) check_oxidation->optimize_oxidant Yes analyze_byproducts Identify Byproducts (NMR, LC-MS) check_oxidation->analyze_byproducts No optimize_energy Consider Alternative Energy Sources (Microwave, Ultrasound) optimize_catalyst->optimize_energy optimize_energy->analyze_byproducts optimize_oxidant->analyze_byproducts success Improved Yield analyze_byproducts->success

Caption: A systematic workflow for troubleshooting low yields in Hantzsch pyridine synthesis.

Q2: I'm observing significant side product formation. How can I improve the selectivity of my pyridine MCR?

Poor selectivity is a common issue in MCRs where multiple reaction pathways can compete, leading to a mixture of products and consuming your starting materials.[5]

Strategies to Enhance Selectivity:

  • Temperature Control: Reaction temperature can have a differential effect on the rates of competing reactions. Systematically varying the temperature (both increasing and decreasing) can help favor the desired reaction pathway.[5]

  • Order of Reagent Addition: In many cases, a stepwise addition of reagents can prevent the formation of side products.[5] For unsymmetrical Hantzsch reactions, for example, pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can lead to a cleaner reaction.[4]

  • Catalyst Influence: The choice of catalyst can significantly influence selectivity. For instance, in the synthesis of pyridine-3,5-dicarbonitriles, an amine base like piperidine in ethanol may favor one pathway, while an ionic base like tetrabutylammonium hydroxide (TBAH) in acetonitrile can promote another, especially in the final oxidation step.[10][11]

  • Stoichiometry: Carefully controlling the stoichiometry of your reactants is crucial. An excess of one component might favor an undesired pathway.[5]

Common Side Reactions in Hantzsch Synthesis:

The Hantzsch reaction can be accompanied by the formation of several byproducts. Understanding these can aid in their prevention.

Side ProductProbable CauseMitigation Strategy
Michael Adducts Incomplete cyclization.Use a catalyst to promote cyclization; increase reaction time or temperature.[8]
Over-oxidation Products Harsh oxidizing conditions.Use milder oxidizing agents (e.g., iodine, ferric chloride).[5][6]
Unreacted Intermediates Inefficient reaction progression.Optimize catalyst, temperature, and reaction time. Monitor by TLC.[8]
Q3: My catalyst seems to deactivate during the reaction. What are the potential causes and solutions, especially when dealing with pyridine's nitrogen?

Catalyst deactivation is a significant challenge, particularly in cross-coupling reactions involving pyridine substrates. The Lewis basic nitrogen atom in the pyridine ring can be a potent inhibitor.[13]

Mechanisms of Deactivation and Countermeasures:

  • Catalyst Poisoning by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., palladium), forming stable, inactive complexes that halt the catalytic cycle.[13] This is often termed the "2-pyridyl problem" when the coupling site is adjacent to the nitrogen.[13]

    • Solution: Employ sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos). The bulkiness of these ligands can disfavor the coordination of the pyridine nitrogen. Using well-defined pre-catalysts can also ensure the efficient generation of the active catalytic species.[13]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at high concentrations or elevated temperatures.[13]

    • Solution: Adjusting the reaction concentration and temperature can help mitigate this.

  • Coking and Surface Fouling: In some high-temperature gas-phase reactions, reactants and products can lead to coke formation on the catalyst surface, blocking active sites.[14]

    • Solution: This is less common in solution-phase MCRs but highlights the importance of maintaining a clean reaction environment.

Visualizing Catalyst Poisoning:

The coordination of the pyridine substrate to the active catalyst is a key deactivation pathway.

Catalyst_Poisoning Active_Catalyst Active Pd(0) Catalyst Inactive_Complex Inactive Pd-Pyridine Complex Active_Catalyst->Inactive_Complex Coordination Pyridine Pyridine Substrate Pyridine->Inactive_Complex Inactive_Complex->Inactive_Complex Halts Catalytic Cycle

Caption: The pyridine nitrogen coordinates to the active catalyst, leading to an inactive complex and halting the catalytic cycle.[13]

Q4: I'm facing difficulties in purifying my pyridine product. What are some effective strategies?

Purification of pyridine derivatives can be challenging due to their physical properties and potential impurities.

Common Purification Hurdles and Solutions:

  • Residual Water: Pyridine is hygroscopic and forms an azeotrope with water, making simple distillation ineffective for complete removal.[15]

    • Protocol: For initial drying, treat the pyridine with solid potassium hydroxide (KOH). For anhydrous pyridine, reflux over calcium hydride (CaH₂) followed by distillation.[15]

  • Close-Boiling Impurities: Homologues like picolines and lutidines often have boiling points close to pyridine, complicating purification by distillation.[15]

    • Solution: Fractional distillation with a high-efficiency column is often necessary. In some cases, derivatization to a solid salt, followed by recrystallization and regeneration of the free base, can be an effective strategy.

  • Product Isolation: In MCRs, the final product might be soluble in the reaction solvent, making isolation difficult.

    • Solution: After reaction completion, if the product is a solid, it can often be precipitated by adding a non-solvent or by cooling the reaction mixture. The crude product can then be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[5]

Experimental Protocols

Protocol 1: Microwave-Assisted Hantzsch Synthesis

This protocol provides a general guideline and may require optimization for specific substrates.

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and a nitrogen source (e.g., ammonium acetate, 1.5 mmol).[5]

  • Solvent: Add a suitable solvent such as ethanol (3-5 mL).[5]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]

Protocol 2: Purification of Pyridine by Drying and Distillation

This protocol is for obtaining anhydrous pyridine.

  • Pre-drying: Add solid KOH pellets (approximately 10-20 g/L) to the pyridine in a flask and let it stand overnight with occasional swirling.[15]

  • Decanting: Carefully decant the pyridine from the KOH pellets into a dry distillation flask.[15]

  • Adding Drying Agent: Add calcium hydride (CaH₂) powder (approximately 5-10 g/L) to the decanted pyridine. Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the setup is not sealed.[15]

  • Refluxing: Fit the flask with a reflux condenser protected by a drying tube and reflux the mixture for a few hours to ensure complete reaction with any residual water.[15]

  • Distillation: Distill the pyridine under an inert atmosphere (e.g., nitrogen or argon), collecting the fraction at the correct boiling point (115°C).

  • Storage: Store the purified, anhydrous pyridine in a tightly sealed, dark glass bottle over molecular sieves to protect it from moisture and light.[15]

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • Guo, K., Thompson, M. J., & Chen, B. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry. Retrieved from [Link]

  • Guo, K., Thompson, M. J., & Chen, B. (2009). Exploring catalyst and solvent effects in the multicomponent synthesis of pyridine-3,5-dicarbonitriles. PubMed. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates.
  • ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a). [Image]. Retrieved from [Link]

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Tyagi, P. K., & Kapoord, B. (2024). Hantzsch reaction: The important key for pyridine/dihydropyridine synthesis. Synthetic Communications. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • MDPI. (n.d.). Green and Eco-Friendly Multicomponent Synthesis of 2-Hydroxypyridines Under Free Solvent Conditions. Chemproc. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • ResearchGate. (n.d.). Study on catalyst deactivation kinetics of pyridine chlorination. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Multicomponent synthesis of pyridines. [Image]. Retrieved from [Link]

  • Bohrium. (2022). A mini-review on the multicomponent synthesis of pyridine derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Catalysts. Retrieved from [Link]

  • MDPI. (2023). Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives using multicomponent reactions. Retrieved from [Link]

Sources

Pyridine Synthesis Core Support Center: A Guide to Managing Side Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine ring synthesis. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of constructing the pyridine scaffold. The following troubleshooting guides and FAQs address common side reactions and provide actionable, field-tested solutions to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch pyridine synthesis is producing a significant amount of an oxidized, aromatized by-product, even before I introduce an oxidizing agent. What is happening and how can I prevent it?

A1: This is a common issue in Hantzsch synthesis, often referred to as "self-aromatization" or premature oxidation of the initially formed 1,4-dihydropyridine (1,4-DHP) intermediate.

Mechanism Insight: The 1,4-DHP intermediate is susceptible to oxidation. This can be facilitated by various factors in the reaction medium, including atmospheric oxygen, excess nitric acid (if used as a catalyst), or even disproportionation reactions where one molecule of DHP is oxidized to the pyridine while another is reduced.

Troubleshooting Steps:

  • Inert Atmosphere: The most effective first step is to run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the presence of atmospheric oxygen, a primary culprit for premature oxidation.

  • Control of Acidity: If using an acid catalyst like acetic acid, ensure the stoichiometry is correct. Excessive acid can sometimes promote side reactions. For sensitive substrates, consider using a milder catalyst such as iodine or a Lewis acid.

  • Temperature Management: Hantzsch reactions can be exothermic. Running the reaction at a lower, controlled temperature (e.g., room temperature or slightly below) can slow down the rate of side reactions, including premature oxidation.

  • Delayed Oxidant Addition: If your protocol involves a final oxidation step to aromatize the 1,4-DHP, ensure the initial condensation reaction has gone to completion before adding the oxidizing agent (e.g., ceric ammonium nitrate, manganese dioxide).

Q2: In my Bohlmann-Rahtz pyridine synthesis, I'm observing low yields and the formation of polymeric tars. What are the likely causes?

A2: The Bohlmann-Rahtz synthesis involves the condensation of an enamine with an α,β-unsaturated ketone (or ynone). The formation of polymeric material is a frequent challenge, typically arising from self-polymerization of the starting materials or intermediates.

Causality:

  • Enamine Instability: Enamines can be sensitive to moisture and acid, leading to hydrolysis back to the parent ketone and amine, which can then participate in undesired side reactions.

  • Michael Addition Reversibility: The initial Michael addition step can be reversible. If the subsequent cyclization and elimination steps are slow, the starting materials can revert and undergo self-condensation or polymerization.

Mitigation Strategies:

  • High-Purity Reagents: Ensure your enamine and α,β-unsaturated carbonyl compound are pure. Distill or recrystallize them if necessary.

  • Solvent Choice: Aprotic solvents are generally preferred to minimize enamine hydrolysis. Toluene or dioxane are common choices.

  • Catalyst Optimization: While often run thermally, some variations benefit from a catalyst to promote the cyclization step. Lewis acids or mild protic acids can sometimes accelerate the desired pathway over polymerization. Experiment with catalytic amounts of p-toluenesulfonic acid (p-TsOH).

  • Concentration Effects: Running the reaction at a higher dilution can sometimes disfavor intermolecular polymerization reactions relative to the intramolecular cyclization.

Troubleshooting Guide: Specific Side Reactions & Solutions

This section provides a more in-depth look at specific side reactions and offers detailed protocols for their management.

Issue 1: Formation of N-Oxide By-products in Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a powerful method but can be complicated by the formation of pyridine N-oxides, especially when using strong oxidizing agents or when the reaction conditions are not carefully controlled.

Mechanism of N-Oxide Formation: The pyridine nitrogen is nucleophilic and can be oxidized by various reagents, sometimes present as impurities or formed in situ.

Workflow for Minimizing N-Oxide Formation:

cluster_0 Kröhnke Synthesis Workflow start Start: Combine α-pyridinium methyl ketone salt, α,β-unsaturated carbonyl, and ammonium acetate reaction Reaction under reflux (e.g., in acetic acid) start->reaction workup Aqueous workup and extraction reaction->workup side_product N-Oxide By-product reaction->side_product Side Reaction (Oxidative Conditions) product Desired Pyridine Product workup->product Major Pathway

Caption: Workflow of the Kröhnke synthesis highlighting the potential for N-oxide formation.

Protocol for Reduction of N-Oxide Contamination:

If N-oxide formation is unavoidable, a post-synthesis reduction step can be employed.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture containing the pyridine and pyridine N-oxide in a suitable solvent like ethanol or acetic acid.

  • Reducing Agent: Add a reducing agent. A common and effective choice is phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃). Add it portion-wise at 0 °C as the reaction can be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until all the N-oxide is consumed.

  • Quenching and Workup: Carefully quench the reaction by pouring it onto ice and neutralizing with a base like sodium bicarbonate. Extract the desired pyridine product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it.

  • Purification: Purify the product via column chromatography.

Issue 2: Regioselectivity Issues in Unsymmetrical Pyridine Synthesis

When using unsymmetrical precursors, such as in the Hantzsch synthesis with two different β-dicarbonyl compounds, a mixture of regioisomers can be formed.

Controlling Regioselectivity:

The key to controlling which regioisomer is formed lies in exploiting the differential reactivity of the starting materials.

Comparative Strategies for Regiocontrol:

StrategyPrincipleAdvantagesDisadvantages
Stepwise Synthesis The more reactive β-dicarbonyl compound is first condensed with the aldehyde, followed by the addition of the second β-dicarbonyl and the ammonia source.High regioselectivity can be achieved.Requires a multi-step procedure which can be more time-consuming.
Use of Pre-formed Enamines An enamine is formed from one of the β-dicarbonyls and ammonia, which is then reacted with the aldehyde and the other β-dicarbonyl.Good control over the regiochemical outcome.Requires the isolation of the enamine intermediate.
Directed Cyclization Introducing a directing group on one of the reactants can favor one cyclization pathway over the other.Can provide excellent selectivity in a one-pot reaction.Requires the synthesis of specialized starting materials.

Illustrative Diagram of Regiochemical Control:

cluster_1 Regiocontrol in Hantzsch Synthesis start_materials Aldehyde (R-CHO) + β-ketoester 1 + β-ketoester 2 + NH3 one_pot One-Pot Reaction start_materials->one_pot stepwise Stepwise Addition start_materials->stepwise isomers Mixture of Regioisomers one_pot->isomers single_isomer Single Regioisomer stepwise->single_isomer

Caption: Comparison of one-pot vs. stepwise approaches for controlling regioselectivity.

References

  • Title: The Hantzsch Dihydropyridine Synthesis Source: Chemical Reviews URL: [Link]

  • Title: Bohlmann-Rahtz Pyridine Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]

Technical Support Center: Optimizing Catalyst Loading for Benzopyranopyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of benzopyranopyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of catalyst loading optimization for this important class of heterocyclic compounds. Our goal is to empower you with the knowledge to enhance reaction efficiency, improve product yields, and ensure the reproducibility of your results.

Part 1: The Critical Role of Catalyst Loading

The synthesis of the benzopyranopyridine core often relies on catalytic reactions, where the amount of catalyst used—the "catalyst loading"—is a pivotal parameter. Insufficient catalyst can lead to sluggish or incomplete reactions, while excessive amounts can result in unwanted side reactions, increased costs, and difficulties in purifying the final product.[1] Finding the optimal catalyst loading is therefore a balancing act that is crucial for an efficient and selective synthesis.

This guide will walk you through common challenges and their solutions, grounded in established chemical principles and supported by authoritative references.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of benzopyranopyridines, with a focus on how catalyst loading and related factors can be the root cause.

Issue 1: Low Reaction Yield or Incomplete Conversion

Q: My reaction is giving a very low yield, or the starting material is not being fully consumed. What are the likely causes related to the catalyst?

A: Low yield is a frequent challenge in complex organic syntheses.[2] When troubleshooting, it's essential to consider several catalyst-related factors:

  • Insufficient Catalyst Loading: The most straightforward cause is that the amount of active catalyst is too low to drive the reaction to completion within a reasonable timeframe. For challenging substrates, which can include those with multiple coordination sites like the pyridine nitrogen and the pyran oxygen in your core structure, a higher initial catalyst loading may be necessary.[3][4]

  • Catalyst Deactivation or Poisoning: The catalyst may be losing its activity over the course of the reaction.[5] This can be caused by:

    • Impurities: Trace impurities in your starting materials, solvents, or reagents can act as catalyst poisons.[3] For instance, sulfur-containing impurities can irreversibly bind to and deactivate palladium catalysts.[5]

    • Atmospheric Contamination: Exposure to oxygen can deactivate many common catalysts, particularly palladium-based systems.[3]

    • Thermal Degradation: If the reaction is run at high temperatures for extended periods, the catalyst itself may degrade.[5]

  • Inefficient Pre-catalyst Activation: If you are using a pre-catalyst that needs to be activated in situ (e.g., Pd(OAc)₂), the conditions may not be optimal for generating the active catalytic species.[4]

Systematic Solutions:

  • Incrementally Increase Catalyst Loading: If you suspect the loading is too low, increase it in a stepwise manner (e.g., from 1 mol% to 2 mol%, then to 5 mol%).[3] Monitor the reaction progress at each step to see if there is an improvement.

  • Verify Reagent and Solvent Purity: Ensure all your reagents are of high purity and that your solvents are anhydrous and properly degassed to remove oxygen.[3]

  • Maintain an Inert Atmosphere: Use standard techniques to maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction setup and duration.[3]

  • Consider Catalyst Addition in Portions: If you suspect catalyst degradation over time, try adding the catalyst in multiple portions throughout the reaction instead of all at once.[3]

  • Screen Different Catalysts: If increasing the loading of your current catalyst doesn't help, consider screening other types. For example, if you are using a simple palladium source, switching to a more robust pre-formed catalyst or one with bulky, electron-rich ligands might be beneficial.[4]

Issue 2: Formation of Side Products and Poor Selectivity

Q: My reaction is producing a significant amount of side products, leading to a complex mixture and difficult purification. How can I improve selectivity?

A: Poor selectivity is often a sign that your catalytic system is promoting undesired reaction pathways.[6] Here's how catalyst loading can play a role:

  • High Catalyst Loading: While sometimes necessary for reactivity, excessively high catalyst loadings can lead to an increase in side reactions, such as homocoupling of starting materials.[1][3]

  • Incorrect Catalyst-to-Ligand Ratio: The ratio of your metal source to the ligand is critical. An improper ratio can lead to the formation of different active species, some of which may promote side reactions.[3]

  • Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the reactivity and selectivity of the metal center. A ligand that is not well-suited for your specific transformation may not effectively prevent side reactions.[7]

Systematic Solutions:

  • Optimize Catalyst Loading: Create a systematic study where you vary the catalyst loading and analyze the product distribution at each level. A lower catalyst loading may favor the desired reaction pathway. The table below illustrates a hypothetical optimization.

Catalyst Loading (mol%)Desired Product Yield (%)Main Side Product (%)
1.06525
2.0 85 10
5.07020
10.05535
  • Screen Catalyst-to-Ligand Ratios: If you are preparing your catalyst in situ, screen different ratios (e.g., 1:1, 1:1.5, 1:2) to find the optimal balance for your reaction.[3]

  • Change the Ligand: If optimization of loading and ratio fails, consider switching to a different class of ligands. For pyridine-containing substrates, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) are often effective at promoting the desired reaction and suppressing side products.[3]

Issue 3: Reaction Stalls After Initial Conversion

Q: My reaction starts well, but then it seems to stop before all the starting material is consumed. What could be causing this?

A: A reaction that stalls is a classic sign of catalyst deactivation during the reaction.[3]

  • Catalyst Degradation: The catalyst may not be stable under the reaction conditions for the entire duration, especially at elevated temperatures.[3]

  • Product Inhibition: The product itself, or a byproduct, may be coordinating to the catalyst and inhibiting its activity. The benzopyranopyridine product, with its multiple heteroatoms, could potentially act as an inhibitor.

Systematic Solutions:

  • Lower the Reaction Temperature: If possible, lower the reaction temperature and extend the reaction time to see if this improves the catalyst's lifetime.[3]

  • Add Catalyst in Portions: As mentioned before, adding the catalyst in portions can help maintain a sufficient concentration of the active species throughout the reaction.[3]

  • Investigate Product Inhibition: If you suspect product inhibition, try running the reaction at a lower concentration to see if this mitigates the issue.

Issue 4: Inconsistent Results Between Batches

Q: I am getting different results every time I run the reaction. What could be the cause of this inconsistency?

A: Inconsistent results are often traced back to subtle variations in reaction setup and reagent quality.[3]

  • Variability in Reagent Purity: Trace impurities that poison the catalyst may be present in some batches of reagents or solvents but not others.[3]

  • Atmospheric Contamination: Inconsistent success in maintaining an inert atmosphere can lead to variable levels of catalyst deactivation.[3]

  • Catalyst Quality: The quality and activity of the catalyst itself can vary between batches from a supplier.

Systematic Solutions:

  • Standardize Reagent and Solvent Quality: Always use reagents and solvents from a reliable source and of the same high purity for every run. Ensure solvents are properly dried and degassed immediately before use.[3]

  • Ensure a Strict Inert Atmosphere: Be meticulous in your techniques for excluding oxygen and moisture from your reaction.[3]

  • Test New Catalyst Batches: If you open a new bottle of catalyst, it is good practice to run a small-scale test reaction to ensure it performs consistently with the previous batch.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for benzopyranopyridine synthesis?

A1: For cross-coupling reactions involving heterocyclic substrates like benzopyranopyridines, a good starting point for catalyst loading is typically in the range of 1-5 mol%.[4] For more challenging transformations or substrates that are prone to catalyst coordination, you may need to start at the higher end of this range (e.g., 3-5 mol%).[3] Subsequent optimization can often lower this amount.

Q2: How do I screen for the best catalyst and ligand for my specific reaction?

A2: The most effective way is to use a high-throughput screening approach. Set up an array of small-scale reactions in parallel, each with a different catalyst or ligand combination. Use a standard set of conditions (temperature, concentration, etc.) and monitor the reactions by an appropriate analytical technique like TLC, GC-MS, or LC-MS to quickly identify the most promising candidates for further optimization.

Q3: What are the visual signs of catalyst deactivation?

A3: A common visual sign of deactivation for some palladium catalysts is the formation of palladium black, a fine, black precipitate. This indicates that the palladium has agglomerated and is no longer in its active catalytic form. However, not all deactivation processes have a visual cue, so monitoring the reaction progress by analytical techniques is the most reliable method.

Q4: Can I reuse my catalyst?

A4: Whether a catalyst can be reused depends on its nature. Homogeneous catalysts, which are dissolved in the reaction mixture, are generally difficult to recover and reuse. However, if you are using a heterogeneous catalyst (one that is in a different phase from the reaction mixture, e.g., a solid catalyst in a liquid reaction), it can often be recovered by filtration and reused.[8] The reusability of a heterogeneous catalyst should be tested, as its activity may decrease with each cycle.[9]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a general method for screening different palladium catalysts for a Suzuki-Miyaura cross-coupling reaction to form a benzopyranopyridine derivative.

  • Reaction Setup: In an array of oven-dried reaction vials, add the bromo-benzopyranopyridine starting material (1.0 equiv.), the boronic acid coupling partner (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: To each vial, add a different palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos, a Buchwald precatalyst) at a standard loading of 2 mol%.

  • Solvent Addition and Degassing: Add the degassed solvent (e.g., dioxane/water mixture) to each vial. Seal the vials and degas the reaction mixtures by bubbling argon through them for 10-15 minutes.

  • Reaction: Place the vials in a heating block set to the desired temperature (e.g., 100 °C) and stir for a set amount of time (e.g., 12 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS to determine the conversion to the desired product and the formation of any side products.

Protocol 2: Optimizing Catalyst Loading

Once a promising catalyst has been identified, this protocol can be used to determine the optimal loading.

  • Reaction Setup: Set up a series of identical reactions as described in Protocol 1, using the best catalyst identified from the screen.

  • Vary Catalyst Loading: In each reaction, vary the catalyst loading systematically. For example, set up reactions with 0.5 mol%, 1.0 mol%, 2.0 mol%, and 5.0 mol% of the catalyst.

  • Reaction and Monitoring: Run the reactions under the same conditions. Monitor the progress of each reaction over time by taking aliquots at regular intervals (e.g., every hour) and analyzing them by TLC or LC-MS.

  • Data Analysis: Plot the conversion to product versus time for each catalyst loading. The optimal loading will be the lowest amount of catalyst that provides a high yield in a reasonable amount of time.

Part 5: Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yields in benzopyranopyridine synthesis.

TroubleshootingWorkflow start Low Yield Observed check_reagents Check Purity of Starting Materials & Reagents start->check_reagents review_conditions Review Reaction Conditions (Temp, Time, Conc.) check_reagents->review_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) review_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_conv Incomplete Conversion? side_products->incomplete_conv No optimize_selectivity Optimize for Selectivity: - Adjust Cat./Ligand Ratio - Screen Ligands - Lower Temperature side_products->optimize_selectivity Yes increase_loading Increase Catalyst Loading Incrementally incomplete_conv->increase_loading Yes solution Optimized Yield incomplete_conv->solution No (Full Conversion, but low isolated yield) optimize_selectivity->solution check_deactivation Check for Deactivation: - Add Catalyst in Portions - Ensure Inert Atmosphere increase_loading->check_deactivation screen_catalysts Screen Different Catalyst Types check_deactivation->screen_catalysts screen_catalysts->solution

Caption: A decision tree for troubleshooting low reaction yields.

Interplay of Factors in Catalyst Optimization

This diagram shows the interconnectedness of key variables in optimizing a catalytic reaction.

OptimizationFactors CatalystLoading Catalyst Loading ReactionRate Reaction Rate CatalystLoading->ReactionRate influences Selectivity Selectivity CatalystLoading->Selectivity impacts Cost Overall Cost CatalystLoading->Cost drives Purity Product Purity CatalystLoading->Purity affects ReactionRate->Selectivity Selectivity->Purity Temperature Temperature Temperature->ReactionRate influences Temperature->Selectivity impacts Ligand Ligand Choice Ligand->ReactionRate influences Ligand->Selectivity impacts

Sources

effective work-up procedures for 5H-benzopyrano[2,3-b]pyridine purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective purification of 5H-benzopyrano[2,3-b]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the work-up and purification of this important class of heterocyclic compounds.

I. Understanding the Chemistry of Purification

The purification of 5H-benzopyrano[2,3-b]pyridines is often complicated by their polar nature and potential for strong interactions with stationary phases. The presence of a pyridine nitrogen introduces basicity, which can lead to peak tailing on standard silica gel. Furthermore, common synthetic routes can result in a variety of side-products that are structurally similar to the desired compound, making separation challenging. A successful purification strategy relies on a thorough understanding of these properties to select the appropriate techniques and conditions.

II. Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your purification workflow in a practical question-and-answer format.

A. Initial Work-up and Extraction

Question 1: My reaction mixture is a complex tar. How do I begin the work-up?

Answer: Tarry mixtures often result from prolonged heating or the presence of highly polar side-products. An effective initial step is to dilute the cooled reaction mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate, and then perform a series of aqueous extractions.

  • Acid Wash: An initial wash with a dilute acid (e.g., 1M HCl) can help to remove basic impurities. However, be cautious as your target compound may also be basic and partition into the aqueous layer. It is crucial to check both the organic and aqueous layers by Thin Layer Chromatography (TLC) to determine the location of your product.

  • Base Wash: A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid and remove acidic by-products.

  • Brine Wash: A final wash with brine (saturated NaCl solution) helps to remove any remaining water from the organic layer before drying.

Question 2: My product seems to be partially soluble in both the organic and aqueous layers during extraction. How can I improve recovery?

Answer: This is a common issue with polar heterocyclic compounds. Here are a few strategies:

  • Back-Extraction: After the initial separation, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.

  • Salting Out: Adding a significant amount of a salt like sodium chloride to the aqueous layer can decrease the solubility of your organic product, driving it into the organic phase.[1]

  • Solvent Modification: If your compound is highly polar, consider using a more polar extraction solvent like a mixture of DCM and methanol. However, be aware that this may also increase the co-extraction of polar impurities.

B. Column Chromatography

Question 3: My compound is streaking badly on the silica gel TLC plate and column. What is causing this and how can I fix it?

Answer: Streaking, or tailing, of basic compounds like 5H-benzopyrano[2,3-b]pyridines on silica gel is typically caused by strong, non-ideal interactions between the basic nitrogen atom and the acidic silanol groups on the silica surface.[2]

Here are several effective solutions:

  • Mobile Phase Modification:

    • Adding a Basic Modifier: Incorporating a small amount of a basic modifier like triethylamine (0.1-2%) or ammonia (often as a 10% solution in methanol, which is then used as a co-solvent) into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper peaks.[2][3]

    • Using an Alcohol Co-solvent: Solvents like methanol or ethanol can help to improve the solubility of polar compounds and reduce tailing. A common eluent system is a gradient of methanol in dichloromethane.[2][4]

  • Alternative Stationary Phases:

    • Alumina: For strongly basic compounds, switching to a more basic stationary phase like alumina (activated, neutral, or basic) can significantly improve separation and reduce tailing.[2]

    • Deactivated Silica: You can deactivate silica gel by flushing the packed column with your eluent containing a basic modifier before loading your sample.[3]

Question 4: I can't seem to find a solvent system that gives good separation of my product from a close-running impurity on TLC.

Answer: Optimizing the mobile phase is key. The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for your target compound to ensure good separation on a column.[5][6]

  • Systematic Solvent Screening: Test a range of solvent systems with varying polarities. Common choices for compounds of this type include mixtures of hexane/ethyl acetate, dichloromethane/methanol, and chloroform/acetone.[5]

  • Ternary Solvent Systems: Sometimes, adding a third solvent can fine-tune the selectivity. For example, a small amount of acetic acid can be added to a hexane/ethyl acetate system to improve the resolution of certain compounds, though this may not be ideal for basic compounds without careful consideration.

  • Consider Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase chromatography (e.g., using a C18 stationary phase) with a mobile phase of water and acetonitrile or methanol can provide a different selectivity and may resolve your mixture.[3]

Experimental Protocol: Optimizing TLC for 5H-Benzopyrano[2,3-b]pyridines

  • Prepare Stock Solutions: Dissolve a small amount of your crude product in a suitable solvent like DCM or methanol.

  • Spot the TLC Plate: Using a capillary tube, spot your solution onto a silica gel TLC plate.

  • Develop the Plate: Place the plate in a developing chamber containing your chosen mobile phase.

  • Visualize: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm and/or 365 nm).

  • Iterate: If the separation is not optimal, adjust the polarity of your mobile phase.

    • To increase Rf: Increase the proportion of the more polar solvent.

    • To decrease Rf: Increase the proportion of the less polar solvent.

  • Test Modifiers: If streaking is observed, prepare a new mobile phase with the addition of 0.5-1% triethylamine or a few drops of a 10% solution of ammonium hydroxide in methanol and re-run the TLC.

C. Crystallization

Question 5: My compound has oiled out instead of crystallizing. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the compound's melting point is lower than the boiling point of the solvent.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small glass particles can act as nucleation sites.

    • Seeding: Add a tiny crystal of the pure compound to the cooled solution to initiate crystal growth.

  • Modify the Solvent System:

    • Use a Lower-Boiling Solvent: If possible, choose a solvent with a boiling point below your compound's melting point.[7]

    • Two-Solvent System: Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble). Then, slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[8] Common solvent pairs for polar compounds include ethanol/water or acetone/hexane.[7]

Question 6: I have successfully crystallized my product, but the purity is still low. How can I improve this?

Answer: The key to obtaining high purity through crystallization is slow crystal growth, which allows for the selective incorporation of the desired molecule into the crystal lattice.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will reduce your yield.

  • Decolorizing Carbon: If your solution is colored due to impurities, you can add a small amount of activated charcoal to the hot solution and then filter it while hot to remove the colored impurities.[9]

  • Second Crystallization: If the purity is still not satisfactory, a second crystallization step is often necessary.

Table 1: Common Solvents for Crystallization of Polar Heterocycles

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Suitable for very polar, salt-like compounds.
EthanolHigh78A versatile solvent, often used in combination with water.[10]
MethanolHigh65Similar to ethanol but with a lower boiling point.
AcetoneMedium56Good for moderately polar compounds; can be paired with non-polar solvents.[10]
Ethyl AcetateMedium77A good general-purpose solvent.[10]
DichloromethaneLow40Useful for less polar compounds, but its low boiling point can be a disadvantage.
HexaneLow69Often used as the "bad" solvent in a two-solvent system with a more polar solvent.[10]

III. Visualization of the Purification Workflow

The following diagram illustrates a typical decision-making process for the purification of a 5H-benzopyrano[2,3-b]pyridine derivative.

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Work-up (Acid/Base/Brine Washes) start->workup tlc_analysis TLC Analysis workup->tlc_analysis streaking Streaking Observed? tlc_analysis->streaking add_modifier Add Basic Modifier to Eluent (e.g., Triethylamine) streaking->add_modifier Yes good_sep Good Separation? streaking->good_sep No add_modifier->tlc_analysis change_stationary_phase Consider Alternative Stationary Phase (e.g., Alumina) add_modifier->change_stationary_phase Still Streaking column_chrom Column Chromatography good_sep->column_chrom Yes optimize_eluent Optimize Eluent System good_sep->optimize_eluent No combine_fractions Combine Pure Fractions & Evaporate Solvent column_chrom->combine_fractions crystallization Crystallization combine_fractions->crystallization final_product Pure 5H-Benzopyrano[2,3-b]pyridine crystallization->final_product change_stationary_phase->tlc_analysis optimize_eluent->tlc_analysis

Caption: Decision workflow for purification.

IV. References

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Wikipedia. Column chromatography. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization. [Link]

  • Reddit. Purification of strong polar and basic compounds. [Link]

  • Indian Institute of Technology Kanpur. Recrystallization. [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. Column Chromatography in Pharmaceutical Analysis. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • Massachusetts Institute of Technology. Two-Solvent Recrystallization Guide. [Link]

  • Longdom Publishing. Column Chromatography in Pharmaceutical Analysis: Methods and Applications. [Link]

  • ResearchGate. How can I isolate a highly polar compound from an aqueous solution?. [Link]

Sources

addressing challenges in the scale-up synthesis of 5H-benzopyrano[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5H-benzopyrano[2,3-b]pyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up of this important heterocyclic scaffold. The 5H-benzopyrano[2,3-b]pyridine core is a privileged structure in medicinal chemistry, exhibiting a range of biological activities, including antiallergic and antiproliferative properties[1][2][3]. However, transitioning its synthesis from the lab bench to pilot scale introduces significant challenges.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses common high-level questions regarding the synthetic approach to 5H-benzopyrano[2,3-b]pyridines, focusing on decisions critical for scaling up production.

Q1: What are the most robust and scalable synthetic routes for the 5H-benzopyrano[2,3-b]pyridine core?

The most prevalent and scalable method for constructing the pyridine ring fused to a benzopyran system is the Friedländer Annulation and its variations[4][5]. This reaction is a classic, highly efficient method for synthesizing quinoline and related azaheterocyclic derivatives[6].

  • Classical Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or malononitrile)[7]. For the benzopyranopyridine scaffold, this typically translates to using an appropriately substituted 4-amino-3-formylcoumarin or a similar chromene derivative as the starting material[8]. The reaction is typically catalyzed by an acid or a base and can often be performed under solvent-free conditions, which is highly advantageous for scale-up[5][7][8].

  • Multi-Component Reactions (MCRs): One-pot MCRs are increasingly popular due to their atom economy and operational simplicity[9]. A common approach involves the condensation of a salicylaldehyde derivative, an active methylene compound like malononitrile, and a secondary amine[10][11]. While many literature examples yield related benzopyrano-pyrimidine structures, the principles of catalyst selection, solvent effects, and work-up are directly transferable[10][11][12]. These reactions often proceed with high yields in a single, efficient step[10].

Q2: How do I select the optimal catalyst for scale-up, and what are the key considerations?

Catalyst selection is a critical determinant of reaction efficiency, cost, and environmental impact on a large scale.

  • Acid Catalysis: Brønsted acids like p-toluenesulfonic acid (PTSA) are highly effective, cost-efficient, and have shown excellent performance, driving reactions to completion in shorter times with high yields[10]. Lewis acids such as ZnCl₂, FeCl₃, and AlCl₃ are also used, though they may present greater challenges in terms of post-reaction removal and waste stream management[4][10]. For green chemistry considerations, solid-supported acid catalysts like Nafion can be employed, offering easier separation and recyclability[7].

  • Base Catalysis: Bases such as piperidine or sodium ethoxide are common in classical Friedländer reactions, particularly when conducted in alcoholic solutions[5]. A novel, green approach utilizes biodegradable catalysts like chitosan, which can function as a heterogeneous basic catalyst under solvent-free conditions, allowing for easy recovery and recycling—a major benefit for industrial applications[8].

  • Catalyst Loading & Recyclability: For scale-up, minimizing catalyst loading without sacrificing reaction rate or yield is crucial. A loading of 10 mol% is often a good starting point[10]. The ability to recover and reuse the catalyst is a significant economic and environmental advantage. PTSA has demonstrated good recyclability over at least five cycles with minimal loss of activity[10].

Q3: What are the most critical reaction parameters to monitor and control during the scale-up process?

Controlling key parameters is essential for ensuring batch-to-batch consistency, safety, and product quality.

  • Temperature Control: These condensation reactions can be exothermic. What might be easily managed in a round-bottom flask can become a safety hazard in a large reactor. Careful control of the heating rate and efficient heat dissipation are paramount. Reactions are often run at elevated temperatures (80°C to 220°C) to ensure completion[5][10].

  • Solvent Selection: The choice of solvent dramatically affects reaction kinetics and yield. While some protocols are solvent-free, ethanol is often an excellent choice, providing a good balance of solubility for reactants and facilitating high-yield product formation[10]. In contrast, solvents like water may inhibit the reaction entirely, while chlorinated solvents can be less effective[10].

  • Mixing and Mass Transfer: As the reaction volume increases, ensuring homogenous mixing becomes critical. Inadequate agitation can lead to localized "hot spots," uneven reaction progress, and the formation of impurities. The viscosity of the reaction mixture should be monitored.

  • In-Process Controls (IPCs): Regularly monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC)[10][13]. This allows for the precise determination of the reaction endpoint, preventing the formation of degradation products from excessive heating and ensuring the process is running as expected.

Part 2: Troubleshooting Guide for Scale-Up Synthesis

This section provides solutions to specific problems that may arise during the scale-up process, framed in a direct question-and-answer format.

Problem: Low or No Product Yield

Q: My reaction yield dropped significantly when I moved from a 1g to a 100g scale. What are the likely causes and how can I fix it?

This is a common scale-up challenge. The root cause is often related to mass and heat transfer limitations.

  • Cause 1: Inefficient Heat Transfer. A larger reaction volume has a lower surface-area-to-volume ratio, making it harder to heat the mixture evenly to the required temperature. The center of the reactor may not be reaching the optimal reaction temperature (e.g., 80°C)[10].

    • Solution: Use a reactor with an appropriate heating jacket and ensure the stirring is vigorous enough to promote efficient heat transfer. Consider a slower, stepwise heating ramp to allow the entire batch to reach thermal equilibrium.

  • Cause 2: Poor Mixing of Reagents. If the reactants are not homogeneously mixed, the reaction will only occur where they are in contact, leading to an overall lower conversion rate. This is especially true for heterogeneous reactions (e.g., using a solid catalyst like chitosan) or solvent-free conditions[8].

    • Solution: Verify that your stirring apparatus (e.g., overhead stirrer) is adequately sized for the reactor volume and viscosity of the mixture. Use baffles in the reactor if necessary to improve mixing efficiency.

  • Cause 3: Catalyst Deactivation or Inefficiency. The chosen catalyst may not be robust enough for the prolonged heating times sometimes required at scale.

    • Solution: Re-evaluate your catalyst choice. A recyclable solid catalyst might offer better stability[8][10]. If using a soluble catalyst like PTSA, ensure it is fully dissolved and distributed throughout the reaction medium[10].

  • Cause 4: Incomplete Reaction. The reaction may simply need more time at a larger scale.

    • Solution: Rely on IPCs (TLC/HPLC) to determine the true endpoint rather than relying on the time it took at the lab scale. Continue the reaction until starting material consumption has ceased.

Problem: Significant Impurity Formation

Q: On a larger scale, I'm observing a new, significant impurity by TLC/HPLC that wasn't prominent in my lab-scale experiments. What could it be and how can I prevent it?

Impurity profiles often change upon scale-up due to longer reaction times and altered thermal profiles.

  • Cause 1: Thermal Degradation. Prolonged exposure to high temperatures (e.g., >150°C) can cause the starting materials or the product to degrade[5]. Localized overheating due to poor mixing is a common culprit.

    • Solution: Improve temperature control and mixing. Consider running the reaction at the lower end of the effective temperature range, even if it extends the reaction time slightly.

  • Cause 2: Side Reactions. In multi-component syntheses, alternative reaction pathways can become more significant at scale. For example, instead of the desired intramolecular cyclization to form the pyridine ring, intermediates might polymerize or undergo undesired side-reactions if the cyclization step is slow[14][15].

    • Solution: Optimize the rate of addition of one of the key reagents. A slow, controlled addition can maintain a low concentration of the reagent, favoring the desired intramolecular reaction over intermolecular side reactions. Ensure the catalyst is active and present in a sufficient concentration to promote the desired cyclization efficiently.

  • Cause 3: Incomplete Conversion of Intermediates. The reaction may stall, leaving intermediates in the final mixture. For instance, in the Friedländer synthesis, the initial Schiff base or aldol adduct might fail to cyclize and dehydrate completely[4].

    • Solution: This often points to an issue with the catalyst or temperature. Ensure the catalyst loading is sufficient and that the reaction temperature is high enough to overcome the activation energy for the final cyclization and dehydration steps.

Problem: Difficult Product Isolation and Purification

Q: My product, which readily crystallized at the lab scale, is now oiling out or forming an intractable solid during work-up. How can I achieve effective large-scale isolation?

Physical form and purification are major hurdles in process chemistry.

  • Cause 1: Supersaturation and Cooling Rate. When quenching the reaction mixture in ice-cold water, the rate of cooling on a large scale is much slower than in the lab[10]. This can lead to the formation of an oil or an amorphous solid instead of a crystalline product.

    • Solution: Control the quench. Instead of adding the reaction mixture to water, try adding the water slowly to the reaction mixture while maintaining vigorous stirring and cooling. This "reverse quench" can provide better control over the precipitation process. Seeding the solution with a small amount of previously isolated crystalline product can also promote proper crystallization.

  • Cause 2: Trapped Solvent or Impurities. The precipitate may be trapping solvents (e.g., ethyl acetate, ethanol) or soluble impurities, hindering crystallization.

    • Solution: After filtration, implement a slurry wash. Suspend the crude solid in a solvent in which the product is poorly soluble but the impurities are (e.g., cold ethanol or a hexane/ethyl acetate mixture), stir for a period, and then re-filter. This is often more effective than a simple rinse on the filter.

  • Cause 3: Chromatography is Not Scalable. Relying on column chromatography for multi-kilogram batches is often economically and practically unfeasible.

    • Solution: Develop a robust crystallization-based purification method. This involves a systematic solvent screen to find a solvent system that allows for effective rejection of key impurities upon recrystallization[10]. Common solvents for this class of compounds include ethanol or ethanol/chloroform mixtures[10].

Part 3: Experimental Protocols & Data

Representative Protocol: PTSA-Catalyzed Synthesis of a Benzopyrano[2,3-b]pyridine Derivative

This protocol is adapted from established multi-component reaction procedures and is suitable for scale-up with appropriate engineering controls[10].

Step-by-Step Methodology:

  • Reactor Setup: To a clean, dry, jacketed glass reactor equipped with an overhead stirrer, condenser, and nitrogen inlet, charge the substituted salicylaldehyde (1.0 eq), malononitrile (1.0 eq), and the desired secondary amine (e.g., piperidine, 1.0 eq).

  • Solvent and Catalyst Addition: Add ethanol (approx. 5-10 volumes relative to the limiting reagent). Begin stirring to ensure a homogenous slurry or solution. Add p-toluenesulfonic acid (PTSA) (0.10 eq).

  • Reaction: Under a nitrogen atmosphere, heat the reaction mixture to reflux (approx. 80°C) using the reactor's heating jacket.

  • In-Process Control (IPC): Monitor the reaction progress every hour by taking a small aliquot, diluting it, and analyzing by TLC (e.g., using n-hexane:ethyl acetate 8:2) or HPLC until the salicylaldehyde starting material is consumed (typically 2-4 hours)[10].

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separate vessel and slowly add ice-cold water (approx. 10-20 volumes) with vigorous stirring to precipitate the product.

  • Filtration and Washing: Stir the resulting slurry for 1-2 hours in an ice bath to maximize precipitation. Filter the solid product using a suitable filter (e.g., Nutsche filter). Wash the filter cake with cold water, followed by a wash with cold ethanol to remove residual impurities.

  • Drying: Dry the purified product under vacuum at 40-50°C until a constant weight is achieved.

Data Summary: Effect of Catalysts and Solvents

The choice of catalyst and solvent has a profound impact on reaction outcomes. The following table summarizes findings from studies on related benzopyrano-pyrimidine syntheses, which provide a strong directional guide for the benzopyranopyridine core[10].

EntryCatalyst (mol%)SolventTime (h)Yield (%)Reference
1PTSA (10)Ethanol 2 96 [10]
2PTSA (10)Methanol885[10]
3PTSA (10)THF882[10]
4PTSA (10)CH₂Cl₂1265[10]
5PTSA (10)Water24No Reaction[10]
6FeCl₃ (10)Ethanol475[10]
7AlCl₃ (10)Ethanol472[10]
8I₂ (10)Ethanol680[10]
9NoneEthanol24Trace[10]

This data clearly indicates that for this type of transformation, the combination of PTSA as a catalyst and ethanol as a solvent provides the most efficient reaction, making it the top candidate for a scale-up campaign.

Visualization of the Scale-Up Workflow

The following diagram outlines the logical flow of a robust scale-up synthesis campaign, from raw material qualification to final product release.

Scale_Up_Workflow RM_QC Raw Material Qualification Reactor Reaction Setup & Execution RM_QC->Reactor Approved Materials IPC In-Process Control (IPC) (TLC/HPLC) Reactor->IPC Sampling IPC->Reactor Continue Reaction Workup Quench & Precipitation IPC->Workup Reaction Complete Isolation Filtration & Crude Product Isolation Workup->Isolation Purification Recrystallization / Slurry Wash Isolation->Purification Crude Product Drying Vacuum Drying Purification->Drying Purified Wet Cake FP_QC Final Product QC & Release Drying->FP_QC Dried Product

Caption: Logical workflow for the scale-up synthesis of 5H-benzopyrano[2,3-b]pyridine.

References

  • Parveen, M., Azeem, M., Khan, A. A., et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Molecules, 27(15), 4998. Available from: [Link]

  • Nohara, A., Umetani, T., & Sanno, Y. (1983). Studies on Antianaphylactic Agents. 7. Synthesis of Antiallergic 5-Oxo-5H-[10]benzopyrano[2,3-b]pyridines. Journal of Medicinal Chemistry, 26(4), 550-556. Available from: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available from: [Link]

  • Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][10][16]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Molecules, 27(13), 4195. Available from: [Link]

  • Gore, S. S., & Rajput, P. R. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available from: [Link]

  • Heber, D., & Berghaus, R. (1994). Synthesis of 5H‐[10]benzopyrano[4,3‐b]pyridin‐5‐ones containing an azacannabinoidal structure. Archiv der Pharmazie, 327(5), 311-316. Available from: [Link]

  • Al-Taisan, W. A., Al-Amro, A. A., & El-Faham, A. (2011). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Quinoline-Containing Tectons: Synthesis and Application. Available from: [Link]

  • Oe, T., Tsuruda, M., Matsuo, H., et al. (1983). [Studies on the synthesis and antiallergic activity of 5H-[10]-benzopyrano[2,3-b]pyridine derivatives]. Yakugaku Zasshi, 103(3), 300-312. Available from: [Link]

  • Chebanov, V. A., Desenko, S. M., & Knyazeva, I. V. (2022). Oxidative Cyclization of 5H-Chromeno[2,3-b]pyridines to Benzo[b]chromeno[4,3,2-de][10][16]naphthyridines, Their NMR Study and Computer Evaluation as Material for LED. Molecules, 27(13), 4195. Available from: [Link]

  • Siddiqui, Z. N., & Khan, K. (2013). Friedlander synthesis of novel benzopyranopyridines in the presence of chitosan as heterogeneous, efficient and biodegradable catalyst under solvent-free conditions. RSC Advances, 3(24), 9406-9413. Available from: [Link]

  • Moghaddam, F. M., Saeidian, H., & Bardajee, G. R. (2020). One-pot synthesis of benzopyrano[2,3- d ]pyrimidine derivatives catalyzed by LDHs@Propyl-ANDSA. Monatshefte für Chemie - Chemical Monthly, 151. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available from: [Link]

  • Google Patents. (n.d.). CA1200243A - 5-oxo-5h-¬1|benzopyrano¬2,3-b|pyridine derivatives, their production and use.
  • Gore, S. S., & Rajput, P. R. (2023). Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). ACS Omega. Available from: [Link]

  • Synthesis and bioassay of some benzopyrano [2,3-B] pyridine and derivatives. (2017). International Journal of ChemTech Research. Available from: [Link]

  • DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. (2023). Anveshana's International Journal of Research in Pharmacy and Life Sciences. Available from: [Link]

  • Al-dujaili, J. H., & Al-Zoubi, R. M. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. Results in Chemistry, 7, 101377. Available from: [Link]

  • Ukawa, K., Ishiguro, T., Wada, Y., & Nohara, A. (1983). SYNTHESIS OF 5-OXO-5H-[IlBENZOPYRANO~4,3-blPYRIDINE DERIVATIVES. Heterocycles, 20(10), 1931. Available from: [Link]

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  • Al-Omran, F., et al. (2005). Synthetic Approaches Towards 5H-[10]Benzopyrano[3,4-c]pyridin-5-ones. Journal of Chemical Research, 2005(1), 39-41. Available from: [Link]

  • S., K. P., et al. (2024). Synthesis, Characterization of New Benzopyran Pyrimidines and Study of their Solvatochromic Behaviour. Asian Journal of Chemistry, 36(7), 1845-1851. Available from: [Link]

  • Sharma, S., et al. (2022). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Pharmaceuticals, 15(11), 1332. Available from: [Link]

  • Maleki, A., & Al-Ghamdi, A. A. (2016). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 27(9), 1695-1702. Available from: [Link]

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  • Baranov, M. S., et al. (2022). Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment. Beilstein Journal of Organic Chemistry, 18, 143-150. Available from: [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 5H-Benzopyrano[2,3-b]pyridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with potent and selective biological activity is a perpetual frontier. Among the myriad of heterocyclic systems, the 5H-benzopyrano[2,3-b]pyridine core has emerged as a privileged scaffold, particularly in the domain of oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective on their performance, substantiated by experimental data. We will delve into the nuanced effects of structural modifications on their anticancer activity, present detailed experimental protocols for their synthesis and evaluation, and contextualize their potential by comparing them with alternative heterocyclic systems.

The 5H-Benzopyrano[2,3-b]pyridine Scaffold: A Versatile Core in Anticancer Drug Discovery

The tricyclic framework of 5H-benzopyrano[2,3-b]pyridine, a fusion of a benzopyran and a pyridine ring, presents a unique three-dimensional architecture that has proven amenable to strategic chemical modifications. This has led to the discovery of derivatives with significant cytotoxic activity against various cancer cell lines. Our focus here will be on a comparative analysis of two closely related subclasses: the 5H-thiochromenopyridines and their 5H-chromenopyridine counterparts, to elucidate the critical role of the heteroatom in the pyran ring on their biological activity.

Structure-Activity Relationship: Unraveling the Determinants of Anticancer Potency

A systematic exploration of the SAR of 5H-benzopyrano[2,3-b]pyridine derivatives has revealed several key structural features that govern their cytotoxic efficacy. Based on a lead compound, SP-6-27, novel tricyclic 5H-thiochromenopyridine and 5H-chromenopyridine analogs were designed and synthesized to assess the impact of an additional ring and conformational flexibility on their activity against human melanoma and glioma cell lines.[1][2]

Key SAR Findings:
  • The Nature of the Heteroatom in the Pyran Ring: A pivotal discovery is the profound impact of substituting the oxygen atom of the chromene ring with sulfur. All the synthesized 5H-thiochromenopyridines exhibited good to moderate cytotoxicity against several melanoma and glioma cell lines, with IC50 values in the range of 3-15 μM.[1][2] In stark contrast, the corresponding 5H-chromenopyridine analog was found to be devoid of cytotoxic activity.[1][2] This strongly suggests that the sulfur atom is crucial for the anticancer activity of this scaffold, likely influencing the molecule's conformation, electronic properties, and interaction with its biological target.

  • Substituents on the Phenyl Ring: The substitution pattern on the C8 position of the benzopyran ring plays a significant role in modulating activity. A methoxy group at C8 generally confers better activity in both melanoma and glioma cell lines compared to a dimethylamino substituent.[3]

  • The "Head Group": The substituent at the 5-position, referred to as the "head group," also influences cell line-specific activity. For instance, a benzyl head group is tolerated in melanoma cell lines but not in glioma cell lines.[3] Fluoro-substituted phenyl head groups appear to be preferentially active against melanoma cell lines, while a dimethylamino-substituted phenyl head group shows preference for glioma cell lines.[3]

The following diagram illustrates the key structure-activity relationships for the anticancer activity of 5H-thiochromenopyridine derivatives.

SAR_Summary cluster_R1 Position 5 ('Head Group') cluster_R8 Position 8 cluster_X Heteroatom at Position 6 Core 5H-Thiochromenopyridine Scaffold R1_Benzyl Benzyl Core->R1_Benzyl Tolerated in Melanoma R1_Fluoro Fluoro-phenyl Core->R1_Fluoro Preferential for Melanoma R1_DMA Dimethylamino-phenyl Core->R1_DMA Preferential for Glioma R8_Methoxy Methoxy Core->R8_Methoxy Higher Activity R8_DMA Dimethylamino Core->R8_DMA Lower Activity X_S Sulfur (Active) Core->X_S X_O Oxygen (Inactive) Core->X_O

Caption: Key Structure-Activity Relationships of 5H-Benzopyrano[2,3-b]pyridine Derivatives.

Comparative Performance: 5H-Thiochromenopyridines vs. 5H-Chromenopyridines

The direct comparison of the cytotoxic activity of 5H-thiochromenopyridines and their oxygen-containing analogs provides compelling evidence for the critical role of the sulfur atom. The following table summarizes the IC50 values of representative compounds against various cancer cell lines.

Compound IDXR (Head Group)R' (C8)Cell LineIC50 (µM)
1a SBenzylOMeU251 (Glioma)>20
1b S4-FluorophenylOMeSK-MEL-28 (Melanoma)3.6
1f S4-(Dimethylamino)phenylOMeU251 (Glioma)3.0
1j O4-FluorophenylOMeAll tested>20

Data synthesized from Banerjee et al., 2015.[1][2]

As the data clearly indicates, the 5H-thiochromenopyridine derivatives (compounds 1a , 1b , 1f ) exhibit significant cytotoxic activity, while the corresponding 5H-chromenopyridine analog (1j ) is inactive. This underscores the importance of the thioether linkage for the observed anticancer effects.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are paramount. Here, we provide a step-by-step methodology for the synthesis of 5H-thiochromenopyridine derivatives and a standard protocol for assessing their in vitro cytotoxicity.

Synthesis of 5H-Substituted-Thiochromenopyridines[4]

This protocol describes a one-step, three-component cyclization reaction.

Materials:

  • Appropriate thiol (e.g., 4-methoxythiophenol)

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Malononitrile

  • Triethylamine (TEA)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the thiol (1 mmol), substituted benzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).

  • Add triethylamine (2 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 15-30 minutes.

  • After cooling to room temperature, the precipitated product is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the pure 5H-substituted-thiochromenopyridine.

The following diagram outlines the general workflow for the synthesis and purification of these compounds.

Synthesis_Workflow cluster_synthesis One-Pot Synthesis cluster_workup Work-up and Purification Reactants Thiol + Aldehyde + Malononitrile Solvent Ethanol + TEA Reactants->Solvent Microwave Microwave Irradiation (150°C, 15-30 min) Solvent->Microwave Cooling Cool to Room Temp. Microwave->Cooling Filtration Collect Precipitate by Filtration Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Product Final_Product Drying->Final_Product Pure 5H-Thiochromenopyridine

Caption: General workflow for the synthesis of 5H-thiochromenopyridine derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay[5][6]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., SK-MEL-28, U251)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Alternative Heterocyclic Scaffolds in Anticancer Drug Discovery

While 5H-benzopyrano[2,3-b]pyridines show considerable promise, the field of medicinal chemistry is rich with other heterocyclic systems that have demonstrated potent anticancer activity. A comparative awareness of these alternatives is crucial for a comprehensive drug discovery strategy.

  • Pyrano[3,2-c]pyridines: These isomers of the benzopyranopyridine scaffold have also been investigated as anticancer agents. Certain derivatives have shown potent inhibitory activity against key cancer targets like EGFR and VEGFR-2.[4][5]

  • Nitrogen-Containing Heterocycles: A vast array of nitrogen-containing heterocycles, such as pyrimidines, quinolones, imidazoles, and indoles, form the core of many FDA-approved anticancer drugs and continue to be a fertile ground for the discovery of new therapeutic agents.[6][7]

  • Five-membered Ring Heterocycles: Scaffolds like imidazole, pyrazole, oxadiazole, and triazole are prevalent in many clinically used anticancer drugs and are actively being explored for the development of novel targeted therapies.[8][9]

The choice of a particular scaffold is often guided by the specific biological target and the desired pharmacological profile. The 5H-benzopyrano[2,3-b]pyridine system, with its demonstrated structure-activity landscape, offers a valuable platform for the development of novel anticancer agents, particularly when the unique properties of the thioether linkage are leveraged.

Conclusion

The 5H-benzopyrano[2,3-b]pyridine scaffold, particularly its thiochromenopyridine derivatives, represents a promising avenue for the development of novel anticancer agents. The well-defined structure-activity relationships, centered on the critical role of the sulfur atom and the strategic placement of substituents, provide a clear roadmap for further optimization. The experimental protocols detailed herein offer a reliable framework for the synthesis and evaluation of these compounds. While a multitude of other heterocyclic systems are also being explored in oncology research, the unique profile of 5H-thiochromenopyridines makes them a compelling class of molecules worthy of continued investigation in the pursuit of more effective cancer therapies.

References

  • Banerjee, S., Wang, J., Pfeffer, S., Ma, D., Pfeffer, L. M., Patil, S. A., Li, W., & Miller, D. D. (2015). Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. Molecules, 20(9), 17152–17165.
  • Banerjee, S., Wang, J., Pfeffer, S., Ma, D., Pfeffer, L. M., Patil, S. A., Li, W., & Miller, D. D. (2015). Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. PubMed. [Link]

  • Banerjee, S., Wang, J., Pfeffer, S., Ma, D., Pfeffer, L. M., Patil, S. A., Li, W., & Miller, D. D. (2015). Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. MDPI. [Link]

  • Banerjee, S., Wang, J., Pfeffer, S., Ma, D., Pfeffer, L. M., Patil, S. A., Li, W., & Miller, D. D. (2015). Synthesized chromenopyridines and chromenes. ResearchGate. [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

  • Banerjee, S., et al. (2015). Classical synthesis of 5H-substituted-thiochromenopyridines. ResearchGate. [Link]

  • JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE. [Link]

  • El-Sayed, N. N. E., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. Future Medicinal Chemistry.
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  • Frontiers. (n.d.). Five-membered Ring Heterocyclic Compounds as Anticancer Drug Candidates. Frontiers. [Link]

  • MDPI. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. MDPI. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2023). Heterocyclic Compounds and their Derivatives with Potential Anticancer Activity. Indian Journal of Pharmaceutical Education and Research. [Link]

  • National Institutes of Health. (2024). Editorial: Five-membered ring heterocyclic compounds as anticancer drug candidates. National Institutes of Health. [Link]

  • Elansary, A. K., et al. (2012). Synthesis and Anticancer Activity of Some Novel Fused Pyridine Ring System. ResearchGate. [Link]

  • El-Sayed, N. N. E., et al. (2024). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PubMed. [Link]

  • ResearchGate. (n.d.). Synthesis of compound 5. Reagents and conditions: (i) Benzoylacetonitrile, pyridine, reflux 3 h. ResearchGate. [Link]

  • Sofan, M. A., et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

  • MDPI. (2022). Systematic Modification of the Substitution Pattern of the 7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide Scaffold Enabled the Discovery of New Ligands with High Affinity and Selectivity for the Cannabinoid Type 2 Receptor. MDPI. [Link]

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A Comparative Guide to the Biological Activity of Benzopyranopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the potential biological activities of benzopyranopyridine isomers. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the stereochemical nuances that dictate pharmacological outcomes. We will explore the structural basis of isomerism in this scaffold, compare potential biological activities with supporting data from analogous compounds, and provide detailed experimental protocols to empower your own research endeavors.

The Structural Foundation: Understanding Benzopyranopyridine Isomerism

The benzopyranopyridine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The fusion of the benzopyran and pyridine rings can result in several positional isomers, with the linkage between the pyran and pyridine moieties being a key determinant of the overall three-dimensional shape and, consequently, the biological activity.

Furthermore, the saturation of the pyran and pyridine rings introduces chiral centers, leading to the existence of stereoisomers, including enantiomers and diastereomers (e.g., cis and trans isomers). This stereoisomerism is a critical factor in the interaction of these molecules with their biological targets, as proteins and receptors are themselves chiral entities. The spatial arrangement of substituents on the benzopyranopyridine scaffold dictates the molecule's ability to fit into a binding pocket and elicit a biological response.

Comparative Biological Activities: A Focus on Adrenergic, Dopaminergic, and CNS Effects

While direct comparative studies on a single pair of benzopyranopyridine isomers are not extensively available in the public domain, we can infer the likely differences in their biological activities based on structure-activity relationship (SAR) studies of analogous compounds. Benzopyranopyridine derivatives have shown affinity for a range of biological targets, most notably adrenergic and dopaminergic receptors, and have exhibited central nervous system (CNS) activity, including anticonvulsant properties.

Adrenergic and Dopaminergic Receptor Binding

The adrenergic and dopaminergic receptors are G-protein coupled receptors (GPCRs) that play crucial roles in neurotransmission and are important targets for a wide range of therapeutics. The binding of ligands to these receptors is highly dependent on the ligand's three-dimensional structure.

Hypothetical Comparative Receptor Binding Data for Benzopyranopyridine Isomers

IsomerTarget ReceptorBinding Affinity (Ki, nM)Rationale for Predicted Difference
cis-Benzopyranopyridineα1-Adrenergic15The cis configuration may orient key pharmacophoric features in a conformation that is more complementary to the α1-adrenergic receptor binding pocket, leading to higher affinity.
trans-Benzopyranopyridineα1-Adrenergic85The more linear and extended conformation of the trans isomer might result in a less optimal fit within the binding site.
cis-BenzopyranopyridineDopamine D2120The spatial arrangement of the nitrogen atom and aromatic regions in the cis isomer may not be ideal for optimal interaction with the D2 receptor.
trans-BenzopyranopyridineDopamine D235The trans isomer might adopt a conformation that better mimics the endogenous ligand, dopamine, leading to a stronger interaction with the D2 receptor.

Note: The Ki values presented in this table are hypothetical and are intended to illustrate the potential differences in binding affinity between isomers based on general principles of stereopharmacology. Actual values would need to be determined experimentally.

The causality behind these predicted differences lies in the specific amino acid residues that form the binding pockets of these receptors. The precise spatial orientation of hydrogen bond donors and acceptors, aromatic rings, and hydrophobic moieties in the ligand is critical for high-affinity binding. A subtle change in stereochemistry, such as the difference between a cis and trans ring fusion, can dramatically alter this orientation and, consequently, the binding affinity.

Central Nervous System (CNS) Activity: Anticonvulsant Potential

Several classes of heterocyclic compounds have been investigated for their anticonvulsant properties. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate potential antiepileptic drugs.

Hypothetical Comparative Anticonvulsant Activity Data for Benzopyranopyridine Isomers

IsomerMES Test (ED50, mg/kg)scPTZ Test (ED50, mg/kg)Rationale for Predicted Difference
cis-Benzopyranopyridine5075The cis isomer may have better blood-brain barrier penetration or a more favorable interaction with CNS targets involved in seizure propagation.
trans-Benzopyranopyridine>100>100The trans isomer might be more rapidly metabolized or have a lower affinity for the relevant CNS targets.

Note: The ED50 values in this table are hypothetical and are intended to illustrate potential differences in in vivo efficacy. These values would need to be determined through rigorous preclinical testing.

The differential activity of isomers in vivo can be attributed to a combination of pharmacokinetic and pharmacodynamic factors. The shape of a molecule can influence its absorption, distribution, metabolism, and excretion (ADME) properties. For instance, one isomer may be a better substrate for metabolic enzymes, leading to a shorter half-life and reduced efficacy.

Experimental Protocols for Comparative Analysis

To empirically determine the biological activity of benzopyranopyridine isomers, a series of well-established in vitro and in vivo assays should be employed.

Radioligand Binding Assay for Adrenergic and Dopaminergic Receptors

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the target receptor (e.g., rat brain cortex for adrenergic receptors, striatum for dopaminergic receptors) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin for α1-adrenergic receptors, [3H]-spiperone for D2 dopamine receptors).

    • Add increasing concentrations of the unlabeled benzopyranopyridine isomers (the "competitor").

    • To determine non-specific binding, add a high concentration of a known, non-radiolabeled antagonist in a separate set of wells.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Radioligand Binding Assay Workflow Membrane Preparation Membrane Preparation Binding Incubation Binding Incubation Membrane Preparation->Binding Incubation Receptor Source Filtration & Washing Filtration & Washing Binding Incubation->Filtration & Washing Separate Bound/Free Scintillation Counting Scintillation Counting Filtration & Washing->Scintillation Counting Quantify Bound Ligand Data Analysis (IC50, Ki) Data Analysis (IC50, Ki) Scintillation Counting->Data Analysis (IC50, Ki) Determine Affinity

Caption: Workflow for Radioligand Binding Assay.

cAMP Functional Assay for G-Protein Coupled Receptors

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist by measuring its effect on the intracellular second messenger, cyclic AMP (cAMP).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells stably transfected with the adrenergic or dopaminergic receptor).

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of the benzopyranopyridine isomers to the cells.

    • To test for antagonist activity, co-incubate the isomers with a known agonist.

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis:

    • For agonists, plot the cAMP concentration as a function of the isomer concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, perform a Schild analysis to determine the pA2 value, which is a measure of antagonist potency.

Ligand Ligand GPCR GPCR Ligand->GPCR Binds G-Protein G-Protein GPCR->G-Protein Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Modulates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Downstream Effects Downstream Effects cAMP->Downstream Effects

Caption: GPCR-cAMP Signaling Pathway.

In Vivo Anticonvulsant Screening

These animal models are used to assess the in vivo efficacy of a compound in preventing seizures.

Step-by-Step Methodology:

  • Animal Dosing:

    • Administer increasing doses of the benzopyranopyridine isomers to groups of mice or rats via an appropriate route (e.g., intraperitoneal injection).

    • Include a vehicle control group and a positive control group (a known anticonvulsant drug like phenytoin for the MES test or ethosuximide for the scPTZ test).

  • Seizure Induction:

    • Maximal Electroshock (MES) Test: At the time of peak drug effect, induce a seizure by applying a brief electrical stimulus through corneal or ear-clip electrodes. Observe the animals for the presence or absence of a tonic hindlimb extension.

    • Subcutaneous Pentylenetetrazole (scPTZ) Test: At the time of peak drug effect, administer a subcutaneous injection of a convulsive dose of pentylenetetrazole. Observe the animals for the onset and severity of clonic and tonic-clonic seizures.

  • Data Analysis:

    • For each dose group, determine the percentage of animals protected from the endpoint seizure.

    • Calculate the ED50 (the dose that protects 50% of the animals) for each isomer using probit analysis.

cluster_1 Anticonvulsant Screening Workflow Compound Administration Compound Administration Seizure Induction (MES or scPTZ) Seizure Induction (MES or scPTZ) Compound Administration->Seizure Induction (MES or scPTZ) Observation & Scoring Observation & Scoring Seizure Induction (MES or scPTZ)->Observation & Scoring Data Analysis (ED50) Data Analysis (ED50) Observation & Scoring->Data Analysis (ED50)

Caption: In Vivo Anticonvulsant Screening Workflow.

Conclusion

The stereochemistry of benzopyranopyridine derivatives is a critical determinant of their biological activity. While direct comparative data for specific isomers is emerging, the principles of medicinal chemistry and pharmacology strongly suggest that cis and trans isomers, as well as enantiomers, will exhibit distinct profiles in terms of receptor binding affinity, functional activity, and in vivo efficacy. The experimental protocols detailed in this guide provide a robust framework for elucidating these differences and advancing the development of novel benzopyranopyridine-based therapeutics.

References

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Validating 5H-Benzopyrano[2,3-b]pyridine as a Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a novel 5H-benzopyrano[2,3-b]pyridine derivative, herein designated as BPP-X, as a potent and selective kinase inhibitor. We will objectively compare its performance against established kinase inhibitors, Staurosporine and Dasatinib, and provide detailed experimental protocols and supporting data to guide researchers in their drug discovery efforts.

Introduction: The Rationale for Targeting Kinases with BPP-X

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1][2] The 5H-benzopyrano[2,3-b]pyridine scaffold has emerged as a promising heterocyclic core in drug discovery, with derivatives showing potential as anticancer agents through the inhibition of key kinases such as EGFR and VEGFR-2.[3][4] This guide outlines a systematic approach to validate a novel derivative, BPP-X, as a kinase inhibitor, establishing its potency, selectivity, and cellular activity.

For the purpose of this guide, we will hypothesize that BPP-X is designed to target a specific aberrant tyrosine kinase, "Kinase Y," which is known to be a driver in a particular cancer type.

Comparative Inhibitors: Setting the Benchmarks

To rigorously assess the performance of BPP-X, it is essential to compare it with well-characterized kinase inhibitors.

  • Staurosporine : A natural product isolated from Streptomyces staurosporeus, Staurosporine is a potent, ATP-competitive, broad-spectrum kinase inhibitor.[5][6] Its lack of selectivity makes it a valuable research tool for inducing apoptosis and as a positive control in kinase assays, but it is not suitable for clinical use.[5][7] Staurosporine inhibits a wide range of kinases, including Protein Kinase C (PKC), p60v-src, and Protein Kinase A (PKA), with IC50 values in the low nanomolar range.[8]

  • Dasatinib : An FDA-approved, orally available multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[9][10] Dasatinib's targets include BCR-ABL, SRC family kinases, c-KIT, and PDGFRβ.[11][12][13] It serves as a clinically relevant benchmark for comparing the potency and selectivity of novel inhibitors.

Experimental Validation Workflow

The validation of BPP-X as a kinase inhibitor will proceed through a tiered approach, starting with biochemical assays to determine its direct inhibitory activity, followed by cell-based assays to assess its efficacy in a more physiologically relevant context.[14]

G cluster_0 Biochemical Validation cluster_1 Cellular Validation In_Vitro_Kinase_Assay In Vitro Kinase Assay (Determine IC50) Kinome_Profiling Kinome-Wide Selectivity Profiling In_Vitro_Kinase_Assay->Kinome_Profiling Potent hits proceed Mechanism_of_Action Mechanism of Action Studies (ATP Competition) In_Vitro_Kinase_Assay->Mechanism_of_Action Characterize binding mode Cellular_Target_Engagement Cellular Target Engagement (e.g., NanoBRET) In_Vitro_Kinase_Assay->Cellular_Target_Engagement Transition to cellular context Downstream_Signaling_Assay Downstream Signaling Assay (Western Blot for p-Substrate) Cellular_Target_Engagement->Downstream_Signaling_Assay Confirm on-target activity Cell_Viability_Assay Cell Viability Assay (Determine GI50) Downstream_Signaling_Assay->Cell_Viability_Assay Correlate with phenotype End Validated Kinase Inhibitor Cell_Viability_Assay->End Start Novel Compound (BPP-X) Start->In_Vitro_Kinase_Assay

Caption: Experimental workflow for the validation of a novel kinase inhibitor.

Biochemical Assays: Direct Inhibition of Kinase Activity

Biochemical assays are the first step to determine if BPP-X directly inhibits the catalytic activity of our target, Kinase Y.[14] A common and robust method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.[15][16] Alternatively, luminescence-based assays, such as the ADP-Glo™ Kinase Assay, offer a non-radioactive method by quantifying the amount of ADP produced during the kinase reaction.[17]

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)

  • Reagent Preparation : Prepare the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[17] Prepare a stock solution of BPP-X, Staurosporine, and Dasatinib in 100% DMSO. Create a serial dilution of the inhibitors.

  • Kinase Reaction : In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control.

  • Add 2 µL of Kinase Y enzyme solution.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction. The ATP concentration should be at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[18]

  • Incubate at room temperature for 60 minutes.[17]

  • ADP Detection : Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[17]

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[17]

  • Data Acquisition : Read the luminescence on a plate reader.

  • Data Analysis : Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[18]

Data Presentation: Comparative IC50 Values

CompoundTarget KinaseIC50 (nM)
BPP-XKinase Y15
StaurosporineKinase Y5
DasatinibKinase Y50

This is example data and will vary based on the specific kinase and compound.

Kinome-Wide Selectivity Profiling

A critical aspect of a promising drug candidate is its selectivity. A highly selective inhibitor will have fewer off-target effects and a better safety profile. BPP-X's selectivity can be assessed by screening it against a large panel of kinases. Services like Eurofins' KINOMEscan™ platform can quantitatively measure the binding interactions of an inhibitor against hundreds of kinases.[19]

Caption: Idealized selectivity profile of BPP-X versus the broad-spectrum inhibitor Staurosporine.

Cell-Based Assays: Validating Activity in a Biological System

While biochemical assays are crucial, they do not fully represent the complexity of the cellular environment.[20] Cell-based assays are essential to confirm that BPP-X can enter cells, engage its target, and exert a biological effect.[21]

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation

This assay measures the ability of BPP-X to inhibit Kinase Y activity within the cell, which is observed by a decrease in the phosphorylation of a known downstream substrate.

  • Cell Culture and Treatment : Culture a cancer cell line known to have hyperactivated Kinase Y.

  • Treat the cells with increasing concentrations of BPP-X, Staurosporine, Dasatinib, or a DMSO vehicle control for a predetermined time (e.g., 2 hours).

  • Protein Extraction : Lyse the cells and collect the protein extracts.

  • Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for the phosphorylated form of the Kinase Y substrate (p-Substrate).

  • Also, probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Incubate with the appropriate secondary antibodies and detect the signal using chemiluminescence.

  • Data Analysis : Quantify the band intensities to determine the reduction in substrate phosphorylation at different inhibitor concentrations.

Experimental Protocol: Cell Viability Assay

This assay determines the effect of BPP-X on the proliferation and survival of cancer cells.

  • Cell Seeding : Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of BPP-X, Staurosporine, and Dasatinib. Include a no-treatment and a vehicle control.

  • Incubation : Incubate the cells for 72 hours.

  • Viability Measurement : Add a viability reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.

  • Read the luminescence on a plate reader.

  • Data Analysis : Calculate the half-maximal growth inhibition concentration (GI50) for each compound.

Data Presentation: Comparative Cellular Activity

CompoundCellular p-Substrate IC50 (nM)Cell Viability GI50 (nM)
BPP-X45150
Staurosporine2050
Dasatinib80250

This is example data and will vary based on the specific cell line and compound.

Conclusion and Future Directions

This guide outlines a robust, multi-tiered approach to validate 5H-benzopyrano[2,3-b]pyridine derivative BPP-X as a kinase inhibitor. By systematically progressing from biochemical potency and selectivity to cellular target engagement and phenotypic outcomes, researchers can build a comprehensive data package. The comparative analysis against the broad-spectrum inhibitor Staurosporine and the clinically approved drug Dasatinib provides essential context for evaluating the therapeutic potential of BPP-X. Favorable results from these studies would warrant further preclinical development, including pharmacokinetic and in vivo efficacy studies in animal models.

References

  • Wikipedia. Staurosporine. [Link]

  • PubMed. Protein Kinase Inhibition of Clinically Important Staurosporine Analogues. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. staurosporine | Ligand page. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • INiTS. Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. [Link]

  • PubChem - NIH. Dasatinib | C22H26ClN7O2S | CID 3062316. [Link]

  • ResearchGate. Kinase profile of dasatinib | Download Table. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Targeted Oncology. FDA Approves Generic Dasatinib, Expanding Access to Key TKI. [Link]

  • Frontiers. Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. [Link]

  • Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]

  • Open Exploration Publishing. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). [Link]

  • PubMed. Identification and validation of novel PERK inhibitors. [Link]

  • PubMed. [Anti-allergic activity of 7-acetyl-5-oxo-5H-[5] benzopyrano (2,3-b] pyridine (Y-9000) (author's transl)]. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work? [Link]

  • PNAS. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. [Link]

  • MDPI. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. [Link]

  • Taylor & Francis Online. Discovery of novel potential KIT inhibitors for the treatment of gastrointestinal stromal tumor. [Link]

  • Reaction Biology. Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • ResearchGate. Synthesis and bioassay of some benzopyrano [2,3-B] pyridine and derivatives. [Link]

  • PubMed Central. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. [Link]

  • PubMed Central. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link]

  • PubMed. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. [Link]

  • PubMed. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. [Link]

  • MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]

  • PubMed. [Studies on the synthesis and antiallergic activity of 5H-[5]-benzopyrano[2,3-b]pyridine derivatives]. [Link]

  • MDPI. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. [Link]

  • UPCommons. European Journal of Medicinal Chemistry. [Link]

  • Asian Journal of Pharmaceutical Research. Pyranopyrimidine: A Promising Scaffold with various Biological activities. [Link]

  • ResearchGate. Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. [Link]

  • Semantic Scholar. Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. [Link]

Sources

A Senior Application Scientist's Guide to the In Vitro vs. In Vivo Efficacy of 5H-Benzopyrano[2,3-b]pyridine Compounds in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to 5H-Benzopyrano[2,3-b]pyridines: A Scaffold of Therapeutic Promise

The 5H-benzopyrano[2,3-b]pyridine scaffold is a heterocyclic ring system that has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of the in vitro and in vivo anticancer efficacy of this class of compounds, offering insights for researchers and drug development professionals. A critical evaluation of both laboratory-based and preclinical animal studies is paramount in transitioning a promising compound from a mere laboratory curiosity to a potential therapeutic agent.

The In Vitro Efficacy Profile: Unveiling Anticancer Potential at the Cellular Level

Initial screening of novel chemical entities invariably begins with in vitro assays to determine their biological activity and mechanism of action in a controlled cellular environment. For 5H-benzopyrano[2,3-b]pyridine derivatives, in vitro studies have revealed potent cytotoxic effects against a range of human cancer cell lines.

Mechanism of Action: Targeting Key Oncogenic Pathways

Several studies indicate that benzopyranopyridine derivatives exert their anticancer effects by inhibiting critical cellular processes. Notably, certain derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinases.[1][2] These receptors are key players in signaling pathways that drive tumor growth, proliferation, and angiogenesis.

Quantitative Analysis of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound. The following table summarizes the in vitro cytotoxic activity of representative benzopyranopyridine derivatives against various cancer cell lines.

CompoundTarget Cell LineIC50 (µM)Reference
Compound 8a Liver CancerNot Specified[1]
Breast CancerNot Specified[1]
Colon CancerNot Specified[1]
Lung CancerNot Specified[1]
Compound 8b Liver Cancer0.15[1]
Breast CancerNot Specified[1]
Colon CancerNot Specified[1]
Lung CancerNot Specified[1]
Unsubstituted pyrimidine P388 Leukemia0.3-0.64[3]
Methoxylated derivatives P388 Leukemia0.3-0.64[3]
Cyclohexyl derivative P388 Leukemia0.3-0.64[3]
Cyanopyridone 5a MCF-71.77[4]
HepG22.71[4]
Cyanopyridone 5e MCF-71.39[4]
Thiopyrano[2,3-b]pyridine 5 MCF-7 & HCT-116Potent[5]
Detailed Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5H-benzopyrano[2,3-b]pyridine compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5H-benzopyrano[2,3-b]pyridine compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

In Vivo Efficacy Assessment: From the Petri Dish to Preclinical Models

While in vitro assays are essential for initial screening, they do not fully recapitulate the complex biological environment of a living organism. Therefore, in vivo studies using animal models are a critical step in evaluating the therapeutic potential of a drug candidate.

The Translational Bridge: Why In Vivo Testing is Crucial

In vivo models, such as xenografts in immunodeficient mice, provide a more comprehensive assessment of a compound's efficacy by taking into account factors like pharmacokinetics (absorption, distribution, metabolism, and excretion) and the influence of the tumor microenvironment.[6][7]

Evidence from Preclinical Models

Several studies on benzopyranopyrimidine derivatives, a class of compounds structurally related to 5H-benzopyrano[2,3-b]pyridines, have demonstrated their antitumor activity in animal models. For instance, certain 2-aryl-4-oxobenzopyrano[2,3-d]pyrimidines have shown efficacy in mice with P388 lymphocytic leukemia.[3] Additionally, some thiopyrano[2,3-b]pyridine derivatives have been evaluated for their cytotoxicity against ascites tumors in mice.[5][8]

Compound ClassAnimal ModelTumor TypeEfficacyReference
2-aryl-4-oxobenzopyrano[2,3-d]pyrimidines MiceP388 lymphocytic leukemiaAntitumor activity observed[3]
Thiopyrano[2,3-b]pyridines MiceAscites tumorCytotoxicity demonstrated[5][8]
Detailed Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of 5H-benzopyrano[2,3-b]pyridine compounds.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line of interest

  • Sterile PBS

  • Matrigel (optional)

  • 5H-benzopyrano[2,3-b]pyridine compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture the selected human cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at a concentration of 1-5 x 10^6 cells per 100 µL.

  • Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

  • Treatment Administration: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups. Administer the 5H-benzopyrano[2,3-b]pyridine compound according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle.

  • Efficacy Evaluation: Continue monitoring tumor growth and the overall health of the mice throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as weighing and histological examination.

Comparative Analysis: Bridging the In Vitro to In Vivo Divide

A crucial aspect of drug development is understanding the correlation, or lack thereof, between in vitro potency and in vivo efficacy. While potent in vitro activity is a prerequisite, it does not always translate to successful outcomes in animal models.

Factors Influencing the Translation

Several factors can influence the in vitro-in vivo correlation:

  • Pharmacokinetics: A compound's absorption, distribution, metabolism, and excretion (ADME) properties play a pivotal role in its in vivo efficacy. Poor bioavailability or rapid metabolism can lead to insufficient drug concentration at the tumor site.

  • Toxicity: A compound may exhibit acceptable toxicity in cell culture but cause unforeseen adverse effects in a whole organism.

  • Tumor Microenvironment: The complex interplay between cancer cells and the surrounding stroma, vasculature, and immune cells can significantly impact drug response, an aspect not captured in standard 2D cell cultures.

Workflow from Discovery to Preclinical Validation

The following diagram illustrates the logical progression from initial in vitro screening to in vivo validation in the drug discovery pipeline.

Conclusion and Future Directions

5H-Benzopyrano[2,3-b]pyridine and its related derivatives represent a promising class of compounds with demonstrated anticancer activity in vitro. The available data suggest that their mechanism of action may involve the inhibition of key signaling pathways such as those mediated by EGFR and VEGFR-2. While the in vivo data for this specific scaffold is still emerging, studies on structurally similar compounds provide a strong rationale for their continued investigation in preclinical animal models. Future research should focus on establishing a clear link between the in vitro potency and in vivo efficacy of these compounds, alongside a thorough evaluation of their pharmacokinetic and toxicological profiles. Such a comprehensive approach will be instrumental in advancing the most promising 5H-benzopyrano[2,3-b]pyridine derivatives toward clinical development.

References

A Senior Application Scientist's Guide to Comparative Docking of 5H-Benzopyrano[2,3-b]pyridine Analogs Against VEGFR-2

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 5H-benzopyrano[2,3-b]pyridine analogs, a scaffold of significant interest in medicinal chemistry. We will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a therapeutic target, given its critical role in angiogenesis and the documented activity of related heterocyclic compounds against it.

This document is structured to provide not just a protocol, but the scientific rationale behind each step, ensuring a robust and reproducible in silico experiment. We will walk through the entire workflow, from target selection and ligand preparation to the execution of docking simulations and in-depth analysis of the results.

The Scientific Premise: Targeting Angiogenesis with Novel Scaffolds

The 5H-benzopyrano[2,3-b]pyridine core is a privileged heterocyclic system. Its rigid, planar structure and potential for diverse functionalization make it an attractive starting point for designing inhibitors against various enzymes, particularly protein kinases. Several studies have highlighted the anticancer potential of pyranopyridine derivatives, suggesting their utility in modern drug discovery.[1][2]

Our target, VEGFR-2, is a receptor tyrosine kinase that acts as a primary mediator of angiogenesis—the formation of new blood vessels.[3] In oncology, tumor growth is heavily dependent on angiogenesis, making VEGFR-2 a validated and high-value target for anticancer therapies.[4] Small molecule inhibitors that block the ATP-binding site of the VEGFR-2 kinase domain can effectively halt the signaling cascade that promotes endothelial cell proliferation and migration.[5]

This guide will simulate a real-world drug discovery scenario: comparing the binding potential of novel 5H-benzopyrano[2,3-b]pyridine analogs against VEGFR-2, benchmarked against a known, clinically approved inhibitor.

Experimental Design: A Self-Validating Docking Workflow

Our comparative study is designed to be a self-validating system. By including a co-crystallized ligand (where applicable) and a known potent inhibitor as a positive control, we establish benchmarks for success. A reliable docking protocol should be able to replicate the experimentally determined binding pose of a co-crystallized ligand (a process called redocking) with a low Root Mean Square Deviation (RMSD), typically under 2.0 Å.[3]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Visualization PDB_Select Select Target PDB (e.g., 4ASD for VEGFR-2) PDB_Prep Prepare Receptor (Remove water, add hydrogens) PDB_Select->PDB_Prep Ligand_Select Select Ligands (Analogs + Control) Ligand_Prep Prepare Ligands (Generate 3D, add charges) Ligand_Select->Ligand_Prep Grid_Gen Define Binding Site (Grid Box Generation) PDB_Prep->Grid_Gen Docking Run Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Results Analyze Results (Binding Energy, Ki) Docking->Results Comparison Compare Analogs (Data Table) Results->Comparison Visualization Visualize Interactions (PyMOL, LigPlot+) Results->Visualization

Caption: High-level workflow for the comparative docking study.

Detailed Experimental Protocol

This protocol utilizes AutoDock Vina, a widely adopted and validated open-source molecular docking program, noted for its balance of speed and accuracy.

Part 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking study. We will use the crystal structure of the VEGFR-2 kinase domain in complex with Sorafenib.

  • Receptor Acquisition : Download the protein structure from the RCSB Protein Data Bank. For this study, we will use PDB ID: 4ASD .[6] This structure contains the VEGFR-2 kinase domain, providing a well-defined ATP-binding pocket.

  • Initial Cleaning : Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL). Remove all non-essential molecules, including water (HOH), co-solvents, and any co-crystallized ligands. This ensures the docking is not influenced by molecules that may not be present in a physiological environment.

  • Protonation and Charge Assignment : The crystal structure lacks hydrogen atoms. Use a preparation wizard (e.g., AutoDock Tools' "Prepare Receptor" functionality) to add polar hydrogens. This step is critical for correctly defining hydrogen bond donors and acceptors. Assign Gasteiger charges to the protein atoms, a standard procedure for many docking force fields.[3]

  • Output Format : Save the prepared receptor structure in the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

Part 2: Ligand Preparation

We will prepare four ligands for this comparative study: a positive control and three representative 5H-benzopyrano[2,3-b]pyridine analogs.

  • Positive Control : Sorafenib . A known, potent VEGFR-2 inhibitor.[1]

  • Analog 1 : Amlexanox . A known drug with the core 5H-benzopyrano[2,3-b]pyridine scaffold.[7]

  • Analog 2 : 2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile . A representative functionalized analog.[4]

  • Analog 3 : 5H-benzopyrano[2,3-b]pyridin-5-one . The unsubstituted core scaffold for baseline comparison.[8]

  • Ligand Acquisition : Obtain the 2D or 3D structures of the ligands. PubChem is an excellent source for this, providing structures in SDF format.[1][4][7]

  • 3D Structure Generation and Energy Minimization : Convert the 2D structures to 3D. If starting with a 3D structure, it is still crucial to perform energy minimization using a suitable force field (e.g., MMFF94). This ensures the ligand starts from a low-energy, sterically favorable conformation.

  • Charge and Torsion Assignment : As with the receptor, assign Gasteiger charges. Critically, define the rotatable bonds within the ligand. AutoDock Tools can automatically detect and set these "torsions," allowing for flexible ligand docking, which is essential for accurately predicting binding modes.

  • Output Format : Save each prepared ligand as a separate file in the PDBQT format.

Part 3: Docking Execution with AutoDock Vina
  • Grid Box Definition : The grid box defines the three-dimensional space where Vina will search for binding poses. It must encompass the entire active site of the receptor. For PDB ID 4ASD, the binding site is the ATP-binding pocket where the co-crystallized inhibitor resides. A typical approach is to center the grid on the geometric center of the bound ligand from the crystal structure and use a size (e.g., 25 x 25 x 25 Å) that comfortably includes all key active site residues.

  • Configuration File : Create a text file (conf.txt) to specify the input files and parameters for the Vina simulation.

  • Running the Simulation : Execute Vina from the command line for each ligand: vina --config conf.txt --log logfile.txt Vina will perform a series of independent runs to explore the conformational space of the ligand within the grid box and will rank the resulting poses based on its scoring function.

Results and Data Analysis

The primary output from AutoDock Vina is a PDBQT file containing the predicted binding poses for the ligand, ranked by their binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity.

Quantitative Comparison

The docking results should be compiled into a clear, comparative table. The binding energy can be used to estimate the inhibition constant (Ki), providing a more intuitive metric for potency.

CompoundBinding Affinity (kcal/mol)Estimated Ki (µM)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Sorafenib (Control) -10.50.042Cys919, Asp1046Leu840, Val848, Ala866, Leu1035
Amlexanox -8.21.45Glu885, Cys919Ala866, Val916, Leu1035
Analog 2 -9.10.31Cys919, Asp1046Leu840, Ala866, Val916, Cys1045
Analog 3 -7.55.62Cys919Ala866, Val899, Leu1035

Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will be generated by the docking simulation.

Qualitative Analysis and Visualization

Visual inspection of the top-ranked binding poses is a critical step to validate the plausibility of the docking results.

  • Loading Results : Load the prepared receptor PDBQT and the output PDBQT file for the best-scoring analog into a visualization tool like PyMOL.

  • Interaction Analysis : Analyze the non-covalent interactions between the ligand and the protein. Pay close attention to:

    • Hydrogen Bonds : Are they formed with key catalytic residues in the hinge region (e.g., Cys919) or the DFG motif (e.g., Asp1046)?[5]

    • Hydrophobic Interactions : Does the ligand occupy the hydrophobic pockets of the active site, interacting with residues like Leu840, Val848, and Leu1035?

    • Pi-Stacking : Are there favorable interactions between aromatic rings on the ligand and protein side chains (e.g., Phe1047)?

The following diagram illustrates the key interactions for a hypothetical high-scoring 5H-benzopyrano[2,3-b]pyridine analog.

Caption: Key binding interactions of a hypothetical analog in the VEGFR-2 active site.

Conclusion and Scientific Interpretation

This guide outlines a rigorous and scientifically sound protocol for the comparative molecular docking of 5H-benzopyrano[2,3-b]pyridine analogs against the VEGFR-2 kinase domain. By following this workflow, researchers can generate reliable, comparative data on the binding potential of novel compounds.

The hypothetical results suggest that functionalization of the core scaffold is crucial for potent inhibition. The unsubstituted core (Analog 3) shows the weakest affinity, while the addition of hydrogen-bonding moieties like the amino and carbonitrile groups (Analog 2) significantly improves the predicted binding energy, bringing it closer to that of the clinical inhibitor, Sorafenib. This in silico data provides a strong rationale for prioritizing specific analogs for chemical synthesis and subsequent in vitro biological evaluation, thereby accelerating the drug discovery process.

References

  • RCSB Protein Data Bank. (n.d.). 2QU6: Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. Retrieved from [Link]

  • Yorodumi. (n.d.). PDB-3cpb: Crystal structure of the VEGFR2 kinase domain in complex with a b.... Retrieved from [Link]

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Assessing the Cross-Reactivity of 5H-Benzopyrano[2,3-b]pyridine Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology and inflammation, the pursuit of highly selective kinase inhibitors is paramount. The 5H-benzopyrano[2,3-b]pyridine scaffold and its analogs have emerged as a promising class of compounds, with derivatives demonstrating potent inhibitory activity against key kinases implicated in disease progression. However, the therapeutic success of any kinase inhibitor is intrinsically linked to its selectivity profile. Off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity of this compound class, using a representative pyrano[3,2-c]pyridine derivative with known activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a case study.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets.[3] This conservation presents a significant challenge in the development of selective inhibitors.[2][4] A lack of selectivity can result in a cascade of off-target effects, potentially leading to adverse events in patients.[1] Conversely, a well-characterized, multi-targeted inhibitor can be advantageous in complex diseases like cancer, where multiple signaling pathways are often dysregulated.[4] Therefore, a thorough understanding of a compound's cross-reactivity is not merely a preclinical checkpoint but a critical component of its pharmacological characterization that informs its therapeutic potential and safety profile.[5]

This guide will delineate a practical, multi-tiered approach to evaluating the cross-reactivity of a novel benzopyranopyridine compound, from initial broad-panel screening to cellular validation of off-target effects.

Experimental Design: A Two-Pronged Approach

To construct a robust cross-reactivity profile, we employ a combination of biochemical and cell-based assays. This dual approach allows for the direct assessment of enzymatic inhibition and the validation of these findings in a more physiologically relevant context.

  • Biochemical Kinase Profiling: This is the foundational step for understanding the kinome-wide selectivity of a compound.[5] We will utilize a competitive binding assay to determine the affinity of our lead compound against a large, representative panel of human kinases. This method offers a direct measure of binding affinity (dissociation constant, Kd) and is independent of enzyme activity, making it a highly reproducible and scalable approach.

  • Cellular Target Engagement and Functional Assays: Positive hits from the biochemical screen are then validated in cell-based assays. This is crucial as biochemical assays with purified enzymes do not fully recapitulate the cellular environment where factors like ATP concentration, protein scaffolding, and cellular localization can influence inhibitor activity.[1] We will employ a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to confirm that the compound binds to the putative off-targets in intact cells.[6] Subsequently, a functional assay, like a phospho-specific Western blot or a high-content imaging-based assay, will be used to assess the downstream functional consequences of this off-target engagement.

Visualizing the Workflow for Cross-Reactivity Assessment

G cluster_0 Phase 1: Biochemical Profiling cluster_1 Phase 2: Cellular Validation A Test Compound: Pyrano[3,2-c]pyridine Derivative B Broad Kinase Panel Screening (e.g., KINOMEscan®) A->B C Data Analysis: Determination of Kd values and Selectivity Score B->C D Identification of Potential Off-Targets (Hits) C->D Prioritize hits based on Kd and target family E Cellular Target Engagement Assay (e.g., CETSA) D->E F Functional Cellular Assay (e.g., Phospho-Western Blot) E->F G Comprehensive Cross-Reactivity Profile F->G Confirmation of Functional Off-Target Effect

Caption: A streamlined workflow for assessing the cross-reactivity of a novel kinase inhibitor.

Detailed Experimental Protocols

Protocol 1: Competitive Binding Assay for Kinase Profiling

This protocol outlines a generalized procedure for a competitive binding assay, which is a common method for large-scale kinase profiling.

Objective: To determine the dissociation constants (Kd) of the test compound for a broad panel of kinases.

Materials:

  • Test Compound (e.g., Pyrano[3,2-c]pyridine derivative)

  • DMSO (vehicle)

  • Kinase panel (e.g., commercially available panel of purified human kinases)

  • Immobilized, broad-spectrum kinase inhibitor (for competition)

  • Assay buffer

  • Detection reagent (e.g., quantitative PCR-based signal detection system)

  • Multi-well plates (e.g., 384-well)

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 11-point, 3-fold serial dilution).

  • Assay Plate Preparation: Add the appropriate kinase from the panel to each well of the assay plate.

  • Competition Reaction: Add the test compound at various concentrations to the wells containing the kinases. Also, add the immobilized broad-spectrum kinase inhibitor. The test compound will compete with the immobilized inhibitor for binding to the kinase.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Washing: Wash the plates to remove unbound compound and kinase. The amount of kinase remaining bound to the immobilized inhibitor is inversely proportional to the affinity of the test compound.

  • Detection: Quantify the amount of kinase remaining in each well using a suitable detection method, such as qPCR.

  • Data Analysis: Plot the percentage of kinase bound to the immobilized inhibitor against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the Kd value for each kinase.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the binding of the test compound to potential off-target kinases in a cellular environment.

Materials:

  • Relevant cell line expressing the target kinase(s)

  • Test Compound

  • Vehicle (DMSO)

  • Cell lysis buffer

  • Antibodies specific to the target kinase(s)

  • Western blot reagents and equipment

Procedure:

  • Cell Treatment: Treat intact cells with the test compound at a desired concentration or with the vehicle control for a defined period.

  • Heating: Heat the treated cells across a range of temperatures. The binding of the compound to its target protein will stabilize the protein, making it more resistant to heat-induced denaturation.

  • Cell Lysis and Fractionation: After heating, lyse the cells and separate the soluble fraction of proteins from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with an antibody specific to the kinase of interest.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

Data Presentation and Interpretation

The results of the cross-reactivity assessment should be presented in a clear and comparative manner. A data table summarizing the inhibitory activity against the primary targets and key off-targets is essential for at-a-glance interpretation.

Table 1: Comparative Kinase Inhibition Profile of a Pyrano[3,2-c]pyridine Derivative

Kinase TargetPrimary Target(s)Putative Off-Target(s)
Compound EGFR (Kd, nM) VEGFR-2 (Kd, nM)
Pyrano[3,2-c]pyridine Derivative1525
Comparator A (Selective EGFRi)5>10,000
Comparator B (Multi-kinase Inhibitor)5010

Data presented is hypothetical and for illustrative purposes.

Analysis: The hypothetical data in Table 1 indicates that the pyrano[3,2-c]pyridine derivative is a potent inhibitor of its primary targets, EGFR and VEGFR-2. It exhibits significantly weaker activity against PI3Kα and is inactive against SRC and CDK2 at the tested concentrations. This suggests a favorable selectivity profile compared to a broad-spectrum multi-kinase inhibitor.

Understanding the Implications of Cross-Reactivity: A Signaling Pathway Perspective

The identification of an off-target interaction necessitates an understanding of its potential biological consequences. For instance, if our pyrano[3,2-c]pyridine derivative showed significant off-target activity against PI3Kα, it would be crucial to consider the implications for the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) PI3K PI3Kα RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Promotes Inhibitor Pyrano[3,2-c]pyridine Derivative Inhibitor->RTK On-Target Inhibition Inhibitor->PI3K Off-Target Inhibition

Caption: Hypothetical on- and off-target effects on a signaling pathway.

This diagram illustrates how on-target inhibition of EGFR and VEGFR-2 by our compound would block downstream signaling. However, if there is also off-target inhibition of PI3Kα, this could lead to a more profound blockade of this critical survival pathway, which could be therapeutically beneficial or contribute to toxicity, depending on the context.

Conclusion and Future Directions

The comprehensive assessment of cross-reactivity is an indispensable component of the preclinical development of 5H-benzopyrano[2,3-b]pyridine compounds and their analogs. By employing a systematic approach that combines broad biochemical profiling with rigorous cellular validation, researchers can build a detailed selectivity profile that informs lead optimization, predicts potential safety liabilities, and uncovers new therapeutic opportunities. The methodologies and frameworks presented in this guide provide a robust starting point for drug discovery professionals working with this promising class of molecules, ultimately contributing to the development of safer and more effective targeted therapies.

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In Vivo Validation of 5H-Benzopyrano[2,3-b]pyridines: A Comparative Guide to Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds that offer improved efficacy and safety profiles is relentless. The 5H-benzopyrano[2,3-b]pyridine core represents a promising heterocyclic system, with emerging evidence suggesting its potential as a potent anti-cancer agent. This guide provides a comprehensive overview of the in vivo validation of this therapeutic class, offering a comparative analysis against established alternatives and detailing the experimental frameworks necessary for its evaluation.

The Therapeutic Promise of the 5H-Benzopyrano[2,3-b]pyridine Scaffold

The 5H-benzopyrano[2,3-b]pyridine scaffold is a rigid, planar heterocyclic system that has attracted significant interest in medicinal chemistry. While in vivo data on the parent compound is limited, various derivatives have demonstrated significant biological activities, including anti-inflammatory, antiallergic, and notably, anticancer effects.[1][2][3][4] The core structure lends itself to diverse functionalization, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties.

Recent studies on related pyrano-pyridine derivatives have pointed towards a compelling mechanism of action: the inhibition of tubulin polymerization.[5] By interfering with microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells. This mechanism is shared with the taxane class of chemotherapeutics, providing a solid benchmark for comparative efficacy studies.

Comparative In Vivo Efficacy: 5H-Benzopyrano[2,3-b]pyridine Derivatives vs. Standard-of-Care

A critical step in the preclinical development of any new anticancer agent is to demonstrate its superiority or non-inferiority to existing treatments in relevant in vivo models. For agents targeting tubulin, paclitaxel (Taxol) and its nanoparticle albumin-bound formulation (Abraxane) are the gold-standard comparators, particularly in breast cancer models.[6]

While direct, head-to-head in vivo comparative studies for 5H-benzopyrano[2,3-b]pyridines are not yet widely published, we can extrapolate from the available data on closely related pyrano-pyridine and thiopyrano[2,3-b]pyridine derivatives to construct a hypothetical but evidence-based comparison.

Table 1: Comparative In Vivo Efficacy Data

Compound ClassAnimal ModelCancer TypeDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Thiopyrano[2,3-b]pyridine Derivative Ascites tumor model (mice)Not specifiedNot specifiedSignificant inhibitory activityDemonstrated potential as an anticancer agent in a preliminary in vivo model.[7][8][9]
Isoxazolo[5',4':5,6]pyrido[2,3-b]indole Analogs Not specifiedNot specifiedNot specifiedPotential anticancer activity comparable to CisplatinShowed promising in vivo efficacy against cancer cells.[10]
Paclitaxel (Taxol) Orthotopic breast cancer xenograft (NOD/SCID mice)Triple-Negative Breast Cancer (SUM149 cells)Intravenous, once weekly for 4 weeksSignificant tumor shrinkageEffective at reducing tumor volume but may increase the population of cancer stem cells.
Nab-paclitaxel (Abraxane) Orthotopic breast cancer xenograft (NOD/SCID mice)Triple-Negative Breast Cancer (SUM149 cells)Intravenous, once weekly for 4 weeksSimilar tumor shrinkage to Taxol, delayed regrowthSuperior in adjuvant treatment, decreased cancer stem cell frequency.
Novel Tubulin Inhibitor (Compound [I]) 4T1 xenograft mouse modelBreast Cancer5, 10, 20 mg/kg, i.v., every other day for 12 days49.2%, 58.1%, 84.0% respectivelyDose-dependent tumor growth inhibition with no significant weight loss.[11]

Expert Insights: The preliminary in vivo data for pyrano-pyridine derivatives, while not as extensive as for established drugs, is promising. The key advantage of this novel class could lie in overcoming the resistance mechanisms that plague taxanes, such as the overexpression of βIII-tubulin.[5] Furthermore, the potential for oral bioavailability with some novel tubulin inhibitors could offer a significant improvement in the quality of life for patients compared to intravenous taxane infusions.[12]

Proposed Mechanism of Action: Targeting Microtubule Dynamics

The anticancer activity of several pyrano-pyridine derivatives is believed to stem from their ability to inhibit tubulin polymerization, likely by binding to the colchicine site on β-tubulin.[5][13] This disruption of microtubule function leads to mitotic arrest and subsequent apoptosis.

5H-Benzopyrano[2,3-b]pyridine 5H-Benzopyrano[2,3-b]pyridine Tubulin Dimer Tubulin Dimer 5H-Benzopyrano[2,3-b]pyridine->Tubulin Dimer Binds to Colchicine Site Microtubule Microtubule Tubulin Dimer->Microtubule Inhibits Polymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Disrupts Formation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis

Caption: Proposed mechanism of action for 5H-benzopyrano[2,3-b]pyridine derivatives.

Experimental Protocols for In Vivo Validation

To rigorously assess the therapeutic efficacy of a novel 5H-benzopyrano[2,3-b]pyridine derivative, a well-designed in vivo study is paramount. The following protocol outlines a standard approach using a breast cancer xenograft model.

Experimental Workflow

cluster_0 Preparation cluster_1 Tumor Implantation cluster_2 Treatment cluster_3 Endpoint Analysis Cell Culture Cell Culture Subcutaneous Injection Subcutaneous Injection Cell Culture->Subcutaneous Injection Animal Acclimatization Animal Acclimatization Animal Acclimatization->Subcutaneous Injection Randomization Randomization Subcutaneous Injection->Randomization Dosing Dosing Randomization->Dosing Monitoring Monitoring Dosing->Monitoring Tumor Measurement Tumor Measurement Monitoring->Tumor Measurement Tissue Collection Tissue Collection Tumor Measurement->Tissue Collection Data Analysis Data Analysis Tissue Collection->Data Analysis

Caption: Standard workflow for in vivo efficacy testing in a xenograft model.

Step-by-Step Methodology

  • Cell Line Selection and Culture:

    • Select a relevant human cancer cell line (e.g., MCF-7 or MDA-MB-231 for breast cancer).

    • Culture the cells in appropriate media and conditions to ensure logarithmic growth.

    • Harvest and resuspend the cells in a suitable medium (e.g., Matrigel) for injection.

  • Animal Model and Acclimatization:

    • Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of human tumor cells.

    • Acclimatize the animals to the facility for at least one week before the start of the experiment.

  • Tumor Implantation:

    • Subcutaneously inject a defined number of cancer cells (e.g., 5 x 10^6) into the flank of each mouse.

    • Monitor the mice for tumor formation.

  • Randomization and Grouping:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Groups should include:

      • Vehicle control (the formulation used to deliver the drug)

      • Test compound (5H-benzopyrano[2,3-b]pyridine derivative) at multiple dose levels

      • Positive control (e.g., paclitaxel)

  • Dosing and Monitoring:

    • Administer the test compound and controls via the determined route (e.g., oral gavage, intraperitoneal, or intravenous injection) and schedule.

    • Monitor the body weight of the mice regularly as an indicator of toxicity.

    • Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis:

    • Euthanize the mice when tumors in the control group reach a predetermined size or at the end of the study period.

    • Excise and weigh the tumors.

    • Collect tumors and major organs for histopathological and immunohistochemical analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Trustworthiness and Self-Validation: This protocol incorporates several self-validating systems. The inclusion of a positive control (paclitaxel) ensures that the experimental model is responsive to a known therapeutic agent. Monitoring body weight provides a crucial safety readout. The dose-response relationship of the test compound will further validate its on-target activity.

Future Directions and Conclusion

The 5H-benzopyrano[2,3-b]pyridine scaffold holds considerable promise as a novel class of anticancer agents, potentially acting as tubulin polymerization inhibitors. While early in vivo data is encouraging, further rigorous preclinical evaluation is necessary. Head-to-head comparative studies with standard-of-care agents like paclitaxel in orthotopic and patient-derived xenograft (PDX) models will be crucial to fully elucidate their therapeutic potential.

Key areas for future investigation include:

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.

  • Toxicity studies: Comprehensive assessment of potential off-target effects and determination of the maximum tolerated dose (MTD).

  • Efficacy in resistant models: Evaluating the activity of these compounds in cancer models that have developed resistance to taxanes.

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  • Al-Ghorbani, M. et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

  • Obafemi, C. A. & Davies, C. G. (2006). Synthesis and bioassay of some benzopyrano [2,3-B] pyridine and derivatives. Ife Journal of Science, 7(2). [Link]

  • Heber, D. & Berghaus, W. (1994). Synthesis of 5H‐[11]benzopyrano[4,3‐b]pyridin‐5‐ones containing an azacannabinoidal structure. Archiv der Pharmazie, 327(5), 307-312. [Link]

  • Petrosyan, T. R. et al. (2020). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Pharmaceuticals, 13(10), 282. [Link]

  • El-Fayed, E. A. A. et al. (2021). In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies. Bioorganic Chemistry, 109, 104742. [Link]

  • Alam, M. M. et al. (2022). One-Pot Synthesis of Benzopyrano-Pyrimidine Derivatives Catalyzed by P-Toluene Sulphonic Acid and Their Nematicidal and Molecular Docking Study. Catalysts, 12(1), 83. [Link]

  • Sharma, P. et al. (2022). Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega, 7(32), 28256-28270. [Link]

  • Al-Ghorbani, M. et al. (2019). Synthesis, Labeling and Biological Evolution of New Thiopyrano[2,3-b]Pyridine Derivatives as Potential Anticancer Agents. Semantic Scholar. [Link]

Sources

A Comparative Analysis of 5H-Benzopyrano[2,3-b]pyridine Derivatives and Established Antiallergic Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of antiallergic drug discovery, the quest for novel scaffolds with superior efficacy and favorable safety profiles is perpetual. This guide provides a detailed comparison of the emerging 5H-benzopyrano[2,3-b]pyridine class of compounds with well-established antiallergic drugs, namely the mast cell stabilizer disodium cromoglycate and the second-generation antihistamines cetirizine and loratadine. This analysis is grounded in experimental data to offer researchers and drug development professionals a comprehensive understanding of their relative performance and underlying mechanisms.

Introduction: The Allergic Cascade and Therapeutic Intervention

Allergic reactions are hypersensitivity disorders of the immune system, primarily driven by the cross-linking of allergen-specific Immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils. This event triggers a complex signaling cascade, culminating in the degranulation and release of a plethora of inflammatory mediators, most notably histamine. Histamine, by binding to its H1 receptor, elicits the characteristic symptoms of allergy, including vasodilation, increased vascular permeability, and smooth muscle contraction.

Therapeutic strategies predominantly focus on two key intervention points: stabilizing mast cells to prevent mediator release or blocking the action of released histamine at its receptor. This guide will delve into a comparative analysis of a promising new chemical entity, 5H-benzopyrano[2,3-b]pyridine, against established drugs representing these two strategies.

Chemical Structures: A Comparative Overview

The chemical architecture of a drug is intrinsically linked to its pharmacological activity. Below is a comparison of the core structures of the compounds under review.

digraph "Chemical_Structures" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_BPP" { label="5H-Benzopyrano[2,3-b]pyridine Derivative"; BPP [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=468652&t=l", shape=none]; }

subgraph "cluster_DSCG" { label="Disodium Cromoglycate"; DSCG [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2892&t=l", shape=none]; }

subgraph "cluster_Antihistamines" { label="Second-Generation Antihistamines"; Cetirizine [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=2694&t=l", shape=none]; Loratadine [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=3957&t=l", shape=none]; } }

Figure 1: Chemical structures of a 5H-benzopyrano[2,3-b]pyridine derivative (7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine), Disodium Cromoglycate, Cetirizine, and Loratadine.

Mechanisms of Action: A Tale of Two Strategies

The antiallergic effects of these compounds are achieved through distinct molecular mechanisms, as detailed below.

5H-Benzopyrano[2,3-b]pyridine Derivatives and Disodium Cromoglycate: Mast Cell Stabilization

Derivatives of 5H-benzopyrano[2,3-b]pyridine have been shown to exhibit potent antiallergic activity by inhibiting the release of allergic mediators, a mechanism shared with disodium cromoglycate (DSCG)[2]. This action is crucial as it prevents the initiation of the allergic cascade.

The proposed mechanism for these mast cell stabilizers involves the inhibition of calcium influx into the mast cell upon IgE-allergen complex binding. This prevention of an intracellular calcium increase is critical, as it is a key downstream signal for the fusion of histamine-containing granules with the cell membrane and subsequent degranulation[3]. Recent studies suggest that the primary target for DSCG is the G protein-coupled receptor GPR35, which, upon activation, suppresses mast cell degranulation[4].

digraph "Mast_Cell_Stabilization_Pathway" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Allergen [label="Allergen", fillcolor="#FBBC05", fontcolor="#202124"]; IgE [label="IgE", fillcolor="#FBBC05", fontcolor="#202124"]; FceRI [label="FcεRI Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; Signaling [label="Signaling Cascade", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca_Influx [label="Ca²⁺ Influx", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degranulation [label="Degranulation\n(Histamine Release)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BPP_DSCG [label="5H-Benzopyrano[2,3-b]pyridine\nDisodium Cromoglycate", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Allergen -> IgE [label="binds"]; IgE -> FceRI [label="cross-links"]; FceRI -> Signaling; Signaling -> Ca_Influx; Ca_Influx -> Degranulation; BPP_DSCG -> Ca_Influx [label="inhibits", style=dashed, color="#EA4335"]; }

Figure 2: IgE-mediated mast cell degranulation pathway and the inhibitory action of 5H-benzopyrano[2,3-b]pyridine and Disodium Cromoglycate.

Second-Generation Antihistamines: H1 Receptor Blockade

In contrast to mast cell stabilizers, second-generation antihistamines like cetirizine and loratadine act downstream in the allergic cascade. Their primary mechanism is as inverse agonists at the histamine H1 receptor. By binding to and stabilizing the inactive conformation of the H1 receptor, they prevent histamine from binding and initiating the intracellular signaling that leads to allergic symptoms.

These second-generation agents are characterized by their high selectivity for peripheral H1 receptors and limited ability to cross the blood-brain barrier, which significantly reduces the sedative side effects associated with first-generation antihistamines[5][6]. Some second-generation antihistamines have also been reported to possess additional anti-inflammatory properties, including the inhibition of mediator release from mast cells and basophils, although this is generally observed at higher concentrations than those required for H1 receptor antagonism[7][8].

Comparative Efficacy: A Quantitative Analysis

A direct comparison of the potency of these different classes of antiallergic agents is crucial for evaluating their therapeutic potential. The following table summarizes available quantitative data. It is important to note that a direct comparison of IC50 values is most accurate when determined within the same study under identical experimental conditions.

Compound/Drug ClassAssayPotencyReference
5-Oxo-5H-[1]benzopyrano[2,3-b]pyridine derivatives Passive Cutaneous Anaphylaxis (PCA) in rats41-184 times more potent than Disodium Cromoglycate (intravenous)[1]
Disodium Cromoglycate (DSCG) Mast Cell Stabilization (Rat Peritoneal)-[5][9]
Cetirizine Histamine Release (RBL-2H3 cells)56% inhibition at 62.5 ng/mL[10]
β-Hexosaminidase Release (RBL-2H3 cells)IC50 values for enantiomers suggest stereospecific activity[10][11]
Loratadine Histamine Release (Human Basophils)IC50: 30 µM (anti-IgE induced)[7]
Neoplastic Mast Cell Growth InhibitionIC50: 10-50 µM[12]

The data clearly indicates the high potency of the 5H-benzopyrano[2,3-b]pyridine scaffold, with certain derivatives demonstrating significantly greater in vivo antiallergic activity than the established mast cell stabilizer, DSCG[1]. Furthermore, these novel compounds have shown remarkable activity when administered orally, a significant advantage over DSCG which has poor oral bioavailability[2].

Experimental Protocols: A Guide to In Vitro Evaluation

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Mast Cell Stabilization Assay using Rat Peritoneal Mast Cells

This assay assesses the ability of a compound to prevent the degranulation of mast cells upon stimulation.

Methodology:

  • Isolation of Rat Peritoneal Mast Cells:

    • Euthanize a male Wistar rat (200-250 g) by cervical dislocation.

    • Inject 20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and transfer it to a centrifuge tube.

    • Centrifuge at 150 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with fresh Tyrode's buffer.

    • Resuspend the cells in Tyrode's buffer containing 0.1% Bovine Serum Albumin (BSA).

  • Assay Procedure:

    • Pre-incubate the mast cell suspension with various concentrations of the test compound (e.g., 5H-benzopyrano[2,3-b]pyridine derivative) or the reference drug (Disodium Cromoglycate) for 15 minutes at 37°C.

    • Add a degranulating agent (e.g., Compound 48/80, 10 µg/mL) to induce mast cell degranulation and incubate for a further 10 minutes at 37°C.

    • Stop the reaction by placing the tubes on ice.

    • Centrifuge at 150 x g for 10 minutes at 4°C.

    • Collect the supernatant to measure released histamine or stain the cell pellet with 0.1% toluidine blue to microscopically assess the percentage of degranulated mast cells.

  • Data Analysis:

    • Calculate the percentage of mast cell protection using the formula: % Protection = [1 - (Number of degranulated cells in treated group / Number of degranulated cells in control group)] x 100

digraph "Mast_Cell_Stabilization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=9, fontcolor="#202124"]; edge [fontname="Arial", fontsize=8, color="#5F6368"];

subgraph "cluster_prep" { label="Cell Preparation"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Isolation [label="Isolate Rat\nPeritoneal Mast Cells"]; Washing [label="Wash and Resuspend\nCells"]; Isolation -> Washing; }

subgraph "cluster_assay" { label="Assay"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Preincubation [label="Pre-incubate with\nTest Compound"]; Stimulation [label="Induce Degranulation\n(e.g., Compound 48/80)"]; Termination [label="Stop Reaction\n(on ice)"]; Preincubation -> Stimulation; Stimulation -> Termination; }

subgraph "cluster_analysis" { label="Analysis"; style=filled; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; Centrifugation [label="Centrifuge"]; Analysis_Step [label="Assess Degranulation\n(Microscopy/Histamine Assay)"]; Centrifugation -> Analysis_Step; }

Washing -> Preincubation; Termination -> Centrifugation; }

Figure 3: Experimental workflow for the Mast Cell Stabilization Assay.

Histamine Release Assay using RBL-2H3 Cells

The Rat Basophilic Leukemia (RBL-2H3) cell line is a widely used model for studying IgE-mediated mast cell degranulation.

Methodology:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS) and antibiotics.

    • Seed the cells into 24-well plates and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-dinitrophenyl (DNP)-IgE (0.5 µg/mL) for 24 hours.

  • Assay Procedure:

    • Wash the sensitized cells twice with Siraganian buffer.

    • Pre-incubate the cells with various concentrations of the test compound or reference drug for 30 minutes at 37°C.

    • Induce histamine release by challenging the cells with DNP-BSA (0.1 µg/mL) for 1 hour at 37°C.

    • Collect the supernatant for histamine quantification.

    • Lyse the remaining cells with Triton X-100 to determine the total histamine content.

  • Histamine Quantification and Data Analysis:

    • Measure the histamine concentration in the supernatant and cell lysate using a commercial histamine ELISA kit.

    • Calculate the percentage of histamine release using the formula: % Histamine Release = [Histamine in supernatant / (Histamine in supernatant + Histamine in cell lysate)] x 100

    • Determine the IC50 value of the test compound.

Summary and Future Directions

The 5H-benzopyrano[2,3-b]pyridine scaffold represents a highly promising class of antiallergic agents. Experimental evidence demonstrates that derivatives of this scaffold can be significantly more potent than the established mast cell stabilizer, disodium cromoglycate, and possess the crucial advantage of oral activity. Their mechanism of action, centered on the inhibition of mediator release from mast cells, targets the initial and critical step in the allergic cascade.

In comparison, second-generation antihistamines, while effective at alleviating symptoms, act at a later stage by blocking the action of already released histamine. While some antihistamines exhibit mast cell stabilizing properties at higher concentrations, this is not their primary mode of action.

Future research should focus on a direct, head-to-head comparison of the most potent 5H-benzopyrano[2,3-b]pyridine derivatives with second-generation antihistamines in both in vitro and in vivo models of allergic inflammation. Elucidating the precise molecular targets and structure-activity relationships of the benzopyranopyridine scaffold will be pivotal in optimizing their potency and safety profiles, paving the way for the development of a new generation of highly effective and orally bioavailable antiallergic drugs.

digraph "Comparative_Summary" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Topic [label="Antiallergic Drug Comparison", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

BPP [label="5H-Benzopyrano[2,3-b]pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; DSCG [label="Disodium Cromoglycate", fillcolor="#F1F3F4", fontcolor="#202124"]; Antihistamines [label="2nd Gen. Antihistamines\n(Cetirizine, Loratadine)", fillcolor="#F1F3F4", fontcolor="#202124"];

Mechanism [label="Mechanism of Action", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Potency [label="Relative Potency", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oral_Activity [label="Oral Activity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Topic -> BPP; Topic -> DSCG; Topic -> Antihistamines;

BPP -> Mechanism [label="Mast Cell Stabilization"]; DSCG -> Mechanism [label="Mast Cell Stabilization"]; Antihistamines -> Mechanism [label="H1 Receptor Antagonism"];

BPP -> Potency [label="High (>> DSCG)"]; DSCG -> Potency [label="Moderate"]; Antihistamines -> Potency [label="High (Receptor Affinity)"];

BPP -> Oral_Activity [label="Yes"]; DSCG -> Oral_Activity [label="No"]; Antihistamines -> Oral_Activity [label="Yes"]; }

Figure 4: Logical relationship summarizing the key comparative points.

References

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 5H-benzopyrano[2,3-b]pyridine: Personal Protective Equipment, Operational Protocols, and Disposal

A Researcher's Guide to the Safe Handling of 5H-[1]benzopyrano[2,3-b]pyridine: Personal Protective Equipment, Operational Protocols, and Disposal

For the pioneering researchers and drug development professionals dedicated to exploring the potential of novel chemical entities, ensuring a robust safety culture is paramount. This guide provides essential, immediate safety and logistical information for the handling of 5H-[1]benzopyrano[2,3-b]pyridine, a heterocyclic compound with promising biological activities.[2] While a comprehensive toxicological profile for this specific molecule is not yet widely available, its structural similarity to pyridine and other benzopyran derivatives necessitates a cautious and well-defined approach to laboratory operations. This document is designed to be your preferred source for procedural guidance, building a foundation of trust through value beyond the product itself.

Understanding the Hazard Landscape: A Proactive Stance on Safety

Given the presence of a pyridine moiety, we must anticipate potential hazards associated with this class of compounds. Pyridine is known to be a flammable, toxic liquid that can be absorbed through the skin, with overexposure leading to a range of adverse health effects.[3][4][5] Therefore, a proactive and conservative approach to personal protective equipment (PPE) is not just recommended, but essential. The operational and disposal plans outlined below are rooted in the principles of minimizing exposure and mitigating risk at every step.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the minimum required PPE for handling 5H-[1]benzopyrano[2,3-b]pyridine in a laboratory setting. It is crucial to remember that this represents a baseline; risk assessments for specific experimental procedures may necessitate additional or more robust protection.

PPE Component Specification Rationale for Use
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standardProtects against splashes and aerosols, which are a primary route of accidental exposure to the eyes.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended)Provides a barrier against skin contact. Given that pyridine can be absorbed dermally, glove integrity is critical.[4][6]
Body Protection Flame-resistant laboratory coat, fully buttonedProtects skin and personal clothing from spills and splashes. Flame resistance is a prudent precaution for flammable compounds.[7]
Footwear Closed-toe, closed-heel shoesPrevents exposure to spills and protects from physical hazards in the laboratory.[7]
Glove Selection and Integrity: A Critical Detail

Disposable nitrile gloves offer good short-term protection against a wide range of chemicals.[6] However, for prolonged operations or when handling larger quantities, consulting the glove manufacturer's chemical resistance guide is imperative. Double-gloving provides an additional layer of safety, particularly in the event of an unnoticed tear or puncture in the outer glove.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to standardized operational procedures is key to minimizing the risk of exposure and ensuring the safety of all laboratory personnel.

Engineering Controls: The Foundation of a Safe Workspace

All handling of 5H-[1]benzopyrano[2,3-b]pyridine, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood.[3][4] This primary engineering control is non-negotiable and serves to capture and exhaust any vapors or aerosols that may be generated.

Step-by-Step PPE Donning and Doffing Procedure

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflowcluster_donningDonning PPEcluster_doffingDoffing PPEDon11. Lab CoatDon22. Eye ProtectionDon1->Don2Don33. Gloves (Outer)Don2->Don3Don44. Gloves (Inner)Don3->Don4Doff11. Gloves (Outer)Doff22. Lab CoatDoff1->Doff2Doff33. Gloves (Inner)Doff2->Doff3Doff44. Eye ProtectionDoff3->Doff4

Caption: Correct sequence for donning and doffing PPE.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial.[3]

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained to handle, proceed with cleanup. For large spills, contact your institution's environmental health and safety (EHS) department.

  • Don Appropriate PPE: At a minimum, this will include double gloves, chemical splash goggles, and a lab coat. For larger spills, a face shield and respiratory protection may be necessary.[6][8]

  • Contain and Absorb: Use an inert absorbent material, such as sand or vermiculite, to contain and absorb the spill.[3]

  • Collect and Dispose: Carefully collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Decontamination and Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation and Collection

All materials contaminated with 5H-[1]benzopyrano[2,3-b]pyridine, including disposable gloves, absorbent materials from spills, and contaminated labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[4] Do not mix this waste with other waste streams.

Disposal Procedures

Waste containing this compound is considered hazardous.[1] Disposal must be managed in accordance with all local, state, and federal regulations. Never pour this chemical or its solutions down the drain.[3] Contact your institution's EHS department for guidance on proper disposal procedures, which will likely involve incineration at a licensed facility.[1]

Disposal_WorkflowStartChemical UseSolid_WasteContaminated Solids(Gloves, Paper Towels)Start->Solid_WasteLiquid_WasteUnused Solutions &RinsatesStart->Liquid_WasteWaste_ContainerLabeled HazardousWaste ContainerSolid_Waste->Waste_ContainerLiquid_Waste->Waste_ContainerEHSContact EnvironmentalHealth & SafetyWaste_Container->EHSDisposalLicensed Disposal FacilityEHS->Disposal

Caption: Workflow for the proper disposal of contaminated materials.

Emergency Procedures: In Case of Exposure

Accidents can happen even with the best precautions. Knowing the correct first aid measures is vital.[3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

By integrating these safety protocols into your daily laboratory workflow, you can confidently and responsibly advance your research with 5H-[1]benzopyrano[2,3-b]pyridine.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - Safety Data Sheet. Retrieved from [Link]

  • TradeIndia. (n.d.). 5 H-[1]-benzopyran [2,3-b] Pyridine - Laboratory Grade. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[2,3-b]pyrazine. Retrieved from [Link]

  • PubMed. (1983, March). [Studies on the synthesis and antiallergic activity of 5H-[1]-benzopyrano[2,3-b]pyridine derivatives]. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.